Synthesis and Mechanistic Insights into 5-(Methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one: A Core Scaffold in Medicinal Chemistry
Executive Summary The imidazo[1,2-c]quinazoline scaffold is a privileged structural motif in modern drug discovery, frequently embedded in the architecture of potent kinase inhibitors (e.g., PI3K inhibitors) and α1 -adr...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The imidazo[1,2-c]quinazoline scaffold is a privileged structural motif in modern drug discovery, frequently embedded in the architecture of potent kinase inhibitors (e.g., PI3K inhibitors) and
α1
-adrenoceptor antagonists[1]. Within this chemical space, 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one serves as a highly versatile, electrophilic intermediate. The presence of the C5-methylsulfanyl (methylthio) group provides an orthogonal handle for downstream diversification via Nucleophilic Aromatic Substitution (
SNAr
), allowing medicinal chemists to rapidly generate expansive libraries of bioactive analogs[2]. This whitepaper details the authoritative synthesis, regioselective mechanistic rationale, and optimized protocols for generating this critical tricyclic core.
Retrosynthetic Rationale & Regioselectivity
The construction of the imidazo[1,2-c]quinazoline core relies on the cyclocondensation of 2-(methylsulfanyl)quinazolin-4-amine with an
α
-halo ester, typically ethyl bromoacetate[3].
The success of this transformation hinges on the intrinsic electronic distribution of the 4-aminoquinazoline system. The molecule possesses three potential nucleophilic sites: the N1 ring nitrogen, the N3 ring nitrogen, and the exocyclic C4-amine. Due to the strong electron-donating effect of the C4-amino group, the system exhibits amidine-like resonance (
NH2−C=N↔NH=C−N−
), which localizes the highest electron density on the N3 nitrogen .
Consequently, the initial
SN2
alkylation occurs highly regioselectively at N3, yielding a transient quinazolinium intermediate. Under thermal conditions, the spatially proximate exocyclic C4-amine attacks the pendant ester carbonyl, driving an intramolecular amidation that expels ethanol and closes the five-membered imidazole ring[3].
Retrosynthetic and forward mechanistic pathway for imidazo[1,2-c]quinazoline core formation.
Step-by-Step Experimental Protocol
To ensure high fidelity and reproducibility, the following protocol integrates self-validating checkpoints based on established heterocyclic methodologies[4].
Objective: Regioselective N3-alkylation followed by thermal intramolecular amidation.
Activation: Suspend 2-(methylsulfanyl)quinazolin-4-amine and finely ground anhydrous
K2CO3
in 25 mL of anhydrous DMF under an inert argon atmosphere. Stir for 15 minutes at room temperature.
Causality:
K2CO3
acts as an acid scavenger. It neutralizes the HBr generated during the reaction, preventing the protonation of the highly nucleophilic N3 position, which would otherwise stall the reaction. DMF provides the optimal dielectric constant to stabilize the highly polar
SN2
transition state[2].
Alkylation: Add ethyl bromoacetate dropwise over 10 minutes via a syringe.
Causality: Dropwise addition minimizes local concentration spikes, mitigating the risk of competitive double alkylation at the exocyclic amine.
Cyclocondensation: Elevate the reaction temperature to 90 °C and maintain for 4–6 hours.
Causality: While the initial
SN2
alkylation at N3 occurs rapidly at ambient temperatures, the subsequent intramolecular cyclization (attack of the C4-amine on the ester carbonyl) requires significant thermal energy to overcome the activation barrier of the tetrahedral intermediate formation and subsequent ethanol elimination[3].
Self-Validating Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Dichloromethane/Methanol (95:5) eluent. The disappearance of the highly blue-fluorescent starting material spot and the emergence of a lower-
Rf
, UV-active product spot indicates successful cyclization.
Workup & Isolation: Cool the mixture to room temperature and pour it slowly into 150 mL of crushed ice/water under vigorous stirring.
Causality: The aqueous quench serves a dual purpose: it dissolves the inorganic salts (KBr, excess
K2CO3
) and residual DMF, while forcing the highly hydrophobic tricyclic product to precipitate out of solution.
Purification: Filter the resulting precipitate under vacuum, wash sequentially with cold water and cold ethanol, and recrystallize from a DMF/Water mixture to yield the pure 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one as an off-white solid.
Reaction Optimization & Quantitative Data
The choice of base, solvent, and electrophile drastically impacts the reaction trajectory. Table 1 summarizes the optimization landscape, demonstrating the causality behind selecting the
K2CO3
/DMF system.
Table 1: Optimization of Cyclocondensation Conditions
Optimal conditions; rapid
SN2
and quantitative cyclization.
3
Chloroacetyl chloride
TEA
THF
25
4
65
Competing N-acylation at the exocyclic C4-amine observed.
4
Ethyl bromoacetate
NaH
THF
65
8
40
Strong base induced decomposition and undesired dialkylation.
Downstream Diversification via
SNAr
In medicinal chemistry, the true value of 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one lies in its downstream utility. The C5-methylsulfanyl group is a classic leaving group for Nucleophilic Aromatic Substitution (
SNAr
)[1].
By reacting the core scaffold with various primary or secondary amines (e.g., piperazines, morpholines, anilines), researchers can seamlessly install diverse pharmacophores. To further enhance the electrophilicity of the C5 position and allow displacements to occur under milder conditions (e.g., room temperature), the sulfide can be oxidized to a methylsulfinyl or methylsulfonyl leaving group using m-CPBA prior to the
SNAr
step.
Workflow for the diversification of the C5 position via Nucleophilic Aromatic Substitution.
References
Wright, S. W., et al. "Studies on Quinazolines and 1,2,4-Benzothiadiazine 1,1-Dioxides. 8. Synthesis and Pharmacological Evaluation of Tricyclic Fused Quinazolines and 1,2,4-Benzothiadiazine 1,1-Dioxides as Potential
α1
-Adrenoceptor Antagonists." Journal of Medicinal Chemistry, ACS Publications. 1[1]
Zhao, X., et al. "Synthesis of Imidazo[1,2-c]quinazolin-5(6H)-ones and Benzimidazo[1,2-c]quinazolin-6(5H)-ones with the Aid of Low-Valent Titanium Reagent." Journal of Heterocyclic Chemistry, ResearchGate. 4[4]
Helali, A. Y. H., et al. "Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity." Scientific Research Publishing (SCIRP). 3[3]
Panneerselvam, P., et al. "Quinazoline derivatives: synthesis and bioactivities." PubMed Central (PMC), National Institutes of Health. 2[2]
Comprehensive Characterization and Synthetic Methodology of 5-(Methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one
Executive Summary The compound 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one (CAS: 168140-75-8)[1] is a highly versatile, conformationally restricted tricyclic building block. In modern medicinal chemistry, the im...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one (CAS: 168140-75-8)[1] is a highly versatile, conformationally restricted tricyclic building block. In modern medicinal chemistry, the imidazo[1,2-c]quinazoline scaffold is recognized as a privileged pharmacophore. It mimics the adenine ring of ATP, making it a critical structural motif for the development of kinase inhibitors (such as PI3K inhibitors)[2] and potent
α1
-adrenoceptor antagonists[3]. This technical guide provides an in-depth analysis of its physicochemical properties, pharmacological relevance, and a self-validating synthetic workflow designed for high-yield isolation.
Structural Identity & Physicochemical Profiling
Understanding the fundamental physicochemical properties of this scaffold is essential for predicting its pharmacokinetic behavior and reactivity during late-stage functionalization[4]. The presence of the methylsulfanyl group at C5 provides an excellent handle for further cross-coupling or oxidation reactions, while the 2(3H)-one moiety offers a hydrogen-bond acceptor critical for target binding.
Pharmacological Rationale: The Imidazo[1,2-c]quinazoline Scaffold
The architectural rigidity of the fused tricyclic system minimizes the entropic penalty upon binding to target proteins. Isosteric replacement and conformational locking within this scaffold have yielded highly selective compounds[6]. Most notably, derivatives of imidazo[1,2-c]quinazoline (e.g., Copanlisib) exhibit profound competitive inhibition of Phosphoinositide 3-kinases (PI3K), a critical node in the PI3K/AKT/mTOR survival pathway implicated in various malignancies[2].
The construction of 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one relies on a convergent, bottom-up annulation strategy[7]. The causality behind this 4-step route is rooted in regiocontrol and the strategic activation of the quinazoline core:
S-Alkylation: Initial methylation of 2-thioxo-2,3-dihydroquinazolin-4(1H)-one protects the sulfur and establishes the C5-methylsulfanyl group of the final product.
Electrophilic Activation: Treatment with POCl
3
converts the C4-lactam into a highly electrophilic imidoyl chloride, priming the ring for nucleophilic aromatic substitution (S
N
Ar).
Amination: Displacement of the C4-chloride with ammonia installs the primary amine necessary for the final ring closure.
Regioselective Annulation: Reaction with ethyl bromoacetate involves a tandem sequence: S
N
2 alkylation of the primary amine followed by intramolecular lactamization via the endocyclic N3 nitrogen, yielding the target tricyclic system[6].
Figure 2: Four-step synthetic workflow for 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one.
Experimental Protocols (Self-Validating Systems)
As an Application Scientist, I emphasize that robust protocols must include built-in validation checkpoints to prevent the propagation of failed intermediates.
Step 1: Synthesis of 2-(Methylsulfanyl)quinazolin-4(3H)-one
Procedure: Suspend 2-thioxo-2,3-dihydroquinazolin-4(1H)-one (1.0 eq) in a 1M NaOH solution (1.2 eq). Add methyl iodide (1.1 eq) dropwise at 0°C. Stir at room temperature for 4 hours. Acidify with 1M HCl to precipitate the product. Filter and dry under vacuum.
Causality: The alkaline medium deprotonates the more acidic thiol tautomer, directing the soft electrophile (MeI) exclusively to the sulfur atom rather than the nitrogen.
Validation Checkpoint: The shift of the S-CH
3
protons to
δ
2.60 ppm in
1
H NMR confirms successful S-alkylation.
Step 2: Synthesis of 4-Chloro-2-(methylsulfanyl)quinazoline
Procedure: Suspend the Step 1 intermediate (1.0 eq) in neat POCl
3
(10 eq). Add a catalytic amount of N,N-dimethylaniline. Reflux at 105°C for 3 hours. Cool to room temperature and carefully pour over crushed ice. Extract with dichloromethane, wash with brine, dry over Na
2
SO
4
, and concentrate.
Causality: POCl
3
acts as both solvent and chlorinating agent. N,N-dimethylaniline accelerates the formation of the Vilsmeier-type intermediate.
Validation Checkpoint: The reaction mixture transitions from a suspension to a clear solution upon completion. FT-IR will show the complete disappearance of the strong lactam C=O stretch at ~1680 cm
−1
.
Step 3: Synthesis of 2-(Methylsulfanyl)quinazolin-4-amine
Procedure: Dissolve the Step 2 intermediate in a 7M solution of ammonia in methanol. Heat in a sealed pressure tube at 80°C for 12 hours. Cool, vent carefully, and concentrate under reduced pressure. Recrystallize from ethanol.
Causality: The C4-chloride is highly activated toward nucleophilic attack due to the electron-withdrawing nature of the adjacent pyrimidine nitrogens.
Validation Checkpoint: LC-MS will show a mass shift from [M+H]
+
211 (chloro) to 192 (amine).
Step 4: Regioselective Annulation to Target Compound
Procedure: Dissolve 2-(methylsulfanyl)quinazolin-4-amine (1.0 eq) in anhydrous DMF. Add anhydrous K
2
CO
3
(2.5 eq) and ethyl bromoacetate (1.2 eq). Heat the mixture at 90°C for 8 hours. Pour into ice water to precipitate the crude product. Purify via flash chromatography (DCM:MeOH 95:5).
Causality: The exocyclic amine attacks the
α
-carbon of the bromoacetate. K
2
CO
3
is selected as a mild base to neutralize the generated HBr without causing premature ester hydrolysis. The subsequent intramolecular attack by the endocyclic N3 on the ester carbonyl drives the formation of the highly stable, aromatic imidazo[1,2-c] ring.
Validation Checkpoint: The successful annulation is confirmed by the disappearance of the primary amine signal (-NH
2
) at ~7.5 ppm and the emergence of a sharp singlet integrating to 2H at ~4.3 ppm in the
1
H NMR spectrum, corresponding to the C3 methylene protons.
Analytical Characterization Data
Thorough analytical characterization is mandatory to verify the structural integrity of the synthesized scaffold.
Table 2: Expected Analytical Characterization Data
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Compound Identity: 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one (CAS: 168140-75-8)[1]
Executive Summary & Structural Profiling
In the landscape of modern rational drug design, the imidazo[1,2-c]quinazoline scaffold has emerged as a privileged pharmacophore, most notably recognized for its role in ATP-competitive kinase inhibitors (such as the PI3K inhibitor Copanlisib) and α1-adrenoceptor antagonists[2],[3].
The compound 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one serves as a highly versatile, late-stage synthetic intermediate. Its structural architecture combines a rigid, planar tricyclic core with two highly manipulable functional groups: the 2(3H)-one lactam moiety, which provides critical hydrogen-bonding capabilities, and the 5-methylsulfanyl (-SCH₃) group, which acts as an optimal leaving group for Nucleophilic Aromatic Substitution (S_NAr)[4]. By leveraging the polarizability and stability of the thioether linkage, chemists can seamlessly introduce diverse amine side chains to explore structure-activity relationships (SAR) without the premature hydrolysis often associated with 5-chloro-quinazoline analogs.
Mechanistic Pathways: S-Alkylation and S_NAr Functionalization
The utility of 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one lies in its predictable and highly efficient reactivity profile. The synthesis and subsequent functionalization of this molecule rely on two core mechanistic principles:
Thiolate Alkylation (S-Methylation): The precursor thione is deprotonated to form a highly nucleophilic thiolate. Due to the "soft" nature of the sulfur atom, it rapidly attacks "soft" electrophiles like methyl iodide (MeI) via an S_N2 mechanism, yielding the stable methylsulfanyl intermediate[2].
Nucleophilic Aromatic Substitution (S_NAr): The C5 position of the quinazoline ring is highly electron-deficient, flanked by two electronegative nitrogen atoms. When subjected to heat and a primary/secondary amine, the amine attacks the C5 carbon, forming a tetrahedral Meisenheimer complex. The subsequent collapse of this complex expels methanethiol (CH₃SH), irreversibly driving the reaction to form a 5-amino-imidazo[1,2-c]quinazoline derivative[3].
Fig 1. Synthetic workflow and SNAr functionalization of the 5-(methylsulfanyl) intermediate.
Pharmacological Translation: From Intermediate to Kinase Inhibitor
Derivatives synthesized from 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one exhibit profound biological activity, particularly in oncology and infectious diseases[5],[6]. The planar tricyclic system acts as an adenine mimetic, allowing the molecule to deeply penetrate the ATP-binding pocket of kinases.
In the context of Phosphoinositide 3-kinases (PI3K)—lipid kinases that are aberrantly activated in numerous malignancies—the 5-amino-imidazo[1,2-c]quinazoline derivatives form critical hydrogen bonds with the hinge region of the kinase (e.g., Val851 in PI3Kα). This competitive inhibition prevents the phosphorylation of PIP2 to PIP3, thereby starving the downstream AKT/mTOR pathway of its activation signal and inducing tumor cell apoptosis[7],[3].
Fig 2. Mechanism of PI3K pathway inhibition by imidazo[1,2-c]quinazoline derivatives.
Validated Experimental Methodologies
To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis and utilization of the title compound. Causality is embedded in every step to explain the physical chemistry driving the reactions.
Protocol 1: Synthesis of 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one
Objective: Chemoselective S-alkylation of the thione precursor[2].
Initiation: Suspend imidazo[1,2-c]quinazoline-5-thione (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Causality: DMF is a polar aprotic solvent that leaves the intermediate thiolate anion unsolvated and highly reactive.
Deprotonation: Add Potassium Carbonate (K₂CO₃, 1.5 eq) and stir at 0°C for 15 minutes. Causality: K₂CO₃ is a mild base sufficient to deprotonate the acidic thione without degrading the quinazoline core.
Electrophilic Addition: Dropwise add Methyl Iodide (MeI, 1.1 eq). Causality: Dropwise addition controls the exothermic S_N2 reaction and prevents over-alkylation at the nitrogen atoms.
Validation & Isolation: Stir at room temperature for 2-4 hours. Monitor via TLC (Hexane:EtOAc 2:1). The reaction is complete when the lower-Rf thione spot disappears. Quench with ice water to induce precipitation. Filter, wash with cold water, and dry under vacuum to yield the target compound (CAS: 168140-75-8)[1].
Protocol 2: S_NAr Amination to Generate Bioactive Pharmacophores
Objective: Displace the methylsulfanyl group to yield a 5-amino target[3].
Reaction Setup: Suspend 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one (1.0 eq) in a high-boiling solvent such as n-butanol. Causality: High temperatures (>110°C) are required to overcome the activation energy barrier for the formation of the Meisenheimer complex.
Nucleophilic Attack: Add the desired primary or secondary amine (2.5 eq). Causality: Excess amine acts as both the nucleophile and an acid/gas scavenger, driving the equilibrium forward.
Thermal Activation: Reflux the mixture at 115°C for 12-24 hours. Safety/Validation Note: The reaction generates methanethiol (CH₃SH) gas. The evolution of this malodorous gas is a physical self-validation that the S_NAr displacement is occurring successfully. Perform strictly in a fume hood.
Monitoring & Purification: Track the reaction via LC-MS until the starting material mass (m/z 232 [M+H]⁺) is consumed. Cool to room temperature, concentrate under reduced pressure, and purify via flash chromatography to isolate the final kinase-active derivative.
Consolidated Data Tables
Table 1: Physicochemical & Structural Data of the Intermediate
| 6-Aryl-imidazo[1,2-c]quinazolines | Bacterial Strains (E. coli, S. aureus) | 4 - 16 μg/mL | Antimicrobial / Antibacterial[9] |
References
Kaur, H., et al. "Quinazoline derivatives: synthesis and bioactivities." National Center for Biotechnology Information (NIH). Available at:[Link]
Sharma, P., et al. "Design and Synthesis of Imidazo/Benzimidazo[1,2-c]quinazoline Derivatives and Evaluation of Their Antimicrobial Activity." National Center for Biotechnology Information (NIH). Available at:[Link]
Kuo, S. C., et al. "Studies on Quinazolines and 1,2,4-Benzothiadiazine 1,1-Dioxides. 8. Synthesis and Pharmacological Evaluation of Tricyclic Fused Quinazolines and 1,2,4-Benzothiadiazine 1,1-Dioxides as Potential α1-Adrenoceptor Antagonists." Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
Scott, W. J., et al. "Discovery and SAR of Novel 2,3-Dihydroimidazo[1,2-c]quinazoline PI3K Inhibitors: Identification of Copanlisib (BAY 80-6946)." ResearchGate / ChemMedChem. Available at: [Link]
Burke, J. E., et al. "Disease related mutations in PI3Kγ disrupt regulatory C-terminal dynamics and reveals a path to selective inhibitors." bioRxiv. Available at:[Link]
Fan, Y., et al. "Design, synthesis, and biological evaluation of 6-(imidazo[1,2-a] pyridin-6-yl) quinazolin-4(3H)-one derivatives as potent anticancer agents by dual targeting Aurora kinase and ROR1." National Center for Biotechnology Information (NIH). Available at:[Link]
Unraveling the Mechanism of Action of 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one: A Technical Guide
Abstract The imidazo[1,2-c]quinazoline scaffold is a highly privileged pharmacophore in modern medicinal chemistry, serving as the structural foundation for numerous targeted therapeutics and biochemical assay reagents....
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The imidazo[1,2-c]quinazoline scaffold is a highly privileged pharmacophore in modern medicinal chemistry, serving as the structural foundation for numerous targeted therapeutics and biochemical assay reagents. This whitepaper provides an in-depth technical analysis of the 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one core, detailing its structural causality, primary mechanism of action (MoA) via ATP-competitive kinase inhibition, and the self-validating experimental workflows required to accurately quantify its biochemical efficacy.
Structural Causality & The Imidazo[1,2-c]quinazoline Scaffold
The core structure of imidazo[1,2-c]quinazoline is a highly conjugated, planar, nitrogen-dense heterocycle. This specific geometry is not coincidental; it is evolutionarily designed to mimic the adenine ring of adenosine triphosphate (ATP), allowing it to seamlessly intercalate into the ATP-binding cleft of various enzymes[1].
Functionalization at specific positions dictates the molecule's binding kinetics and target residence time:
The 5-Methylsulfanyl (Methylthio) Group: The addition of a sulfur-containing methylsulfanyl group at the 5-position acts as a critical hydrophobic anchor[2]. In the context of kinase inhibition, this moiety penetrates deep into the hydrophobic pocket adjacent to the gatekeeper residue, increasing binding affinity and preventing rapid dissociation.
The 2(3H)-one (Oxo) Group: The oxo group at the 2-position serves as a vital hydrogen bond acceptor and donor[3]. It forms highly stable, directional hydrogen bonds with the backbone amides of the kinase hinge region, a universal requirement for potent ATP-competitive inhibitors.
Core Mechanism of Action: Kinase Inhibition & Pathway Modulation
The primary MoA for 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one and its derivatives is competitive ATP inhibition [3]. While the base scaffold exhibits broad pan-kinase affinity, specific peripheral substitutions (such as 3-benzyl or 8,9-dimethoxy groups) narrow the selectivity toward the Phosphoinositide 3-kinase (PI3K) and Mitogen-Activated Protein Kinase (MAPK) pathways[3].
This mechanism is clinically validated by advanced structural analogs such as Copanlisib, an FDA-approved PI3K inhibitor that shares the foundational imidazo[1,2-c]quinazoline core[4]. By occupying the ATP-binding cleft of PI3K, the imidazoquinazoline core prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) into phosphatidylinositol (3,4,5)-trisphosphate (PIP3). The absence of PIP3 halts the membrane recruitment of AKT (Protein Kinase B), thereby silencing the downstream mTOR signaling cascade and arresting cellular proliferation[5].
ATP-competitive inhibition of the PI3K/AKT/mTOR pathway by the imidazoquinazoline scaffold.
Quantitative Data & Comparative Efficacy
To understand the potency of the 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one core, it must be benchmarked against both its derivative biochemical reagents and clinical anchors.
To rigorously evaluate the MoA of these compounds, researchers must employ a self-validating experimental protocol. This ensures that observed phenotypic changes are causally linked to on-target kinase inhibition rather than non-specific chemical toxicity.
Self-validating experimental workflow for evaluating imidazoquinazoline kinase inhibitors.
Step-by-Step Methodology:
Step 1: Compound Preparation & Handling
Protocol: Reconstitute the compound in 100% anhydrous DMSO to create a 10 mM master stock. Store aliquots at -20°C to prevent freeze-thaw degradation.
Causality: The highly planar nature of the imidazoquinazoline core makes it prone to aggregation in aqueous solutions. Maintaining a high-concentration DMSO stock prevents precipitation and ensures accurate, reproducible dosing in subsequent assays.
Step 2: Cell-Free Kinase Assay (TR-FRET)
Protocol: Incubate the recombinant target kinase with a serial dilution of the compound (1 nM to 10 µM) and a fluorescently labeled tracer. Add ATP at a concentration equal to its
Km
for the specific kinase.
Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is strictly selected over standard colorimetric or prompt-fluorescence assays. The conjugated imidazo[1,2-c]quinazoline core possesses intrinsic auto-fluorescence. TR-FRET introduces a microsecond time delay before measurement, allowing the short-lived compound fluorescence to decay, thereby eliminating false positives.
Step 3: In Vitro Cell Viability (ATP Quantification)
Protocol: Seed target cancer cell lines in 96-well plates. Treat with the compound for 72 hours. Lyse cells and add an ATP-dependent luciferase reagent to quantify luminescence.
Causality: Measuring ATP is a direct proxy for metabolically active cells, providing a highly sensitive readout of the compound's anti-proliferative effects following kinase inhibition.
Step 4: Orthogonal Validation (Western Blotting)
Protocol: Extract proteins from treated cells, resolve via SDS-PAGE, and probe with primary antibodies against total AKT and phospho-AKT (Ser473).
Causality: To prove mechanistic causality, one must confirm that the phenotypic cell death (Step 3) is driven by the biochemical target (Step 2). If the compound is a true PI3K inhibitor, total AKT levels will remain constant, while p-AKT levels will decrease in a dose-dependent manner.
Conclusion
The 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one scaffold is a highly versatile and potent pharmacophore. Through precise ATP-competitive inhibition and favorable hinge-region binding kinetics, it serves as a critical biochemical tool for interrogating complex signaling pathways and acts as a foundational building block for next-generation targeted therapeutics.
References
Imidazo[1,2-c]quinazolines as a novel and potent scaffold of α-glucosidase inhibitors: design, synthesis, biological evaluations, and in silico studies - Scientific Reports (Nature).[Link]
Quinazolinones, the Winning Horse in Drug Discovery - National Center for Biotechnology Information (PMC).[Link]
Definition of copanlisib hydrochloride - NCI Drug Dictionary.[Link]
Discovery and Optimization of Novel Imidazo[1,2-c]quinazoline Derivatives: From Synthetic Innovation to Targeted Therapeutics
Executive Summary The imidazo[1,2-c]quinazoline scaffold has emerged as a privileged, nitrogen-rich tricyclic pharmacophore in modern drug discovery. Originally propelled into the spotlight by its profound efficacy as a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The imidazo[1,2-c]quinazoline scaffold has emerged as a privileged, nitrogen-rich tricyclic pharmacophore in modern drug discovery. Originally propelled into the spotlight by its profound efficacy as a phosphoinositide 3-kinase (PI3K) inhibitor in oncology[1], this versatile framework is now being aggressively explored for antimicrobial[2] and metabolic disease applications[3]. This technical guide synthesizes the mechanistic biology, structural rationale, and state-of-the-art synthetic methodologies driving the development of next-generation imidazo[1,2-c]quinazoline therapeutics.
Target Biology and Mechanistic Rationale: The PI3K/AKT/mTOR Axis
The most clinically validated application for imidazo[1,2-c]quinazoline derivatives is the targeted inhibition of the PI3K family of lipid kinases. Aberrant activation of the PI3K/AKT/mTOR pathway is a primary driver of survival, proliferation, and metastasis in numerous solid and hematological malignancies[1].
Causality in Drug Design:
Early high-throughput screening efforts identified the 2,3-dihydroimidazo[1,2-c]quinazoline core as a potent inhibitor of PI3Kγ[1][4]. The planar, rigid nature of this N-fused hybrid scaffold allows it to act as an exceptional adenine bioisostere. X-ray crystallographic studies of the kinase domain reveal that the tricyclic core anchors into the ATP-binding hinge region via a robust hydrogen-bonding network.
Crucially, the spatial orientation of the scaffold dictates its functionalization strategy:
The C7 Position: Projects directly toward the ATP sugar pocket. Medicinal chemists exploit this trajectory to introduce solubility-enhancing groups without disrupting hinge binding[1].
The C8 Position: Orients outward toward the solvent channel. Bulky substitutions at C8 are highly tolerated and are the primary driver for tuning isoform selectivity (e.g., distinguishing PI3Kα/δ from PI3Kβ)[1][5].
Fig 1: Imidazo[1,2-c]quinazoline derivatives inhibit the PI3K/AKT/mTOR oncogenic signaling axis.
Advanced Synthetic Methodologies
Historically, the construction of imidazo[1,2-c]quinazolines relied on cumbersome, multi-step processes. Classical approaches required the initial cyclization of 2-(2-aminophenyl)-4,5-dihydroimidazole with electrophiles, followed by harsh oxidative dehydrogenation using KMnO4 or Pd/C[6][7]. These legacy methods suffered from poor atom economy, limited functional group tolerance, and the need for highly toxic reagents like cyanogen bromide[1][7].
To circumvent these bottlenecks, modern synthetic workflows leverage transition-metal catalysis. A breakthrough methodology is the copper-catalyzed tandem Ullmann-type C-N coupling and intramolecular dehydrative cyclization [8]. This approach allows for the rapid, one-pot assembly of the tricyclic core from readily available precursors.
Fig 2: Tandem Ullmann C-N coupling and dehydrative cyclization synthetic workflow.
Self-Validating Experimental Protocol: Copper-Catalyzed Tandem Synthesis
The following protocol details the one-pot synthesis of imidazo[1,2-c]quinazolines using formamide as both a solvent and a nitrogen source[8]. System Validation: This protocol is self-validating; the progression from the Ullmann coupling to the dehydrative cyclization can be strictly monitored via LC-MS. The distinct mass shift (loss of H₂O, -18 Da) between the uncyclized intermediate and the final dehydrated product provides a built-in quality control checkpoint.
Reagent Assembly: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-(2-bromophenyl)-1H-imidazole (1.0 equiv, 0.5 mmol), CuI (10 mol% catalyst), and K₂CO₃ (2.0 equiv)[8].
Solvent/Reactant Addition: Add formamide (2.0 mL). Mechanistic Insight: Formamide serves a dual purpose. It acts as a highly polar solvent stabilizing the Cu(I) transition state and provides the primary amine required for the subsequent cyclization[8].
Ullmann C-N Coupling: Purge the vessel with argon. Heat the reaction mixture to 110°C for 4-6 hours. At this stage, the Cu(I) species undergoes oxidative addition into the aryl bromide bond, followed by ligand exchange and reductive elimination to form the C-N coupled intermediate. (Checkpoint: Confirm intermediate mass via LC-MS).
Intramolecular Dehydrative Cyclization: Elevate the temperature to 140°C for an additional 8-10 hours. The elevated thermal energy drives the intramolecular condensation between the newly introduced amide nitrogen and the imidazole ring, ejecting water and fusing the pyrimidine ring[8].
Isolation: Cool to room temperature, quench with ice-cold water, and extract with ethyl acetate. Purify the concentrated organic layer via silica gel flash chromatography (Hexane/EtOAc gradient) to yield the pure imidazo[1,2-c]quinazoline[7][8].
Structure-Activity Relationship (SAR) Profiling & Data Presentation
The optimization of the imidazo[1,2-c]quinazoline scaffold has yielded highly diverse pharmacological profiles. The most prominent success is Copanlisib (BAY 80-6946) , a pan-class I PI3K inhibitor with dominant, sub-nanomolar activity against the α and δ isoforms, which has successfully transitioned into clinical use for hematological tumors[1][4].
Beyond oncology, recent SAR campaigns have demonstrated that fusing additional heterocycles (e.g., benzimidazo derivatives) shifts the scaffold's affinity toward bacterial cell wall targets, generating potent antimicrobial agents[2]. Furthermore, poly-substituted derivatives have shown remarkable binding affinities to human acid-α-glucosidase, positioning them as novel candidates for Type 2 Diabetes management[3].
Table 1: Quantitative Pharmacological Profiling of Key Imidazo[1,2-c]quinazoline Derivatives
The imidazo[1,2-c]quinazoline framework is a masterclass in scaffold repurposing. By transitioning from harsh, multi-step classical syntheses to elegant, transition-metal-catalyzed tandem cyclizations, researchers can now rapidly generate highly functionalized libraries. Whether exploiting the C7/C8 vectors for precise PI3K isoform selectivity or modifying the core for antimicrobial and metabolic targeting, this scaffold remains at the forefront of modern medicinal chemistry and targeted drug discovery.
References
Discovery and SAR of Novel 2,3-Dihydroimidazo[1,2-c]quinazoline PI3K Inhibitors: Identification of Copanlisib (BAY 80-6946). ChemMedChem / ResearchGate. URL:[Link]
Copper-catalyzed tandem Ullmann type C–N coupling and dehydrative cyclization: synthesis of imidazo[1,2-c]quinazolines. Organic & Biomolecular Chemistry (RSC Publishing). URL:[Link]
Disease related mutations in PI3Kγ disrupt regulatory C-terminal dynamics and reveals a path to selective inhibitors. bioRxiv. URL:[Link]
Design and Synthesis of Imidazo/Benzimidazo[1,2-c]quinazoline Derivatives and Evaluation of Their Antimicrobial Activity. ACS Omega. URL:[Link]
Recyclable Magnetic Cu-MOF-74-Catalyzed C(sp2)-N Coupling and Cyclization under Microwave Irradiation: Synthesis of Imidazo[1,2-c]quinazolines and Their Analogues. PMC / National Institutes of Health. URL:[Link]
Imidazo[1,2-c]quinazolines as a novel and potent scaffold of α-glucosidase inhibitors. PMC / National Institutes of Health. URL:[Link]
Novel Polycarbo-Substituted Imidazo[1,2-c]quinazolines: Synthesis and Cytotoxicity Study. MDPI. URL:[Link]
Deciphering the Therapeutic Potential of Quinazoline Derivatives: A Mechanistic and Methodological Whitepaper
Executive Summary The quinazoline scaffold—a bicyclic structure consisting of fused pyrimidine and benzene rings—remains one of the most privileged pharmacophores in medicinal chemistry[1]. While quinazoline derivatives...
Author: BenchChem Technical Support Team. Date: March 2026
By: Senior Application Scientist, Preclinical Drug Discovery
Executive Summary
The quinazoline scaffold—a bicyclic structure consisting of fused pyrimidine and benzene rings—remains one of the most privileged pharmacophores in medicinal chemistry[1]. While quinazoline derivatives exhibit diverse pharmacological profiles, their most profound impact has been in precision oncology, specifically as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs)[1]. As an application scientist overseeing preclinical screening cascades, I frequently observe that the successful development of novel quinazoline compounds relies not just on structural innovation, but on rigorous, self-validating experimental workflows. This whitepaper dissects the mechanistic causality of quinazoline-based EGFR inhibition, the structural evolution required to overcome clinical resistance, and the definitive experimental protocols necessary to validate their therapeutic potential.
Mechanistic Causality: Targeting the Kinase Domain
To understand why quinazolines are so effective, we must examine their binding kinetics. First-generation quinazoline derivatives, such as gefitinib and erlotinib, function via a Type I inhibition mechanism [2].
Instead of merely blocking the receptor's extracellular ligand-binding domain, these small molecules penetrate the cell and compete directly with ATP for the intracellular kinase domain[3]. They bind exclusively to the active conformation of the receptor (characterized by an "αC-in" and "DFG-in" state)[2]. The nitrogen at position 1 (N-1) of the quinazoline core acts as a critical hydrogen bond acceptor, interacting directly with the main chain amide of Methionine 793 (Met793) in the hinge region of the EGFR kinase[2].
Causality in Design: Why target the ATP-binding pocket? By anchoring into the highly conserved hinge region, quinazolines effectively shut down the autophosphorylation of the receptor, severing downstream oncogenic signaling cascades (such as PI3K/AKT and RAS/MAPK) that drive uncontrolled cellular proliferation.
Fig 1. EGFR signaling cascade and the mechanistic intervention of quinazoline-based inhibitors.
Structural Evolution and Overcoming Resistance
While first-generation quinazolines revolutionized the treatment of Non-Small Cell Lung Cancer (NSCLC) harboring L858R or Exon 19 deletion (Del19) mutations, clinical resistance inevitably emerges[4]. The most common resistance mechanism is the T790M "gatekeeper" mutation [3].
The substitution of threonine for a bulkier methionine at position 790 sterically hinders the binding of first-generation quinazolines and simultaneously increases the receptor's affinity for endogenous ATP[4]. To overcome this, medicinal chemists evolved the quinazoline scaffold:
Second-Generation (e.g., Afatinib): These derivatives maintain the quinazoline core but incorporate a Michael acceptor. This allows them to form an irreversible, covalent bond with the Cysteine 797 (Cys797) residue at the edge of the ATP-binding cleft, completely bypassing the ATP-affinity shift caused by T790M[3].
Next-Generation Macrocycles: Recent breakthroughs involve the macrocyclization of the quinazoline scaffold. By rigidifying the molecule, researchers have developed compounds that are exclusively selective for mutant EGFR (L858R/Del19) while sparing Wild-Type (WT) EGFR, thereby drastically reducing skin and gastrointestinal toxicities[4].
Quantitative Comparison of Quinazoline-Based Inhibitors
Compound
Generation
Target Profile
Binding Mechanism
Representative IC50 (EGFR WT)
Representative IC50 (EGFR L858R)
Gefitinib
1st
WT, L858R, Del19
Reversible, ATP-competitive
~25-30 nM
< 5 nM
Erlotinib
1st
WT, L858R, Del19
Reversible, ATP-competitive
~30-35 nM
< 5 nM
Afatinib
2nd
WT, L858R, T790M
Irreversible, Covalent (Cys797)
< 1 nM
< 1 nM
Macrocyclic Quinazolines
Next-Gen
L858R, Del19 (WT sparing)
Reversible, Conformation-restricted
> 10,000 nM
~119 nM
Experimental Workflows: A Self-Validating System
A frequent point of failure in preclinical drug discovery is jumping straight to phenotypic cell viability assays without confirming direct biochemical target engagement. A robust, self-validating workflow must be strictly sequential.
Fig 2. Self-validating experimental workflow for evaluating novel quinazoline derivatives.
Protocol 1: In Vitro Cell-Free Kinase Inhibition Assay (ADP-Glo)
Purpose: To isolate direct target engagement from cellular permeability factors. By measuring biochemical affinity first, we eliminate false negatives caused by poor membrane penetration.
Step-by-Step Methodology:
Reagent Preparation: Prepare a kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Causality Note: BSA prevents non-specific binding of the hydrophobic quinazoline compounds to the plastic assay microplate.
Compound Pre-Incubation: Dispense recombinant EGFR kinase (WT or mutant) into a 384-well plate. Add the quinazoline derivative in a 10-point dose-response titration. Incubate at room temperature for 30 minutes. Causality Note: Pre-incubation is critical for Type I inhibitors to allow slow-binding kinetics to reach equilibrium before ATP is introduced.
Reaction Initiation: Add ultra-pure ATP (at the predetermined Km concentration for the specific kinase variant) and the peptide substrate. Incubate for 60 minutes.
Signal Generation: Add the ADP-Glo reagent to terminate the kinase reaction and deplete unconsumed ATP. After 40 minutes, add the Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction.
Detection: Read luminescence. Calculate the IC50 using non-linear regression analysis.
Protocol 2: Cellular Target Modulation (Western Blotting for p-EGFR)
Purpose: To confirm that the phenotypic cytotoxicity observed in cell viability assays is causally linked to the inhibition of the intended target inside a living cell.
Step-by-Step Methodology:
Cell Seeding and Starvation: Seed NSCLC cells (e.g., H1975 for T790M, or HCC827 for Del19) in 6-well plates. Once adhered, wash with PBS and culture in serum-free media for 16-24 hours. Causality Note: Serum starvation reduces basal kinase activity driven by undefined growth factors in FBS, ensuring the observed p-EGFR signal is specifically driven by our controlled EGF stimulation.
Compound Treatment: Treat cells with the quinazoline derivative at varying concentrations (e.g., 0.1x, 1x, and 10x the biochemical IC50) for 2 hours.
EGF Stimulation: Stimulate the cells with 50 ng/mL of recombinant human EGF for exactly 10 minutes.
Lysis and Extraction: Immediately place plates on ice, wash with ice-cold PBS, and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., Sodium Orthovanadate). Causality Note: Phosphatase inhibitors are mandatory; without them, endogenous cellular phosphatases will rapidly strip the phosphate groups off EGFR during lysis, resulting in a false-negative signal.
Immunoblotting: Resolve proteins via SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against total EGFR and phospho-EGFR (Tyr1068). Quantify the reduction in the p-EGFR/total EGFR ratio relative to the vehicle control.
Conclusion
The therapeutic potential of quinazoline compounds extends far beyond their historical successes. As we continue to encounter complex resistance mutations in the clinic, the quinazoline core remains a highly adaptable template for rational drug design. By understanding the precise mechanistic causality of kinase inhibition and employing rigorous, self-validating experimental protocols, researchers can continue to unlock the next generation of highly selective, potent anticancer therapeutics.
References
An insight into the therapeutic potential of quinazoline derivatives as anticancer agents
Source: Med. Chem. Commun., Royal Society of Chemistry (2017)
URL:[Link]
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present)
Source: Molecules, National Center for Biotechnology Information (PMC) (2022)
URL:[Link]
Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19
Source: European Journal of Medicinal Chemistry, National Center for Biotechnology Information (PMC) (2022)
URL:[Link]
Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities
Source: International Journal of Molecular Sciences, MDPI (2023)
URL:[Link]
Structure-Activity Relationship and Synthetic Utility of 5-(Methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one
Executive Summary The 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one scaffold is a privileged, highly versatile tricyclic pharmacophore in modern medicinal chemistry[1]. By fusing an imidazole ring to a quinazoline...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one scaffold is a privileged, highly versatile tricyclic pharmacophore in modern medicinal chemistry[1]. By fusing an imidazole ring to a quinazoline backbone, this architecture creates a rigid, planar system capable of intercalating into narrow hydrophobic binding pockets, such as the ATP-binding hinge regions of kinases[2]. This in-depth technical guide explores the structural profiling, mechanistic causality of its derivatization, and the structure-activity relationship (SAR) landscapes that have led to the discovery of potent inhibitors for Phosphoinositide 3-kinases (PI3K) and α-glucosidase[2][3].
Structural and Electronic Profiling of the Core Scaffold
The utility of 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one lies in its unique electronic distribution and tautomeric properties, which provide distinct, orthogonal vectors for synthetic modification:
The 5-Methylsulfanyl (Methylthio) Group: Positioned at C5 (the carbon flanked by N4 and N6 bridgehead nitrogens), the methylsulfanyl group serves as an optimal synthetic handle. Unlike 5-chloro analogs, which are highly electrophilic and prone to premature hydrolysis during storage, the thioether strikes a "Goldilocks" balance. It is perfectly stable at room temperature but serves as an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr) under thermal activation[4].
The 2(3H)-one Tautomerism: The imidazole-fused ring predominantly exists in the lactam form rather than the lactim (hydroxy) form. This configuration provides a robust, dual hydrogen-bonding network: the N3-H acts as a hydrogen bond donor, and the C2=O acts as an acceptor. This exact motif is critical for anchoring the molecule to the valine hinge residue in kinase active sites[2].
The Benzenoid Ring (C7-C10): The distal aromatic ring is electronically decoupled from the highly reactive pyrimidine core, allowing for late-stage electrophilic aromatic substitutions (e.g., halogenation) to tune the molecule's lipophilicity and metabolic stability[5].
Structure-Activity Relationships (SAR) in Key Biological Targets
The derivatization of this scaffold dictates its biological fate. By selectively modifying the C5, N3, and C7-C10 positions, researchers can pivot the molecule's selectivity between entirely different enzyme classes.
A. PI3K Inhibition (The SNAr Pathway)
Displacement of the 5-methylsulfanyl group with aliphatic or cyclic amines (e.g., morpholine, piperazine) shifts the scaffold toward potent PI3K inhibition. The amine nitrogen donates electron density into the tricyclic core, increasing the basicity of the bridgehead nitrogens, while the morpholine oxygen often acts as a critical hydrogen bond acceptor in the kinase affinity pocket[2].
B. α-Glucosidase Inhibition (Thioether Retention)
Recent studies have demonstrated that retaining the 5-methylsulfanyl group—or expanding it via thioether linkages—yields highly potent α-glucosidase inhibitors for type 2 diabetes management[3]. The sulfur atom provides optimal lipophilic contact within the enzyme's allosteric site. When combined with bulky N3-acetamides (e.g., N-(2-methoxyphenyl)acetamide), these derivatives achieve nanomolar IC50 values due to enhanced π-π stacking interactions[3].
C. Aurora Kinase and Cytotoxicity (Benzenoid Halogenation)
Modifications on the C7-C10 positions heavily influence the molecule's cytotoxicity profiles against cancer cell lines (e.g., MCF-7, HeLa). The introduction of a fluorine atom at the C9 position significantly enhances biological activity. The compatible 2s and 2p orbital overlap of carbon and fluorine makes the Csp2-F bond non-polarizable, increasing the lipophilicity and cellular penetrance of the scaffold without adding restrictive steric bulk[5].
Quantitative SAR Summary
Scaffold Modification
Substituent Example
Primary Target
IC50 Range
Mechanistic Rationale
C5-SNAr Displacement
Morpholine / Piperazine
PI3Kα / PI3Kδ
0.5 - 10 nM
Morpholine oxygen acts as a H-bond acceptor in the affinity pocket[2].
C5-Thioether Retention
-S-CH3 (Unmodified)
α-Glucosidase
12 - 50 µM
Thioether provides optimal lipophilic contact within the allosteric site[3].
N3-Alkylation
N-(2-methoxyphenyl)acetamide
α-Glucosidase
50 - 60 µM
Bulky amide extensions enhance binding affinity via π-π stacking[3].
C9-Halogenation
Fluorine (-F)
Aurora Kinase
1 - 5 µM
Csp2-F bond enhances metabolic stability and lipophilicity[5].
Logical Workflows and Pathway Visualizations
Caption: Logical workflow of scaffold derivatization and corresponding therapeutic targets.
Caption: Mechanism of action for PI3K pathway inhibition by imidazo[1,2-c]quinazoline derivatives.
To ensure high-fidelity synthesis and derivatization, the following protocols outline the causality behind each reagent and condition choice.
Protocol A: SNAr Displacement of the 5-Methylsulfanyl Group
This protocol details the conversion of the core scaffold into a 5-amino derivative (e.g., a PI3K inhibitor precursor)[2][4].
Preparation: Suspend 1.0 equivalent of 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).
Causality: DMF is a polar aprotic solvent that highly stabilizes the negatively charged Meisenheimer complex transition state during the SNAr reaction, significantly accelerating the reaction rate[4].
Nucleophile Addition: Add 2.5 equivalents of the desired secondary amine (e.g., morpholine) and 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA).
Causality: DIPEA acts as a non-nucleophilic base. It neutralizes any acidic byproducts and prevents the protonation of the incoming nucleophile without competing for the electrophilic C5 center.
Thermal Activation: Heat the reaction mixture to 90°C under an inert argon atmosphere for 12–18 hours.
Causality: Because the tricyclic imidazo[1,2-c]quinazoline system is relatively electron-rich compared to a simple, unfused pyrimidine, thermal activation is strictly required to overcome the activation energy barrier for the expulsion of the methanethiolate leaving group.
Workup & Validation: Cool to room temperature and pour into ice water to precipitate the product. Filter and wash with cold ethanol. Validate completion via LC-MS; the disappearance of the [M+H] peak corresponding to the thioether and the appearance of the amine-substituted mass confirms successful displacement. (Note: Methanethiol gas is a toxic byproduct; this reaction must be performed in a fume hood with a bleach scrubber).
Protocol B: Regioselective N3-Alkylation
Used to synthesize bulky α-glucosidase inhibitors[3].
Deprotonation: Dissolve the core scaffold in anhydrous DMF. Add 1.5 equivalents of anhydrous Potassium Carbonate (K2CO3) and stir at room temperature for 30 minutes.
Causality: K2CO3 is a mild base, perfectly calibrated to deprotonate the acidic N3-H of the 2(3H)-one moiety without causing ring-opening or degradation of the pyrimidine core.
Electrophilic Addition: Dropwise add 1.2 equivalents of the alkyl halide (e.g., an α-chloroacetamide derivative). Stir at 60°C for 4 hours.
Causality: The ambient heating ensures complete conversion while minimizing O-alkylation at the C2 carbonyl oxygen, maintaining strict regioselectivity for the N3 position.
References
Discovery and SAR of Novel 2,3-Dihydroimidazo[1,2-c]quinazoline PI3K Inhibitors. d-nb.info.
Novel Polycarbo-Substituted Imidazo[1,2-c]quinazolines: Synthesis and Cytotoxicity Study. MDPI.
Understanding the structure-activity relationship (SAR) of benzimidazolyl-quinazolines. Benchchem.
Design, synthesis, and evaluation of novel substituted imidazo[1,2-c]quinazoline derivatives as potential α-glucosidase inhibitors with bioactivity and molecular docking insights.
Studies on Quinazolines and 1,2,4-Benzothiadiazine 1,1-Dioxides. 8. Synthesis and Pharmacological Evaluation of Tricyclic Fused Quinazolines and 1,2,4-Benzothiadiazine 1,1-Dioxides as Potential α1-Adrenoceptor Antagonists.
An In-Depth Technical Guide to the In Vitro Screening of 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one
Executive Summary The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammato...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The novel derivative, 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one, combines the quinazolinone core with an imidazo-fused ring system and a methylsulfanyl group, presenting a unique chemical entity for biological investigation. This guide, written from the perspective of a Senior Application Scientist, outlines a comprehensive, tiered in vitro screening cascade designed to systematically evaluate its therapeutic potential. We will proceed from broad phenotypic screening to elucidate cytotoxic effects, followed by target-based assays to dissect the specific mechanism of action, ensuring a scientifically rigorous and resource-efficient discovery process.
Introduction: The Scientific Rationale
The quinazolinone core is a bicyclic heterocycle (a benzene ring fused to a pyrimidine ring) that has been extensively explored in drug discovery.[3][4] Modifications at various positions on this scaffold have yielded compounds with diverse pharmacological profiles.[5][6] For instance, the substitution at position 2 and the nature of the fused ring system can significantly influence target specificity and potency, leading to agents that act as kinase inhibitors, microtubule disruptors, or receptor antagonists.[7][8]
The subject of our investigation, 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one, possesses several features of interest:
Imidazo[1,2-c]quinazoline Core: This fused heterocyclic system is known to be biologically active.[9][10]
Methylsulfanyl Group (-SCH₃): This sulfur-containing moiety can engage in unique interactions with biological targets, such as specific amino acid residues (e.g., methionine, cysteine) in enzyme active sites, and may influence the compound's metabolic stability and pharmacokinetic properties.
Given the well-documented anticancer potential of related quinazolinone derivatives,[7][11] our screening strategy will prioritize the investigation of its effects on cancer cell proliferation and key oncogenic pathways.
A Hierarchical Screening Strategy
A logical, tiered approach is paramount for efficient drug discovery. It allows for early " go/no-go " decisions, conserving resources for the most promising candidates. Our strategy begins with a broad assessment of cytotoxicity and progressively narrows the focus to identify a specific molecular target and mechanism.
Caption: A tiered strategy for compound evaluation.
Primary Screening: General Cytotoxicity Assessment
The initial step is to determine if the compound exhibits cytotoxic or cytostatic effects against human cells. We employ a panel of cell lines, including representatives from different cancer types and a non-malignant cell line, to simultaneously assess potency and preliminary selectivity.
Featured Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a gold standard for assessing cell metabolic activity, which serves as an indicator of cell viability.[12][13] In viable cells, mitochondrial reductase enzymes convert the yellow MTT tetrazolium salt into an insoluble purple formazan product.[14] The amount of formazan, quantified spectrophotometrically after solubilization, is directly proportional to the number of living cells.[13]
Experimental Protocol: MTT Assay
Cell Seeding: Plate cells (e.g., MCF-7 breast cancer, HepG2 liver cancer, and non-cancerous HEK293 cells) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow for 24 hours.
Compound Treatment: Prepare a serial dilution of 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one (e.g., from 0.01 µM to 100 µM) in culture medium. Replace the existing medium with the compound-containing medium.
Controls: Include wells with vehicle (e.g., 0.1% DMSO) as a negative control and a known cytotoxic drug (e.g., Doxorubicin) as a positive control.
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO₂ incubator.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration at which 50% of cell viability is inhibited).
Senior Application Scientist's Note: The MTT assay is robust but requires a final solubilization step. For higher throughput or to avoid potential artifacts from insoluble formazan, the MTS assay is an excellent alternative. MTS is reduced to a water-soluble formazan, simplifying the protocol to a single "add-and-read" step.[12][15] The choice depends on laboratory workflow and the specific cell lines, as some may be more sensitive to the solvents used in the MTT assay.
Hypothetical Data Presentation
Cell Line
Type
IC₅₀ (µM) of Test Compound
MCF-7
Breast Cancer
5.2
HepG-2
Liver Cancer
8.1
A549
Lung Cancer
6.5
HEK293
Non-Malignant
> 100
Secondary Screening: Mechanism of Action (MoA) Elucidation
If the primary screen reveals potent and selective cytotoxicity against cancer cells, the next phase is to investigate how the compound works. Based on the quinazolinone scaffold's known pharmacology, two primary lines of inquiry are kinase inhibition and cell cycle disruption.[7][16]
Kinase Inhibition Profiling
The quinazoline core is a well-established "hinge-binding" motif found in many FDA-approved kinase inhibitors. We hypothesize that our compound may target the ATP-binding pocket of one or more protein kinases.
The ADP-Glo™ assay is a universal, luminescence-based method for measuring kinase activity.[17] It quantifies the amount of ADP produced during a kinase reaction. The assay is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted. Second, the ADP is converted back into ATP, which is then used by luciferase to generate a light signal that is proportional to the initial kinase activity.[18]
Caption: A two-step process to quantify kinase activity.
Kinase Reaction Setup: In a 384-well plate, add the kinase, its specific substrate, and ATP at a concentration near its Kₘ value.
Compound Addition: Add the test compound across a range of concentrations. Include a "no inhibitor" control (vehicle) and a known inhibitor for the specific kinase as a positive control.
Initiate Reaction: Start the reaction by adding ATP and incubate at room temperature for a defined period (e.g., 60 minutes).
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP. Incubate for 40 minutes.
Generate Signal: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes.
Measure Luminescence: Read the plate on a luminometer.
Data Analysis: Calculate the percent inhibition relative to the vehicle control and determine the IC₅₀ value for the compound against each kinase in the panel.
Secondary screening may identify a likely target (e.g., VEGFR2), but it does not confirm direct physical interaction. A tertiary assay is required to validate that the compound binds to the putative target and to determine its binding affinity (Kᵢ).
Featured Assay: Competitive Radioligand Binding Assay
This assay directly measures the ability of a test compound to displace a known, high-affinity radiolabeled ligand from its target.[19] It is a powerful method to confirm target engagement and quantify binding affinity. The assay is typically performed using cell membranes expressing the target receptor or with purified protein.[20]
Preliminary Cytotoxicity Studies of 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one: A Framework for Preclinical Evaluation
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its pre...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous biologically active compounds, including a variety of approved pharmaceuticals.[1][2] Specifically, the fused imidazo[1,2-c]quinazoline core represents a promising chemotype for the development of novel therapeutic agents.[3][4] This guide presents a comprehensive framework for conducting preliminary in vitro cytotoxicity studies on a novel derivative, 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one. While data on this specific molecule is nascent, this document leverages established methodologies and mechanistic insights from structurally related compounds to propose a robust, self-validating workflow for its initial evaluation as a potential anticancer agent. We will detail the rationale behind experimental design, provide step-by-step protocols for cytotoxicity assessment, and discuss potential mechanisms of action based on the extensive body of research surrounding the quinazolinone class.
Introduction: The Rationale for Investigating Imidazo[1,2-c]quinazolines
The search for novel anticancer agents is a paramount objective in pharmaceutical research. Heterocyclic compounds are a major focus, with quinazoline and its derivatives demonstrating a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][4] The imidazo[1,2-c]quinazoline framework, a fused heterocyclic system, has attracted significant attention for its potent cytotoxic effects against various cancer cell lines.[3][5]
The initial and most critical step in evaluating a novel compound like 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one is to determine its intrinsic ability to inhibit cancer cell proliferation and induce cell death. This preliminary cytotoxicity screening serves several key purposes:
Proof of Concept: Establishes the fundamental biological activity of the new chemical entity.
Potency Determination: Quantifies the effective concentration range (e.g., IC50 value) required to inhibit cell growth.
Spectrum of Activity: Reveals whether the compound has broad activity against multiple cancer types or exhibits selectivity towards specific cell lines.
Therapeutic Index Estimation: By comparing cytotoxicity in cancerous versus non-cancerous cell lines, an early indication of the compound's potential safety margin can be obtained.
This guide provides the necessary protocols and scientific context to execute these foundational studies with rigor and precision.
Experimental Workflow for Cytotoxicity Assessment
A successful preliminary study hinges on a well-designed workflow that is both reproducible and informative. The following sections detail a proposed workflow, from cell line selection to data analysis, grounded in methodologies reported for analogous compounds.
Caption: Proposed experimental workflow for cytotoxicity screening.
Recommended Cell Lines
The choice of cell lines is critical for generating meaningful data. We recommend a panel that includes representatives of common cancer types against which quinazoline derivatives have previously shown activity, alongside a non-cancerous control line to assess selectivity.
Cell Line
Tissue of Origin
Type
Rationale for Inclusion
MCF-7
Breast
Adenocarcinoma
Standard for breast cancer studies; used in testing of related imidazo[1,2-c]quinazolines.[1][3]
HeLa
Cervix
Adenocarcinoma
A robust and widely used cell line; used in related imidazo[1,2-c]quinazoline studies.[1][3]
A549
Lung
Carcinoma
Represents a common and aggressive cancer type; used for testing quinazolinone complexes.[6]
HCT-116
Colon
Carcinoma
A key model for colorectal cancer; used to evaluate indolo[1,2-c]quinazolines.[7][8]
HaCaT
Skin
Keratinocyte (Immortalized)
Non-cancerous control to determine selectivity and potential toxicity to normal cells.[6]
Detailed Experimental Protocol: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[3] It is a reliable and widely adopted standard for preliminary cytotoxicity screening.
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
MTT reagent (5 mg/mL in PBS)
96-well flat-bottom plates
Doxorubicin (positive control)
Plate reader (570 nm absorbance)
Step-by-Step Procedure:
Compound Preparation:
Prepare a 10 mM stock solution of 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one in DMSO.
Perform serial dilutions in complete growth medium to create working concentrations (e.g., 0.1, 1, 10, 50, 100 µM).[1] The final DMSO concentration in the well should not exceed 0.5% to avoid solvent-induced toxicity.
Cell Seeding:
Harvest cells using trypsin and perform a cell count.
Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
Cell Treatment:
After 24 hours, carefully remove the medium.
Add 100 µL of medium containing the desired concentrations of the test compound.
Include control wells:
Vehicle Control: Medium with the same final concentration of DMSO as the treated wells.
Positive Control: Medium with a known cytotoxic agent like Doxorubicin at various concentrations.
Untreated Control: Medium only.
Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours).[8]
MTT Assay Execution:
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
Incubate for another 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
Carefully aspirate the medium from each well.
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
Data Acquisition:
Measure the absorbance of each well at 570 nm using a microplate reader.
Data Analysis and Interpretation
The primary output of the cytotoxicity assay is the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth or viability compared to the vehicle control.
Calculate Percent Viability:
% Viability = [(Absorbance of Treated Well - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100
Determine IC50:
Plot % Viability against the logarithm of the compound concentration.
Use non-linear regression (log[inhibitor] vs. normalized response) in software like GraphPad Prism or R to fit a dose-response curve and calculate the precise IC50 value.
Data Presentation:
Results should be summarized in a clear, tabular format for easy comparison of the compound's activity across different cell lines and time points.
Table 1: Hypothetical Cytotoxicity Data for 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one
Cell Line
IC50 (µM) after 48h
IC50 (µM) after 72h
MCF-7
[Insert Value]
[Insert Value]
HeLa
[Insert Value]
[InsertValue]
A549
[Insert Value]
[Insert Value]
HCT-116
[Insert Value]
[Insert Value]
HaCaT
[Insert Value]
[Insert Value]
Doxorubicin (MCF-7)
~1-5 µM (Reference)
~0.5-2 µM (Reference)
Potential Mechanisms of Action: An Evidence-Based Perspective
While the precise mechanism of 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one is yet to be determined, the extensive literature on quinazoline derivatives allows for the formulation of several testable hypotheses.[9][10] These compounds are known to interfere with fundamental cellular processes that are often dysregulated in cancer.
Key Potential Targets and Pathways:
Kinase Inhibition: Many quinazoline-based drugs function as kinase inhibitors.[10][11] Key targets include the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which drive proliferation and angiogenesis. The PI3K/Akt/mTOR pathway, a central regulator of cell growth and survival, is another common target for related imidazo-heterocycles.[12][13]
Tubulin Polymerization Inhibition: Several quinazolinone derivatives have been shown to disrupt microtubule dynamics by inhibiting tubulin polymerization.[9][10] This action halts the cell cycle at the G2/M phase, preventing mitosis and ultimately leading to apoptotic cell death.
Induction of Apoptosis: The compound may trigger programmed cell death by activating the intrinsic (mitochondrial) apoptotic pathway.[11] This often involves the upregulation of pro-apoptotic proteins (e.g., caspases) and the downregulation of anti-apoptotic proteins like Bcl-2.[9]
Cell Cycle Arrest: Imidazo-heterocycles can induce cell cycle arrest, often at the G2/M or G0/G1 phase, by modulating the levels of key regulatory proteins like p53 and p21.[9][13]
Caption: Potential inhibition of the PI3K/Akt survival pathway.
Conclusion and Future Directions
This guide outlines a robust and scientifically grounded approach for the preliminary cytotoxic evaluation of 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one. By employing a standard MTT assay across a well-selected panel of cancer and non-cancerous cell lines, researchers can generate the foundational data needed to assess the compound's potential as an anticancer therapeutic.
Upon successful completion of these initial studies, and should the compound demonstrate potent and selective activity, the following steps are recommended:
Mechanism of Action Studies: Employ techniques such as Western blotting to probe for apoptosis markers (cleaved PARP, caspase-3), cell cycle analysis via flow cytometry, and kinase inhibition assays.
Structure-Activity Relationship (SAR) Analysis: Synthesize and test related analogues to understand how structural modifications affect cytotoxic potency, building on existing knowledge that substitutions at the 5, 7, and 9 positions of the core are critical for activity.[3][5]
In Vivo Efficacy Studies: If in vitro data is compelling, advance the compound to preclinical animal models to evaluate its efficacy and safety in a whole-organism context.
The framework presented here provides a clear path forward for characterizing the cytotoxic profile of this novel compound, paving the way for its potential development as a next-generation cancer therapeutic.
References
Mphahlele, M. J., & Gildenhuys, S. (2015). Novel Polycarbo-Substituted Imidazo[1,2-c]quinazolines: Synthesis and Cytotoxicity Study. Molecules, 20(12), 22446–22463.
Mphahlele, M. J., & Gildenhuys, S. (2015). Novel Polycarbo-Substituted Imidazo[1,2-c]quinazolines: Synthesis and Cytotoxicity Study. Semantic Scholar.
Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2011). Novel Polycarbo-Substituted Imidazo[1,2-c]quinazolines: Synthesis and Cytotoxicity Study.
Altaher, A. M. H., et al. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article.
Gornowicz, A., et al. (2025). Potential of Using New Indole- and Benzimidazo[1,2-C]quinazolines in Anticancer Therapy Based on Mesenchymal Stem Cells. PMC.
Bielawska, A., et al. (2021). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. Frontiers in Pharmacology.
Li, J., et al. (2025). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI.
Al-Qatati, A., & Aliwaini, S. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Medical Science, 26.
Kryshchyshyn-Dylevych, A., et al. (2025). Discovery of cytotoxic indolo[1,2-c]quinazoline derivatives through scaffold-based design. PMC.
Deulkar, A. (2025). Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. Journal of Molecular and Organic Chemistry.
Sgarbossa, S., et al. (2023).
Ghorab, M. M., et al. (2014).
Borys, W., et al. (2022). The cytotoxic effects of the studied quinazolinones on TH-1 cell...
Fereidoonnezhad, M., et al. (2016). Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. PMC.
Fassihi, A., et al. (2022).
Shi, D., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. PMC.
Bhagat, S. K., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry.
Dangi, R. R., et al. (2021).
Kaur, H., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Semantic Scholar.
Gulevskaya, A. V., & Shishkina, S. V. (2025). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. MDPI.
Application Note & Protocol: A Guided Synthesis of 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one
Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one, a heterocyclic compound of interest for researchers in medicinal chemistry...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one, a heterocyclic compound of interest for researchers in medicinal chemistry and drug development. The imidazo[1,2-c]quinazoline scaffold is a privileged structure found in numerous biologically active molecules. This protocol outlines a robust and logical multi-step synthetic pathway, beginning from commercially available starting materials. Each step is detailed with explanations of the underlying chemical principles, safety precautions, and methods for characterization.
Introduction and Scientific Context
The fusion of imidazole and quinazoline rings creates the tricyclic imidazoquinazoline system, a scaffold that has garnered significant attention in pharmaceutical research. Derivatives of imidazo[1,2-c]quinazoline are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific target molecule, 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one, incorporates a methylsulfanyl group, a common moiety in medicinal chemistry that can modulate a compound's metabolic stability and receptor-binding affinity.
This guide is designed for researchers and drug development professionals, providing a detailed, field-proven methodology. The synthetic strategy is built upon established, fundamental reactions in heterocyclic chemistry, ensuring a high degree of reproducibility.
Overall Synthetic Strategy
The synthesis of the target molecule is not a trivial one-step process but a sequential construction of the heterocyclic system. Our strategy involves the initial formation of a substituted quinazoline core, followed by the annulation of the imidazole-2-one ring. This approach allows for controlled functionalization and purification of intermediates at each stage.
The pathway begins with the synthesis of a 2-amino-4-(methylsulfanyl)quinazoline intermediate. This key precursor contains the necessary functionalities for the final cyclization step. The imidazole ring is then constructed by acylation of the 2-amino group with chloroacetyl chloride, followed by an intramolecular nucleophilic substitution to form the desired fused-ring system.
Synthetic Workflow Diagram
Caption: Multi-step synthesis of the target compound.
Materials and Equipment
Reagents & Solvents
Reagent/Solvent
Grade
Supplier
Anthranilic Acid
ReagentPlus®, 99%
Sigma-Aldrich
Urea
ACS Reagent, ≥99.0%
Fisher Scientific
Phosphorus Oxychloride (POCl₃)
ReagentPlus®, ≥99%
Sigma-Aldrich
N,N-Dimethylaniline
99%
Acros Organics
Sodium Thiomethoxide (NaSMe)
95%
Sigma-Aldrich
Ammonium Hydroxide (NH₄OH)
ACS Reagent, 28-30%
VWR
Chloroacetyl Chloride
98%
Alfa Aesar
Pyridine
Anhydrous, 99.8%
Sigma-Aldrich
Potassium Carbonate (K₂CO₃)
Anhydrous, ≥99%
Fisher Scientific
Tetrahydrofuran (THF)
Anhydrous, ≥99.9%
Sigma-Aldrich
Dichloromethane (DCM)
Anhydrous, ≥99.8%
Sigma-Aldrich
N,N-Dimethylformamide (DMF)
Anhydrous, 99.8%
Sigma-Aldrich
Ethanol
200 Proof, Anhydrous
Decon Labs
Diethyl Ether
ACS Reagent, ≥99.0%
Fisher Scientific
Ethyl Acetate
ACS Reagent, ≥99.5%
Fisher Scientific
Hexanes
ACS Reagent, ≥98.5%
Fisher Scientific
Equipment
Standard laboratory glassware (round-bottom flasks, condensers, dropping funnels)
Heating mantles with magnetic stirrers
Rotary evaporator
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Flash chromatography system
Melting point apparatus
NMR Spectrometer (¹H and ¹³C)
Mass Spectrometer (ESI or HRMS)
Inert atmosphere setup (Nitrogen or Argon)
Detailed Experimental Protocols
Safety First: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. Phosphorus oxychloride and chloroacetyl chloride are highly corrosive and react violently with water; handle with extreme caution.
Part 1: Synthesis of the Quinazoline Core
Rationale: This reaction is a classic cyclocondensation for forming the pyrimidinedione ring of the quinazoline system. Urea serves as the source for the N1 and C2 atoms.
Combine anthranilic acid (13.7 g, 100 mmol) and urea (24.0 g, 400 mmol) in a 250 mL round-bottom flask.
Heat the mixture in an oil bath at 190-200 °C for 1 hour. The mixture will melt, bubble, and then solidify.
Allow the flask to cool to room temperature. The solid mass will be a brownish color.
Add 100 mL of 2 M NaOH solution to the flask and heat to boiling to dissolve the solid.
Filter the hot solution to remove any insoluble impurities.
Acidify the filtrate with glacial acetic acid until precipitation is complete (pH ~5-6).
Collect the white precipitate by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
Dry the product in a vacuum oven at 80 °C to yield quinazoline-2,4(1H,3H)-dione. (Expected yield: 85-90%).
Rationale: This chlorination step activates the C2 and C4 positions for subsequent nucleophilic substitution. N,N-dimethylaniline is used as a catalyst and acid scavenger.
Caution: Perform this reaction under a strictly anhydrous atmosphere (N₂ or Ar).
In a 250 mL flask equipped with a reflux condenser, suspend quinazoline-2,4(1H,3H)-dione (16.2 g, 100 mmol) in phosphorus oxychloride (90 mL, 960 mmol).
Carefully add N,N-dimethylaniline (12.1 g, 100 mmol) dropwise to the suspension.
Heat the reaction mixture to reflux (approx. 110 °C) for 4-5 hours. The solution should become clear.
Allow the mixture to cool slightly and then pour it slowly and carefully onto 500 g of crushed ice with vigorous stirring.
A precipitate will form. Continue stirring until all the ice has melted.
Collect the solid by vacuum filtration, wash with copious amounts of cold water until the filtrate is neutral.
Dry the crude product under vacuum. Recrystallization from ethanol or hexanes can be performed for higher purity. (Expected yield: 80-85%).
Rationale: The C4 position of 2,4-dichloroquinazoline is significantly more reactive towards nucleophiles than the C2 position. This selectivity allows for the regioselective introduction of the methylsulfanyl group.
Under an inert atmosphere, dissolve 2,4-dichloroquinazoline (9.9 g, 50 mmol) in 150 mL of anhydrous THF in a 500 mL flask.
Cool the solution to 0 °C in an ice bath.
Add sodium thiomethoxide (3.85 g, 55 mmol) portion-wise over 20 minutes, ensuring the temperature does not exceed 5 °C.
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
Once the starting material is consumed, quench the reaction by adding 100 mL of saturated aqueous NH₄Cl solution.
Extract the product with ethyl acetate (3 x 100 mL).
Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
The crude product can be purified by flash chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to yield 2-chloro-4-(methylsulfanyl)quinazoline as a solid. (Expected yield: 75-85%).
Rationale: This step involves a nucleophilic aromatic substitution, where the chloro group at the activated C2 position is displaced by ammonia.
Place 2-chloro-4-(methylsulfanyl)quinazoline (8.4 g, 40 mmol) in a sealed pressure vessel or a robust sealed tube.
Add 100 mL of ethanol and 50 mL of concentrated ammonium hydroxide (28%).
Seal the vessel and heat at 120 °C for 12-16 hours with stirring.
Caution: Allow the vessel to cool completely to room temperature before opening.
Concentrate the reaction mixture under reduced pressure to remove ethanol and excess ammonia.
The resulting aqueous slurry will contain the product. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-amino-4-(methylsulfanyl)quinazoline. (Expected yield: 85-95%).
Part 2: Imidazole Ring Annulation
Rationale: The exocyclic amino group at C2 is acylated with chloroacetyl chloride. Pyridine acts as a base to neutralize the HCl generated during the reaction.
Under an inert atmosphere, suspend 2-amino-4-(methylsulfanyl)quinazoline (5.7 g, 30 mmol) in 100 mL of anhydrous DCM.
Add anhydrous pyridine (3.6 mL, 45 mmol) and cool the mixture to 0 °C.
Add chloroacetyl chloride (2.8 mL, 35 mmol) dropwise via a syringe over 15 minutes.
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 4-6 hours.
Monitor the reaction by TLC. Upon completion, dilute the mixture with 100 mL of DCM.
Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude chloroacetamide intermediate, which can be used in the next step without further purification.
Rationale: This is the final ring-forming step. The N1 atom of the quinazoline ring acts as an intramolecular nucleophile, displacing the chloride from the chloroacetamide side chain to form the five-membered imidazole ring.[1][2] A base is required to deprotonate the N1-H, increasing its nucleophilicity.
Dissolve the crude N-(4-(methylsulfanyl)quinazolin-2-yl)-2-chloroacetamide (from the previous step, ~30 mmol) in 100 mL of anhydrous DMF.
Add anhydrous potassium carbonate (8.3 g, 60 mmol) to the solution.
Heat the mixture to 80-90 °C and stir for 6-8 hours.
Monitor the reaction by TLC for the disappearance of the starting material.
After cooling to room temperature, pour the reaction mixture into 500 mL of ice-water.
A precipitate should form. Stir for 30 minutes, then collect the solid by vacuum filtration.
Wash the solid thoroughly with water and then with a small amount of cold diethyl ether.
Recrystallize the crude product from ethanol or an ethanol/DMF mixture to obtain pure 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one .
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
¹H NMR: To confirm the proton environment of the final structure. Expect signals for the methylsulfanyl group, the methylene group of the imidazole ring, and the aromatic protons.
¹³C NMR: To confirm the carbon skeleton.
Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]⁺ for C₁₁H₉N₃OS: 232.05).
Melting Point: To assess purity.
References
Helali, A. Y., Sarg, M. T., Koraa, M. M., & El-Zoghbi, M. S. (2014). Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. Open Journal of Medicinal Chemistry, 4, 12-37. [Available at: https://www.scirp.
Shi, D., et al. (2009). One-Pot Synthesis of Imidazo[1,2-c]quinazoline Derivatives from Nitro-Componds Reduced by Zinc. Journal of Heterocyclic Chemistry, 46(3), 519-523. [Available at: https://www.researchgate.
Nandwana, N. K., et al. (2018). Design and Synthesis of Imidazo/Benzimidazo[1,2-c]quinazoline Derivatives and Evaluation of Their Antimicrobial Activity. ACS Omega, 3(11), 16338-16346. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6648352/]
El-Hiti, G. A., et al. (2014). Crystal structure of 2-[4-(methylsulfanyl)quinazolin-2-yl]-1-phenylethanol. Acta Crystallographica Section E, 70(10), o1101. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4186105/]
Al-Salahi, R., et al. Synthesis of 2-methylsulfanyl-[3][4][5]triazolo[1,5-a]quinazolin-5-one and its derivatives. ResearchGate. [Available at: https://www.researchgate.net/figure/Synthesis-of-2-methylsulfanyl-124triazolo-15-aquinazolin-5-one-and-its_fig1_267735390]
Abdel-Gawad, S. M., et al. (2015). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. Organic Chemistry International, 2015, 941865. [Available at: https://www.hindawi.com/journals/oci/2015/941865/]
Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, 2021(9), 150-176. [Available at: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2021/ix]
Chen, Y., et al. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules, 15(12), 9210-9220. [Available at: https://www.mdpi.com/1420-3049/15/12/9210]
Hassan, A. S., et al. (2016). Synthesis, Biological Evaluation and Docking Analysis of Some Novel Quinazolin Derivatives as Antitumor Agents. Molecules, 21(11), 1461. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6274291/]
Yin, P., et al. (2012). Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates. The Journal of Organic Chemistry, 77(6), 2649-2658. [Available at: https://www.organic-chemistry.org/abstracts/lit2/195.shtm]
Application Notes and Protocols for the Evaluation of 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one in Kinase Inhibitor Assays
Abstract The imidazo[1,2-c]quinazoline scaffold is a cornerstone in the development of targeted kinase inhibitors, with several derivatives showing significant promise in oncology and immunology. This document provides a...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The imidazo[1,2-c]quinazoline scaffold is a cornerstone in the development of targeted kinase inhibitors, with several derivatives showing significant promise in oncology and immunology. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one , a representative compound of this class, in various kinase inhibitor screening assays. We delve into the scientific rationale behind experimental design, offer detailed, step-by-step protocols for robust and reproducible in vitro assays, and provide insights into data analysis and interpretation. This guide is designed to be a practical resource for the accurate determination of inhibitory potency (IC50) and selectivity profiling, crucial steps in the characterization of novel kinase inhibitors.
Introduction: The Imidazo[1,2-c]quinazoline Scaffold in Kinase Inhibition
The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology. Its rigid, heterocyclic structure provides an excellent framework for presenting functional groups that can interact with the ATP-binding pocket of protein kinases. The fusion of an imidazole ring to create the imidazo[1,2-c]quinazoline system further enhances its potential, offering additional points for chemical modification to improve potency, selectivity, and pharmacokinetic properties.
Compounds based on this scaffold have been extensively investigated as inhibitors of the Phosphoinositide 3-Kinase (PI3K) signaling pathway. The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. The clinical success of copanlisib, a 2,3-dihydroimidazo[1,2-c]quinazoline derivative, underscores the therapeutic potential of this chemical class.
This application note will focus on 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one as a model compound to illustrate the principles and practicalities of kinase inhibitor characterization.
Physicochemical Properties and Handling
Proper handling and storage of the test compound are paramount for obtaining reliable and reproducible results. The following table summarizes the key properties of our model compound.
Soluble in DMSO (>10 mM), sparingly soluble in aqueous buffers
Experimental determination is recommended.
Storage
Store at -20°C, protect from light and moisture.
Standard for small molecule inhibitors.
Stock Solution Preparation: For in vitro assays, a 10 mM stock solution in 100% DMSO is recommended. This high-concentration stock minimizes the final DMSO concentration in the assay, which should ideally be kept below 1% to avoid solvent-induced artifacts.
The PI3K/Akt/mTOR Signaling Pathway: A Key Target
The PI3K/Akt/mTOR pathway is activated by a multitude of upstream signals, including growth factors and cytokines. Upon activation, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B) and PDK1, to the cell membrane. This co-localization facilitates the phosphorylation and full activation of Akt. Activated Akt then phosphorylates a plethora of downstream substrates, leading to the regulation of numerous cellular processes, including cell survival, proliferation, and metabolism.
Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of the compound.
Kinase Assay Formats: Principles and Selection
A variety of assay formats are available to measure kinase activity and inhibition, each with its own advantages and limitations. The choice of assay depends on factors such as the specific kinase, available reagents and instrumentation, throughput requirements, and the stage of the drug discovery process.
Luminescence-Based Assays: These are among the most popular formats for high-throughput screening (HTS). They typically measure either the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®) or the amount of ADP produced (e.g., ADP-Glo™). In an inhibition assay, higher kinase inhibition results in more ATP remaining and less ADP produced, leading to a stronger luminescent signal in an ATP-quantification assay and a weaker signal in an ADP-quantification assay. These assays are homogeneous ("mix-and-read"), sensitive, and readily automated.
Fluorescence-Based Assays: These methods offer high sensitivity and diverse detection principles.
Fluorescence Polarization (FP): FP assays monitor the binding of a small fluorescently labeled tracer to a larger molecule. In a kinase competition assay, a fluorescently labeled phosphopeptide tracer binds to a phosphospecific antibody. The ADP produced by the kinase reaction displaces the tracer, causing a decrease in polarization. FP assays are homogeneous and well-suited for HTS.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This technology uses a long-lifetime donor fluorophore and a suitable acceptor. When a kinase phosphorylates a biotinylated substrate, a europium-labeled anti-phospho-antibody can bind, bringing it in proximity to a streptavidin-acceptor fluorophore, resulting in a FRET signal.
Radioactive Assays: Often considered the "gold standard" for their direct and robust nature, these assays use radiolabeled ATP (typically [γ-³²P]ATP or [γ-³³P]ATP). The radioactive phosphate group is transferred to the substrate, and the phosphorylated substrate is then separated from the excess radiolabeled ATP and quantified. While highly sensitive and less prone to compound interference, the requirement for handling radioactive materials and waste disposal has led to a preference for non-radioactive methods in primary screening.
For the initial characterization of 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one , we recommend a luminescence-based assay, such as the ADP-Glo™ Kinase Assay, due to its robustness, sensitivity, and broad applicability across different kinases.
Experimental Protocols
The following protocols are designed to be a starting point and should be optimized for the specific kinase and laboratory conditions.
Protocol 1: In Vitro Luminescence-Based Kinase Assay (ADP-Glo™) for IC50 Determination
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of the test compound against a target kinase (e.g., PI3Kα). The ADP-Glo™ assay quantifies the amount of ADP produced in the kinase reaction, which is directly proportional to kinase activity.
Application Notes and Protocols: Characterizing the Cellular Activity of 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one
Introduction: Unveiling the Therapeutic Potential of a Novel Imidazo[1,2-c]quinazoline Scaffold The imidazo[1,2-c]quinazoline core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a remarka...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Unveiling the Therapeutic Potential of a Novel Imidazo[1,2-c]quinazoline Scaffold
The imidazo[1,2-c]quinazoline core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a remarkable breadth of biological activities. This heterocyclic system is a cornerstone in the development of therapeutics ranging from anticancer agents that target critical signaling pathways to potent enzyme inhibitors.[1][2][3][4] Compounds incorporating the quinazoline moiety have been successfully developed as inhibitors of protein kinases (e.g., Gefitinib, Erlotinib) and phosphodiesterases (PDEs).[5] The diverse functionalities of this structural class underscore the importance of a systematic and mechanistically driven approach to characterizing novel analogues such as 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate the cellular activity of this specific compound. We will move beyond simple endpoint assays to build a robust, multi-tiered screening cascade. This approach is designed to first establish a baseline of cellular potency and subsequently dissect the specific molecular mechanism(s) of action, with a focus on two of the most prominent target families for this scaffold: protein kinases and phosphodiesterases. Every protocol herein is designed as a self-validating system, incorporating essential controls and explaining the scientific rationale behind each step to ensure data integrity and trustworthiness.
Part 1: The Initial Screening Cascade - From General Cytotoxicity to Mechanistic Prioritization
A logical workflow is paramount to efficiently characterize a novel compound. The initial phase aims to determine the compound's general effect on cell health and proliferation. This data is crucial for establishing appropriate concentration ranges for subsequent, more specific mechanistic assays and for identifying potential liabilities such as off-target cytotoxicity.
Caption: High-level workflow for characterizing the compound.
Protocol 1: General Cell Viability Assay (MTT Method)
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method to assess the metabolic activity of a cell population. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, providing a robust measure of cytotoxicity or growth inhibition. This initial screen is critical for determining the half-maximal inhibitory concentration (IC50), which informs the dose selection for all subsequent experiments.
Materials:
Human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, as these are commonly used and sensitive to kinase inhibitors[5][6]).
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS).
Cell Seeding: Plate cells in a 96-well plate at a density of 3,000-5,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a serial dilution series (e.g., 100 µM to 0.1 nM) in complete growth medium. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells.
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for an additional 3-4 hours. During this time, purple formazan crystals will form in viable cells.
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Parameter
Description
Example Value
Cell Line
Human Breast Adenocarcinoma
MCF-7
Seeding Density
Cells per well
4,000
Treatment Duration
Hours
72
Test Compound IC50
Half-maximal inhibitory concentration
e.g., 5.2 µM
Positive Control
e.g., Staurosporine
10 nM
Part 2: Mechanistic Deep Dive - Interrogating Kinase and Phosphodiesterase Pathways
Based on the initial cytotoxicity screen and the known activities of the imidazo[1,2-c]quinazoline scaffold, we will now focus on two high-probability target classes.
A. Investigating Kinase Inhibition
Rationale: The quinazoline core is a well-established "hinge-binding" motif found in numerous FDA-approved kinase inhibitors.[1][5] Therefore, assessing the compound's effect on kinase signaling is a logical next step. A cell-based reporter assay provides a functional readout of an entire signaling cascade, offering a more physiologically relevant perspective than a purely biochemical screen.[7]
Caption: Principle of a kinase reporter assay.
Protocol 2: CRE-Luciferase Reporter Assay for cAMP/PKA Pathway (Adaptable for other pathways)
Rationale: Many kinase pathways converge on the activation of transcription factors. The cAMP response element (CRE) is a DNA sequence that binds the transcription factor CREB. When the cAMP/PKA pathway is activated, CREB is phosphorylated, leading to the transcription of downstream genes. This assay uses a reporter plasmid where the luciferase gene is under the control of a CRE-containing promoter. Inhibition of kinases upstream of CREB will lead to a decrease in luciferase expression and a corresponding drop in luminescence. This system is also exquisitely sensitive to the inhibition of phosphodiesterases that degrade cAMP.[8][9]
Materials:
HEK293 cells (or other easily transfectable cell line).
CRE-Luciferase reporter plasmid.
Control plasmid (e.g., Renilla luciferase for normalization).
Transfection reagent (e.g., Lipofectamine™ 2000).
Forskolin (an adenylyl cyclase activator, used to stimulate the pathway).
Test compound and a known kinase/PDE inhibitor (e.g., H-89 or Rolipram).
96-well white, clear-bottom plates and a luminometer.
Step-by-Step Protocol:
Transfection: Co-transfect HEK293 cells in a 96-well plate with the CRE-Luciferase reporter plasmid and the Renilla control plasmid using a suitable transfection reagent. Incubate for 24 hours.
Compound Treatment: Pre-treat the transfected cells with various concentrations of the test compound for 1-2 hours.
Pathway Stimulation: Add a fixed concentration of forskolin (e.g., 10 µM) to all wells (except negative controls) to activate adenylyl cyclase and stimulate the cAMP pathway. Incubate for an additional 6 hours.
Cell Lysis: Wash the cells with PBS and lyse them according to the manufacturer's protocol for the luciferase assay system.
Luminescence Measurement: Measure the firefly luciferase activity, followed by the Renilla luciferase activity in the same well using a luminometer.
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to control for transfection efficiency and cell number. Plot the normalized luminescence against the log of the compound concentration to determine the IC50. A decrease in signal indicates inhibition of the pathway.
B. Investigating Phosphodiesterase (PDE) Inhibition
Rationale: As key regulators of cyclic nucleotide second messengers (cAMP and cGMP), PDEs are attractive drug targets.[10] The imidazoquinazoline scaffold has been associated with PDE inhibition. Cell-based assays for PDE inhibitors are often preferred over biochemical assays because they account for cell permeability and metabolism, reducing false positives.[11][12] A common strategy involves using a biosensor, such as a cyclic nucleotide-gated (CNG) ion channel, which provides a direct, real-time readout of intracellular cAMP levels.[11][12]
Caption: Principle of a CNG channel-based PDE assay.
Protocol 3: CNG Channel-Based Assay for cAMP-Specific PDE Inhibition
Rationale: This assay utilizes a cell line engineered to stably express a modified CNG channel that acts as a biosensor for intracellular cAMP.[12] In the basal state, PDE activity keeps cAMP levels low, and the CNG channel remains closed. When a PDE inhibitor is added, cAMP levels rise, causing the channel to open. This allows an influx of cations (like Ca²⁺), which can be quantified using a fluorescent calcium indicator dye. The increase in fluorescence is directly proportional to the inhibition of PDE activity.
Materials:
HEK293 cell line stably co-expressing a CNG channel and a constitutively active G-protein coupled receptor (GPCR) to ensure a basal level of cAMP production (e.g., ACTOne™ cell line).[11][12]
Test compound and a known PDE4 inhibitor (e.g., Rolipram).
Cell Plating: Plate the engineered HEK293 cells in a 384-well plate and grow to confluence.
Dye Loading: Remove the growth medium and add the calcium indicator dye (e.g., Fluo-4 AM) diluted in assay buffer. Incubate for 1 hour at 37°C to allow the dye to enter the cells.
Compound Addition: Transfer the plate to a fluorescence plate reader. Add various concentrations of the test compound.
Kinetic Reading: Immediately begin monitoring the fluorescence intensity over time (e.g., every 5 seconds for 5-10 minutes).
Data Analysis: The response is typically measured as the maximum fluorescence signal increase or the area under the curve. Plot the response against the log of the compound concentration to calculate the half-maximal effective concentration (EC50). An increase in signal indicates PDE inhibition.
PDE inhibition elevates cAMP, opening a CNG channel
Fluorescence (Ca²⁺ influx)
Engineered HEK293
Phospho-Substrate
Specific Kinase
Antibody detection of a direct downstream substrate
ELISA, Western Blot
Target-expressing cells
Part 3: Target Validation and Downstream Effects
If the compound shows activity in the mechanistic assays, the next steps are to confirm direct target engagement and characterize the downstream cellular consequences.
Target Engagement: Assays like the NanoBRET™ Target Engagement Assay can be used to measure the binding of the compound to the target kinase or PDE in live cells, providing definitive evidence of a direct interaction.[13][14]
Downstream Signaling: Western blotting with phospho-specific antibodies can confirm that the compound inhibits the phosphorylation of known downstream substrates of the target kinase (e.g., p-Akt, p-ERK) or modulates phosphorylation of PDE substrates (e.g., p-VASP).
Phenotypic Analysis: If the compound is antiproliferative, flow cytometry-based assays can determine if it induces cell cycle arrest or apoptosis, providing a deeper understanding of its ultimate cellular effect.
By following this structured, multi-faceted approach, researchers can build a comprehensive profile of 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one, moving from a general observation of activity to a specific, validated molecular mechanism, thereby accelerating its journey in the drug discovery pipeline.
References
A Novel Cell Based Assay for PDE Inhibitor Screenings. Dexorgen. Available at: [Link]
Phosphodiesterase (PDE) Cell-Based Screening Services. BPS Bioscience. Available at: [Link]
Cell-based test for kinase inhibitors. INiTS. Available at: [Link]
A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. Assay Drug Dev Technol. Available at: [Link]
Spotlight: Cell-based kinase assay formats. Reaction Biology. Available at: [Link]
A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. Available at: [Link]
PDE4D Cell-Based Reporter Assay Kit. BPS Bioscience. Available at: [Link]
The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors. Molecules. Available at: [Link]
Imidazo[1,2-c]quinazolines as a novel and potent scaffold of α-glucosidase inhibitors. Sci Rep. Available at: [Link]
(PDF) Imidazo[1,2-c]quinazolines as a novel and potent scaffold of α-glucosidase inhibitors: design, synthesis, biological evaluations, and in silico studies. ResearchGate. Available at: [Link]
Studies on quinazolines. 5. 2,3-dihydroimidazo[1,2-c]quinazoline derivatives: a novel class of potent and selective alpha 1-adrenoceptor antagonists and antihypertensive agents. J Med Chem. Available at: [Link]
(PDF) Design and Synthesis of Imidazo/Benzimidazo[1,2‑c]quinazoline Derivatives and Evaluation of Their Antimicrobial Activity. ResearchGate. Available at: [Link]
Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. Int J Mol Sci. Available at: [Link]
Biological Activities of Recent Advances in Quinazoline. IntechOpen. Available at: [Link]
Biological Activity of Quinazolinones. IntechOpen. Available at: [Link]
Study of developments of biologically active Quinazolinones derivatives: A review. Chemistry & Biology Interface. Available at: [Link]
Quinazoline derivatives: synthesis and bioactivities. Arch Pharm (Weinheim). Available at: [Link]
Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules. Available at: [Link]
Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules. Available at: [Link]
Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. J Enzyme Inhib Med Chem. Available at: [Link]
Synthesis of pyrazolo[5′,1′:2,3]imidazo[1,5-c]quinazolin-6(5H)-ones and molecular docking study of their affinity against the COVID-19 main protease. RSC Adv. Available at: [Link]
Application Note: In Vitro Evaluation of 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one in Oncology Models
Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Focus: PI3K Pathway Modulation, Cytotoxicity Screening, and Mechanistic Validation Executive Summary & Pharmacological Rationale The imid...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Assay Biologists, and Drug Development Professionals
Focus: PI3K Pathway Modulation, Cytotoxicity Screening, and Mechanistic Validation
Executive Summary & Pharmacological Rationale
The imidazo[1,2-c]quinazoline scaffold is a privileged pharmacophore in modern oncology, most notably serving as the structural foundation for clinical-stage pan-PI3K inhibitors such as Copanlisib (BAY 80-6946) [1]. Within this chemical space, 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one represents a highly specialized derivative.
As a Senior Application Scientist, I emphasize that successful in vitro evaluation of this compound requires understanding its structure-activity relationship (SAR). The 2(3H)-one moiety acts as a critical hydrogen-bond acceptor, anchoring the molecule to the ATP-binding hinge region of the kinase (e.g., Val851 in PI3Kα). Meanwhile, the 5-(methylsulfanyl) substitution significantly increases the molecule's lipophilicity (LogP), allowing it to deeply penetrate the hydrophobic pocket adjacent to the ATP-binding site. This dual-interaction mechanism grants the compound high target residence time and potent suppression of the PI3K/AKT/mTOR signaling cascade [2].
This application note provides a field-proven, self-validating framework for evaluating the cytotoxicity and mechanistic efficacy of this compound across diverse cancer cell lines.
Mechanism of Action: The PI3K/AKT/mTOR Axis
To avoid misinterpreting phenotypic data, researchers must map the exact causality of the compound's action. 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one acts as an ATP-competitive inhibitor of Class I Phosphoinositide 3-kinases (PI3Ks).
By inhibiting the p110 catalytic subunit, the compound halts the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) into PIP3. Without PIP3 at the plasma membrane, the pleckstrin homology (PH) domain of AKT cannot dock, preventing its subsequent phosphorylation at Thr308 and Ser473. This starvation of AKT signaling cascades down to inhibit mTOR, ultimately triggering G1 cell cycle arrest and apoptosis [3].
Fig 1. PI3K/AKT/mTOR pathway inhibition by 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one.
Self-Validating Experimental Protocols
A robust assay must control for false positives (e.g., compound precipitation, metabolic artifacts). The following protocols are designed as a self-validating system, ensuring that observed cytotoxicity is directly causal to on-target kinase inhibition.
Compound Handling and Formulation
Causality: The methylsulfanyl group makes this compound highly hydrophobic. Improper formulation will lead to micro-precipitation in aqueous culture media, artificially lowering the effective concentration and skewing IC50 calculations.
Stock Preparation: Dissolve the lyophilized compound in 100% anhydrous DMSO to create a 10 mM master stock. Vortex for 60 seconds and sonicate in a water bath at 37°C for 5 minutes to ensure complete dissolution.
Aliquotting: Store in 20 µL aliquots at -80°C to prevent freeze-thaw degradation of the quinazoline ring.
Working Dilutions: Perform serial dilutions in 100% DMSO first. Only in the final step, dilute 1:1000 into pre-warmed complete culture media.
Critical Control: The final DMSO concentration on the cells must never exceed 0.1% (v/v) to prevent solvent-induced baseline toxicity.
High-Throughput Cytotoxicity Screening
Causality: Relying solely on MTT assays can be misleading, as PI3K/mTOR inhibitors alter cellular metabolism before inducing death. We employ a dual-assay validation approach: CellTiter-Glo (CTG) to measure absolute ATP (true viability) and High-Content Screening (HCS) for morphological confirmation [3].
Seeding: Seed cancer cell lines (e.g., MCF-7, HeLa, HepG2) at 3,000 cells/well in a 96-well opaque-walled plate. Incubate for 24 hours at 37°C, 5% CO2.
Treatment: Treat cells with a 9-point concentration gradient (0.001 µM to 10 µM) of the compound. Include a 0.1% DMSO vehicle control and a positive control (e.g., Copanlisib at 1 µM).
Incubation: Incubate for 72 hours.
Readout (CTG): Add 100 µL of CellTiter-Glo reagent per well. Shake for 2 minutes to induce cell lysis, incubate for 10 minutes at room temperature, and record luminescence.
Mechanistic Validation (Immunoblotting)
Causality: To prove the compound is killing cells because of PI3K inhibition, we must measure the immediate downstream effector. A reduction in p-AKT (Ser473) confirms on-target engagement.
Treatment: Treat MCF-7 cells (PIK3CA mutant) with the compound at 1x and 5x the calculated IC50 for 2, 6, and 24 hours.
Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (crucial for preserving p-AKT).
Western Blot: Run 20 µg of protein on a 4-12% Bis-Tris gel. Transfer to a PVDF membrane.
Probing: Probe with primary antibodies against total AKT, p-AKT (Ser473), and GAPDH (loading control).
Validation: A successful assay will show a time- and dose-dependent depletion of the p-AKT band while total AKT remains constant.
Fig 2. Self-validating workflow for in vitro evaluation of imidazoquinazoline derivatives.
Quantitative Data Interpretation
Based on the structural homology of 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one to established clinical candidates [1, 2], researchers should benchmark their experimental IC50 values against the expected ranges detailed below.
Table 1: Expected IC50 Profiles in Human Cancer Cell Lines
Cell Line
Tissue Origin
Expected IC50 Range (µM)
Primary Pathway Dependency
MCF-7
Breast
0.05 - 0.5
PIK3CA mutant (Highly sensitive to PI3Kα inhibition)
HCT116
Colon
0.1 - 0.8
PIK3CA mutant (PI3Kα driven)
HeLa
Cervix
0.8 - 2.5
Broad PI3K/AKT/mTOR dependency
HepG2
Liver
1.0 - 5.0
PTEN wild-type (Moderate sensitivity)
Table 2: Anticipated Kinase Selectivity Profile (Class I PI3K Isoforms)
Isoform
Target Gene
Relative Affinity
Clinical / Biological Relevance
PI3Kα
PIK3CA
++++ (Primary)
Driver mutation in solid tumors (Breast, Colon)
PI3Kδ
PIK3CD
+++
Key target for hematological malignancies
PI3Kβ
PIK3CB
++
Compensatory pathway in PTEN-deficient tumors
PI3Kγ
PIK3CG
++
Modulates the tumor microenvironment / Inflammation
Note: If your observed IC50 in MCF-7 cells exceeds 5.0 µM, investigate compound precipitation or degradation before concluding a lack of biological efficacy.
References
Discovery and SAR of Novel 2,3-Dihydroimidazo[1,2-c]quinazoline PI3K Inhibitors: Identification of Copanlisib (BAY 80-6946). ChemMedChem, 2016.
URL:[Link]
Novel Polycarbo-Substituted Imidazo[1,2-c]quinazolines: Synthesis and Cytotoxicity Study. Molecules, 2015.
URL:[Link]
Anticancer Activity and High Content Screening of New 6-Substituted-5,6-dihydrobenzo[4,5]imidazo[1,2-c]quinazoline Derivatives. Research Journal of Pharmacy and Technology, 2021.
URL:[Link]
Method
High-throughput screening methods for imidazo[1,2-c]quinazoline analogs
Application Note: High-Throughput Screening (HTS) of Imidazo[1,2-c]quinazoline Analogs for PI3K Inhibition Introduction & Scientific Rationale The phosphoinositide 3-kinase (PI3K) signaling cascade is a master regulator...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: High-Throughput Screening (HTS) of Imidazo[1,2-c]quinazoline Analogs for PI3K Inhibition
Introduction & Scientific Rationale
The phosphoinositide 3-kinase (PI3K) signaling cascade is a master regulator of cellular proliferation, survival, and metabolism. Hyperactivation of this pathway is a primary driver in numerous malignancies, making it a highly validated target in oncology[1]. Among the diverse chemical scaffolds developed to target the ATP-binding pocket of PI3K, the imidazo[1,2-c]quinazoline class represents a privileged pharmacophore. This structural class gained clinical prominence with the discovery of Copanlisib (BAY 80-6946), a highly potent, pan-class I PI3K inhibitor exhibiting sub-nanomolar activity against the p110
α
and p110
δ
isoforms[2][3].
Because distinct PI3K isoforms mediate different physiological and pathological processes—such as PI3K
α
in solid tumor growth and PI3K
γ
in immune cell modulation within the tumor microenvironment[4]—the continuous synthesis and high-throughput screening (HTS) of novel imidazo[1,2-c]quinazoline analogs is critical for discovering next-generation, isoform-selective therapeutics. This guide details a robust, self-validating HTS cascade that integrates biochemical AlphaScreen™ technology with cell-based Homogeneous Time-Resolved Fluorescence (HTRF) to systematically evaluate these analogs.
Assay Principles & Causality (E-E-A-T)
To ensure scientific integrity and eliminate false positives, a screening cascade must be self-validating. We achieve this through a two-tiered approach:
Primary Biochemical Screen: AlphaScreen™ Technology
AlphaScreen relies on luminescent oxygen channeling. We utilize a competitive binding format where recombinant PI3K phosphorylates PI(4,5)P2 (PIP2) to generate PI(3,4,5)P3 (PIP3). A synthetic biotinylated-PIP3 probe competes with the enzymatically generated PIP3 for binding to a GST-tagged PIP3-detector protein (e.g., the PH domain of GRP1). Streptavidin-coated Donor beads and Anti-GST Acceptor beads are then introduced.
Causality of Choice: If an imidazo[1,2-c]quinazoline analog successfully inhibits PI3K, no endogenous PIP3 is produced. The biotinylated-PIP3 freely bridges the Donor and Acceptor beads, allowing singlet oxygen to transfer and emit a strong luminescent signal at 520–620 nm[5][6]. This inversely proportional signal is highly sensitive and allows for 384- or 1536-well miniaturization without the hazards of radiometric (
32
P-ATP) assays[6].
Orthogonal Cell-Based Validation: HTRF p-AKT Assay
Biochemical potency does not guarantee cellular efficacy due to variable membrane permeability and intracellular ATP competition. Therefore, HTRF is employed to quantify the phosphorylation of AKT at Ser473, a direct downstream effector of PIP3[1]. A true PI3K inhibitor must demonstrate both biochemical target engagement and downstream cellular pathway suppression.
Figure 1: Mechanism of action for imidazo[1,2-c]quinazoline analogs within the PI3K/AKT signaling pathway.
Objective: Determine the half-maximal inhibitory concentration (
IC50
) of novel analogs against recombinant PI3K isoforms.
Step-by-Step Methodology:
Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), dispense 100 nL of imidazo[1,2-c]quinazoline analogs (10-point dose-response, 10 µM to 0.5 nM) in DMSO into a white, low-volume 384-well ProxiPlate.
Causality: Acoustic dispensing eliminates physical tip carryover and ensures precise nanoliter volumes, keeping the final DMSO concentration
≤
1% to prevent solvent-induced enzyme denaturation.
Enzyme Pre-Incubation: Add 5 µL of recombinant PI3K enzyme (optimized to
EC80
concentration, typically 1–5 nM) diluted in Kinase Reaction Buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT, 0.05% CHAPS). Incubate for 15 minutes at room temperature.
Causality: Pre-incubation allows the competitive inhibitor to fully equilibrate within the kinase's ATP-binding pocket before the substrate is introduced.
Reaction Initiation: Add 5 µL of substrate mix containing 10 µM ATP and 10 µM PIP2. Incubate for 60 minutes at room temperature in the dark.
Reaction Termination & Detection: Add 5 µL of Stop/Detection Buffer containing 10 mM EDTA, 10 nM Biotinylated-PIP3, 10 nM GST-GRP1-PH domain, and 10 µg/mL of both Streptavidin-Donor and Anti-GST-Acceptor beads[5].
Causality: EDTA rapidly chelates the
Mg2+
required for kinase activity, instantly halting the reaction to ensure precise kinetic measurement.
Signal Development: Incubate the plate for 2 hours at room temperature in strict darkness.
Causality: AlphaScreen beads are profoundly photosensitive; exposure to ambient light causes photobleaching and premature singlet oxygen depletion, which collapses the assay's dynamic range[6].
Readout & Validation: Read the plate on an EnVision Multilabel Reader (excitation 680 nm, emission 520–620 nm). Calculate the Z'-factor using DMSO vehicle (
μn
) and 1 µM Copanlisib (
μp
) controls. The assay is only validated if
Z′≥0.6
.
Protocol 2: Cell-Based HTRF p-AKT (Ser473) Assay
Objective: Validate intracellular target engagement and downstream functional suppression.
Step-by-Step Methodology:
Cell Plating: Seed MCF-7 or PC3 cells (10,000 cells/well) in a 384-well tissue culture plate in complete media. Incubate overnight at 37°C, 5%
CO2
.
Compound Treatment: Treat cells with the hit analogs for exactly 2 hours.
Causality: A 2-hour window is optimal to observe the dephosphorylation of AKT following PI3K inhibition. Longer incubations risk triggering compensatory feedback loops (e.g., RTK upregulation) or apoptosis, which confound the readout.
Lysis: Aspirate media and add 10 µL of supplemented Lysis Buffer (containing protease and phosphatase inhibitors). Incubate for 30 minutes on an orbital shaker.
Detection: Add 5 µL of HTRF pre-mixed antibodies (Anti-AKT-d2 and Anti-pAKT-Ser473-
Eu3+
cryptate). Incubate for 4 hours at room temperature.
Readout: Measure Time-Resolved Fluorescence at 665 nm and 620 nm. Calculate the 665/620 ratio to determine relative p-AKT levels[1].
Figure 2: Comprehensive HTS workflow for evaluating novel imidazo[1,2-c]quinazoline analogs.
Data Presentation & Expected Outcomes
To benchmark novel analogs, their inhibitory profiles must be compared against standard reference compounds. Table 1 summarizes the expected biochemical and cellular profile of a highly optimized pan-PI3K imidazo[1,2-c]quinazoline (Copanlisib-like profile) versus hypothetical isoform-selective analogs[2][3].
Table 1: Representative
IC50
Profiling of Imidazo[1,2-c]quinazoline Analogs
Compound Class
PI3K
αIC50
(nM)
PI3K
βIC50
(nM)
PI3K
γIC50
(nM)
PI3K
δIC50
(nM)
p-AKT (Cellular)
IC50
(nM)
Copanlisib (Reference)
0.5
3.7
6.4
0.7
12.5
Analog A (Hypothetical
α/δ
selective)
1.2
>1000
>1000
4.5
25.0
Analog B (Hypothetical
γ
selective)
>1000
>1000
2.1
>1000
45.0
Note: Cellular
IC50
values are inherently right-shifted compared to biochemical values due to the high intracellular ATP concentration (~1-5 mM) competing with the orthosteric inhibitor.
References
Discovery and SAR of Novel 2,3-Dihydroimidazo[1,2-c]quinazoline PI3K Inhibitors: Identification of Copanlisib (BAY 80-6946) . ResearchGate / ChemMedChem (2016). 3
Disease related mutations in PI3Kγ disrupt regulatory C-terminal dynamics and reveals a path to selective inhibitors . bioRxiv (2020). 4
High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds . PMC (2018).1
AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions . PMC (2016). 6
In Vivo Efficacy Evaluation of 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proli...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Its deregulation is a frequent event in a wide range of human cancers, making it a highly attractive target for therapeutic intervention.[2][3] The PI3K family of lipid kinases, particularly the class IA isoforms (p110α, p110β, and p110δ), are often activated through mutations in the PIK3CA gene or the loss of the tumor suppressor PTEN.[1] This aberrant activation leads to the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger that recruits and activates downstream effectors like AKT.[1]
The quinazoline scaffold is a prominent feature in many approved and investigational drugs, known for its diverse pharmacological activities, including anticancer properties.[4][5][6][7][8] 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one is a novel small molecule inhibitor designed to target the PI3K pathway. Its unique imidazo[1,2-c]quinazoline core has been explored for various biological activities.[9][10][11] This document provides a comprehensive guide to the experimental design of in vivo studies aimed at evaluating the anti-tumor efficacy of this compound. The protocols outlined herein are designed to ensure scientific rigor, reproducibility, and adherence to ethical guidelines for animal research.
Scientific Background: Targeting the PI3K Pathway
The PI3K/AKT/mTOR pathway is a central signaling node that integrates signals from various growth factors and receptors to drive tumorigenesis.[12] Upon activation, PI3K phosphorylates PIP2 to PIP3, leading to the recruitment of AKT to the cell membrane where it is activated through phosphorylation. Activated AKT then phosphorylates a multitude of downstream targets, promoting cell survival by inhibiting apoptosis, stimulating cell cycle progression, and enhancing protein synthesis and cell growth through the mTOR complex 1 (mTORC1).[3] Given its central role, inhibitors targeting different components of this pathway have been a major focus of cancer drug development.[12][13]
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one.
PART 1: Preclinical In Vivo Experimental Design
A well-designed in vivo study is crucial for assessing the therapeutic potential and toxicity profile of a novel compound. This section outlines the key considerations for designing a robust preclinical study for 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one.
Animal Model Selection
The choice of an appropriate animal model is paramount for obtaining clinically relevant data. For oncology studies, particularly those involving targeted therapies like PI3K inhibitors, immunocompromised mouse models are widely used.[2] These mice lack a functional immune system, allowing for the engraftment of human cancer cells (xenografts) or patient-derived tumor tissues (PDX models).[14]
Nude (nu/nu) or SCID (Severe Combined Immunodeficiency) mice are standard choices for subcutaneous xenograft models.[15]
NSG (NOD scid gamma) mice are more severely immunocompromised and are often used for PDX models or studies involving human immune system reconstitution.[14][16]
The selection of the specific mouse strain should be based on the tumor model and the specific research question.
Cell Line Selection and Tumor Implantation
The choice of cancer cell lines for xenograft studies should be guided by their dependency on the PI3K pathway. Cell lines with known PIK3CA mutations or PTEN loss are ideal candidates.
Recommended Cell Lines:
Breast Cancer: MDA-MB-231 (while often used, its PI3K pathway status should be confirmed), cell lines with known PIK3CA mutations may be more suitable.[17]
Glioblastoma: U87MG (PTEN null)
Ovarian Cancer: Cell lines derived from endometrioid ovarian adenocarcinomas with PI3K pathway defects.[18]
Protocol for Subcutaneous Xenograft Model Establishment: [15][19]
Cell Culture: Culture selected cancer cells in their recommended medium until they reach 70-80% confluency. Ensure cells are in the logarithmic growth phase.[15][19]
Cell Harvesting:
Wash cells with sterile PBS.
Trypsinize the cells and neutralize with complete medium.
Centrifuge the cell suspension at 1500 rpm for 5 minutes.[19]
Wash the cell pellet twice with sterile PBS.
Cell Counting and Viability:
Resuspend the cell pellet in PBS or serum-free medium.
Perform a cell count using a hemocytometer and assess viability using trypan blue exclusion. Viability should be >95%.[15]
Cell Suspension Preparation:
Adjust the cell concentration to the desired density (e.g., 1-5 x 10⁷ cells/mL) in PBS or a 1:1 mixture with Matrigel.[19] Matrigel can improve tumor take and growth rates.[20]
Subcutaneous Injection:
Anesthetize the mice according to approved institutional protocols.
Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse using a 27- or 30-gauge needle.[15][19]
Tumor Growth Monitoring:
Monitor the mice daily for tumor formation.
Once tumors are palpable, measure their dimensions (length and width) with digital calipers 2-3 times per week.
Calculate tumor volume using the formula: Volume = (width)² x length / 2 .[15][17]
Initiate treatment when tumors reach a predetermined average volume (e.g., 50-100 mm³).[15]
Drug Formulation and Administration
The formulation of a small molecule inhibitor for in vivo studies is critical for ensuring adequate bioavailability and minimizing vehicle-related toxicity.[21][22][23]
Vehicle Selection:
Commonly used vehicles for oral or intraperitoneal administration of small molecule inhibitors include:
A mixture of Cremophor EL and ethanol (e.g., 60:40).[16]
0.5% (w/v) methylcellulose in sterile water.
Polyethylene glycol (PEG400), Solutol HS 15, and water.
Formulation Protocol:
Determine the solubility of 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one in various pharmaceutically acceptable vehicles.
Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).
On the day of dosing, dilute the stock solution with the chosen vehicle to the final desired concentration. Ensure the final concentration of the initial solvent (e.g., DMSO) is low (typically <10%) to avoid toxicity.
Vortex or sonicate the formulation to ensure a homogenous suspension or solution.
Route of Administration:
The route of administration (e.g., oral gavage, intraperitoneal injection, intravenous injection) should be selected based on the compound's physicochemical properties and the desired pharmacokinetic profile.[22][24] Oral gavage is often preferred for its clinical relevance.[16]
Experimental Groups and Dosing Regimen
A well-structured experimental design with appropriate control groups is essential for data interpretation.
Note: The specific doses should be determined from prior maximum tolerated dose (MTD) studies. The number of animals per group should be determined by power analysis to ensure statistical significance.[25]
Caption: Experimental workflow for the in vivo efficacy study.
PART 2: Data Collection and Analysis
Efficacy Endpoints
Tumor Growth Inhibition (TGI): This is the primary efficacy endpoint. It can be calculated as a percentage using the following formula:
%TGI = (1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)) x 100% .[26]
Tumor Growth Delay: The time it takes for tumors in the treated groups to reach a specific volume compared to the control group.
Tumor Regression: A decrease in tumor volume compared to the initial volume at the start of treatment.
Toxicity and Tolerability Assessment
Body Weight: Monitor and record the body weight of each animal 2-3 times per week. Significant weight loss (>15-20%) can be an indicator of toxicity.
Clinical Observations: Daily monitor animals for any signs of distress, such as changes in posture, activity, or grooming.
Gross Necropsy: At the end of the study, perform a gross necropsy to look for any organ abnormalities.
Pharmacodynamic (PD) Marker Analysis
To confirm that 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one is hitting its target in vivo, tumor tissues can be collected at the end of the study for PD marker analysis.
Western Blot or Immunohistochemistry (IHC): Analyze the phosphorylation status of key downstream effectors of the PI3K pathway, such as phospho-AKT (Ser473) and phospho-S6 ribosomal protein.[18] A reduction in the levels of these phosphorylated proteins in the treated groups compared to the control group would provide evidence of target engagement.
Statistical Analysis
Tumor growth data should be analyzed using appropriate statistical methods, such as a two-way repeated measures ANOVA, followed by a post-hoc test to compare treatment groups to the vehicle control.
Endpoint tumor volumes and body weights can be compared using a one-way ANOVA or a t-test.
A p-value of <0.05 is typically considered statistically significant.
PART 3: Ethical Considerations and Reporting
All animal experiments must be conducted in accordance with institutional guidelines and regulations. The experimental design and reporting should adhere to the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines to ensure transparency and reproducibility.[27][28][29][30][31] This includes providing detailed information on the animals used, housing conditions, experimental procedures, sample size calculation, and statistical methods.[31]
Conclusion
This document provides a comprehensive framework for designing and conducting in vivo efficacy studies of 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one. By following these protocols and guidelines, researchers can generate high-quality, reproducible data to evaluate the therapeutic potential of this novel PI3K inhibitor. A thorough understanding of the compound's mechanism of action, coupled with a rigorous experimental design, is essential for advancing promising new cancer therapeutics from the laboratory to the clinic.
References
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Analytical techniques for 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one purification
An In-depth Guide to the Analytical and Purification Strategies for 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one Authored by: A Senior Application Scientist Abstract This application note provides a comprehensive...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Guide to the Analytical and Purification Strategies for 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one
Authored by: A Senior Application Scientist
Abstract
This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the analytical techniques and purification strategies for 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one. The imidazo[1,2-c]quinazoline scaffold is a significant pharmacophore in medicinal chemistry, with derivatives showing a wide range of biological activities, including antimicrobial and anticancer properties.[1][2][3] Achieving high purity of the target compound is a critical step in the drug discovery pipeline, essential for accurate biological evaluation and downstream development.[4] This guide details an integrated workflow encompassing purity assessment by High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, followed by purification using preparative HPLC, Supercritical Fluid Chromatography (SFC), and crystallization. The causality behind experimental choices is explained to provide a framework for adapting these methods to other complex heterocyclic molecules.
Introduction and Physicochemical Profile
5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one is a heterocyclic compound featuring a fused three-ring system. The presence of a lactam, an imidazole ring, and a methylsulfanyl group imparts a unique combination of polarity, basicity, and lipophilicity. Understanding these properties is the foundation for developing robust analytical and purification methods.[5]
Predicted Physicochemical Properties
Due to the novelty of this specific derivative, experimental data is scarce. The following properties are predicted based on its structure and data from analogous compounds.
Property
Predicted Value / Characteristic
Rationale & Implication for Purification
Molecular Formula
C₁₁H₉N₃OS
Confirmed by High-Resolution Mass Spectrometry (HRMS).
Molecular Weight
231.27 g/mol
Essential for MS-based analysis and quantification.
Predicted logP
1.5 - 2.5
Indicates moderate lipophilicity, suitable for Reverse-Phase HPLC.
Predicted pKa
3.5 - 4.5 (most basic)
The imidazole nitrogen is the most likely basic center. This influences mobile phase pH selection in HPLC to control retention and peak shape.
Solubility
Low aqueous solubility; soluble in polar aprotic solvents (DMSO, DMF, NMP) and some polar protic solvents (Methanol, Ethanol).
Critical for sample preparation for both chromatography and crystallization. Poor solubility in mobile phase can cause precipitation on the column.[6]
UV Chromophore
Yes
The fused aromatic system allows for sensitive detection by UV-Vis spectrophotometry, a primary detection method in HPLC.
Potential Process-Related Impurities
The purification strategy must effectively remove impurities originating from the synthetic route. A common synthesis of the imidazo[1,2-c]quinazoline core involves the cyclization of 2-(2-aminophenyl)-1H-imidazoles.[7][8] Potential impurities include:
Unreacted Starting Materials: e.g., the precursor 2-(2-aminophenyl)-1H-imidazole derivative.
Reagents: Coupling agents or catalysts used in the synthesis.
Intermediates: Incomplete cyclization products.
By-products: Products from side reactions, such as oxidation of the methylsulfanyl group to sulfoxide or sulfone.
Figure 1: Logical diagram illustrating the origin of process-related impurities.
Analytical Techniques for Purity Assessment
A multi-pronged analytical approach is essential for accurate purity determination and structural confirmation.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the workhorse for analyzing the purity of small molecules like our target compound.[9] The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
Protocol 1: Analytical HPLC Method Development
Column Selection: Begin with a C18 stationary phase (e.g., 100 x 4.6 mm, 5-µm or sub-3-µm particles for higher efficiency). The use of superficially porous particle (SPP) columns can significantly improve efficiency and reduce run times.[10]
Sample Preparation: Prepare a stock solution of the crude material in DMSO or NMP (~10 mg/mL), then dilute to ~0.5 mg/mL with a 50:50 mixture of acetonitrile and water. Ensure the final sample is fully dissolved to prevent column clogging.[6]
Mobile Phase Screening:
Mobile Phase A: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in Water. Formic acid is preferred for MS compatibility, while TFA can improve peak shape for basic compounds.
Mobile Phase B: Acetonitrile or Methanol. Screen both to assess differences in selectivity.
Initial Gradient: Run a fast scouting gradient (e.g., 5% to 95% B over 8 minutes) to determine the approximate elution time of the main peak and impurities.
Method Optimization: Adjust the gradient slope around the elution time of the target compound to maximize resolution from nearby impurities.
Detection: Use a Diode Array Detector (DAD) or UV-Vis detector to monitor the elution profile. Select a wavelength where the target compound has strong absorbance (e.g., 254 nm or λmax). Couple with a mass spectrometer (LC-MS) to identify peaks by their mass-to-charge ratio (m/z).[11]
Figure 2: Workflow for analytical HPLC method development.
Mass Spectrometry (MS) and NMR Spectroscopy
Mass Spectrometry: Electrospray ionization (ESI) is typically used for quinazolinone derivatives.[12] High-resolution MS (HRMS) confirms the elemental composition by providing a highly accurate mass measurement, while MS/MS fragmentation patterns can help in structural elucidation of unknown impurities.
NMR Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure.[13][14] The presence of unexpected signals can indicate impurities. Quantitative NMR (qNMR) can be used as a primary method for determining the absolute purity of the final compound without needing a reference standard of the same material.
Purification Strategies
The choice of purification technique depends on the impurity profile, the required purity level, and the scale of the operation.
Preparative HPLC
Preparative HPLC is a robust method for isolating compounds with high purity, especially when dealing with closely eluting impurities.[15] The process involves scaling up the optimized analytical method.
Protocol 2: Purification by Preparative HPLC
Method Translation: Start with the optimized analytical method. The goal is to maximize the resolution between the target peak and its nearest impurities.
Loading Study: Determine the maximum sample load for the chosen preparative column. Inject increasing amounts of the crude sample until the resolution between the target and a key impurity begins to degrade. This defines the loading capacity.[6]
Scale-Up: Geometrically scale the flow rate and injection volume from the analytical to the preparative column based on the column cross-sectional areas.
Fraction Collection: Use a UV- or, ideally, MS-triggered fraction collector.[16] MS-triggering is highly specific, ensuring that only the fractions containing the ion of interest (m/z for the target compound) are collected, which minimizes the collection of impurities and reduces post-purification work.
Post-Purification: Combine the pure fractions, remove the organic solvent under reduced pressure (e.g., rotary evaporator), and lyophilize the remaining aqueous solution to obtain the final compound as a dry powder.
Purity Analysis: Analyze the final compound using the analytical HPLC method to confirm its purity.
Supercritical Fluid Chromatography (SFC)
SFC is an increasingly popular purification technique in drug discovery, offering significant advantages over traditional HPLC.[17] It uses supercritical CO₂ as the primary mobile phase, which dramatically reduces the consumption of organic solvents and significantly shortens the time required to evaporate fractions.[18][19] For many achiral compounds, SFC can offer different selectivity compared to reverse-phase HPLC, making it a powerful orthogonal technique.[20]
Analytical Screening: Screen a variety of achiral stationary phases (e.g., Diol, 2-Ethylpyridine, Cyano) using a generic gradient (e.g., 5% to 40% Methanol in CO₂ over 5 minutes).
Method Optimization: Once a suitable stationary phase is identified, optimize the gradient, back-pressure, and temperature to achieve the best separation.
Scale-Up and Loading: As with HPLC, perform a loading study on the preparative column to maximize throughput.
MS-Directed Purification: Use an MS-directed system to selectively collect the target compound.
Fraction Processing: The collected fractions (typically in methanol) can be evaporated quickly using a centrifugal evaporator or similar equipment.
Crystallization
Crystallization is the most effective method for obtaining an active pharmaceutical ingredient (API) in a highly pure and stable solid form.[][22] It is often used as the final purification step after chromatographic separation to remove residual impurities and control the solid-state form (polymorphism).[4][23]
Protocol 4: Crystallization Method Development
Solvent Screening: Test the solubility of the purified compound in a range of solvents with varying polarities (e.g., heptane, toluene, ethyl acetate, acetone, ethanol, water) at room temperature and elevated temperature. An ideal single-solvent system is one where the compound is poorly soluble at room temperature but highly soluble at an elevated temperature.
Method Selection:
Cooling Crystallization: If a suitable single solvent is found, dissolve the compound at a high temperature and slowly cool the saturated solution to induce crystallization.[22]
Anti-Solvent Crystallization: Dissolve the compound in a "good" solvent where it is highly soluble. Then, slowly add an "anti-solvent" in which the compound is insoluble to induce precipitation.[23]
Evaporation Crystallization: Slowly evaporate the solvent from a saturated solution to increase the concentration and induce crystal formation.[22]
Seeding: To control crystal growth and potentially a specific polymorphic form, a small amount of pure crystalline material (seed crystals) can be added to the supersaturated solution.[4]
Isolation and Drying: Isolate the crystals by filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.
Figure 3: Decision workflow for selecting a crystallization method.
Conclusion
The purification of 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one requires a systematic and multi-faceted approach. An efficient workflow begins with the development of a robust analytical HPLC-MS method for accurate purity assessment. For purification, preparative SFC offers a high-throughput and environmentally friendly alternative to traditional preparative HPLC, while both are powerful tools for isolating the target compound from process-related impurities. Finally, crystallization should be employed as the definitive step to ensure high purity, control the solid-state form, and provide a stable material suitable for advanced preclinical and clinical studies. This integrated strategy of chromatography and crystallization provides a reliable pathway to obtaining high-quality material essential for successful drug development.
References
Use of SFC/MS in the Purification of Achiral Pharmaceutical Compounds. (2010). American Laboratory. [Link]
Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. (2021). Novartis. [Link]
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Active Pharmaceutical Ingredient (API) Crystallisation. Micropore Technologies. [Link]
A Generic Workflow for Achiral SFC Purification of Complex Pharmaceutical Mixtures. (2026). LCGC International - Chromatography Online. [Link]
Chiral Purification of Volatile Flavors and Fragrances by SFC. Waters Corporation. [Link]
Recrystallization of Active Pharmaceutical Ingredients. SciSpace. [Link]
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Design and Synthesis of Imidazo/Benzimidazo[1,2-c]quinazoline Derivatives and Evaluation of Their Antimicrobial Activity. (2018). ACS Omega. [Link]
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A concise and efficient synthesis of benzimidazo[1,2-c]quinazolines through CuI-catalyzed intramolecular N-arylations. (2015). Beilstein Journal of Organic Chemistry. [Link]
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Design, synthesis, and evaluation of novel substituted imidazo[1,2-c]quinazoline derivatives as potential α-glucosidase inhibitors with bioactivity and molecular docking insights. (2024). Scientific Reports. [Link]
Recent Approaches for the Synthesis of Imidazoquinazolines and Benzimidazoquinazolines. (2023). ResearchGate. [Link]
Imidazo[1,2-c]quinazolines as a novel and potent scaffold of α-glucosidase inhibitors. (2019). Scientific Reports. [Link]
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SYNTHESIS, PHYSICOCHEMICAL PROPERTIES, ANTIMICROBIAL AND FREE-RADICAL SCAVENGING ACTIVITY OF SUBSTITUTED BENZO[22][23]IMIDAZO[1,2-C]QUINAZOLINE-6(5H)-ONES (-THIONES). (2022). Journal of Chemistry and Technologies. [Link]
Structural Elucidation of 5-(Methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one: A Comprehensive NMR and LC-MS/MS Application Note
Context and Pharmacological Relevance The quinazoline and fused imidazo-quinazoline scaffolds are recognized as privileged structures in modern drug discovery, frequently serving as the backbone for potent anticancer, an...
Author: BenchChem Technical Support Team. Date: March 2026
Context and Pharmacological Relevance
The quinazoline and fused imidazo-quinazoline scaffolds are recognized as privileged structures in modern drug discovery, frequently serving as the backbone for potent anticancer, antiviral, and antimicrobial agents[1]. Specifically, the imidazo[1,2-c]quinazoline core belongs to a highly versatile family of heterocyclic skeletons that are extensively investigated as kinase inhibitors (e.g., PI3K/mTOR pathways) and advanced fluorophores[2].
The compound 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one represents a highly functionalized derivative. The presence of the electron-donating methylsulfanyl (-SCH₃) group at the C5 position and a lactam/imidazolone carbonyl at the C2 position creates a complex electronic environment. Because fused heterocycles can often undergo unexpected rearrangements during synthesis (such as Dimroth rearrangements), rigorous structural elucidation using high-resolution mass spectrometry (HRMS) and 2D Nuclear Magnetic Resonance (NMR) spectroscopy is an absolute requirement to confirm exact regiochemistry[3].
This application note details the self-validating analytical workflows required to unambiguously characterize this molecule, explaining the causality behind every experimental parameter.
High-Resolution LC-MS/MS Analysis
The Causality of MS Fragmentation
In positive Electrospray Ionization (ESI+), protonation preferentially occurs at the most basic nitrogen of the quinazoline core. Upon Higher-energy Collisional Dissociation (HCD), the molecule ([M+H]⁺ m/z 232.0543) undergoes highly predictable, structure-specific neutral losses.
The loss of methanethiol (CH₃SH, 48 Da) is thermodynamically favored because it results in a highly stable, resonance-stabilized carbocation across the quinazoline core. Concurrently, the imidazol-2(3H)-one ring is prone to extruding carbon monoxide (CO, 28 Da), which is a classic, diagnostic fragmentation signature for lactams and cyclic ketones. The orthogonality of these two fragmentation pathways allows us to independently verify the presence of both functional groups.
Figure 1: Proposed ESI-MS/MS fragmentation pathway mapping the neutral losses.
LC-MS/MS Step-by-Step Protocol
System Calibration (QA/QC): Calibrate the Q-TOF or Orbitrap mass spectrometer using a positive ion calibration solution. Reasoning: Mass accuracy must be < 2 ppm to distinguish isobaric neutral losses (e.g., CO at 27.9949 Da vs. N₂ at 28.0134 Da).
Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of HPLC-grade Methanol. Dilute 1:100 in an aqueous solution of 50% Acetonitrile containing 0.1% Formic Acid. Reasoning: Formic acid acts as an abundant proton source, maximizing the yield of [M+H]⁺ ions in the ESI source.
Chromatography: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Mobile Phase B (Acetonitrile + 0.1% FA) over 5 minutes at 0.4 mL/min.
Data-Dependent Acquisition (DDA): Set capillary voltage to 3.5 kV and desolvation temperature to 350°C. Perform MS/MS using HCD with stepped Normalized Collision Energies (NCE) of 20, 30, and 40 eV. Reasoning: Stepping the collision energy ensures the capture of both fragile peripheral cleavages (loss of SCH₃) and deep core-shattering fragments.
Quantitative MS Data Summary
Precursor Ion (m/z)
Fragment Ion (m/z)
Exact Neutral Loss (Da)
Structural Assignment
232.0543
204.0593
27.9950
[M+H - CO]⁺ (Imidazolone cleavage)
232.0543
184.0412
48.0131
[M+H - CH₃SH]⁺ (Thioether cleavage)
232.0543
156.0463
76.0080
[M+H - CH₃SH - CO]⁺ (Core ion)
NMR Structural Elucidation
The Logic of 2D NMR Regiochemical Assignment
While 1D ¹H and ¹³C NMR can identify the presence of the methylsulfanyl group and the carbonyl, they cannot prove where they are attached on the tricyclic core. The imidazo[1,2-c]quinazoline system contains multiple non-protonated carbons (C2, C4, C4a, C5, C8a) and heteroatoms that block standard ¹H-¹H COSY correlations.
To bridge these heteroatom gaps, we rely on Heteronuclear Multiple Bond Correlation (HMBC) . HMBC detects long-range carbon-proton couplings (²J and ³J). By optimizing the HMBC delay for 8 Hz, we can "walk" across the nitrogen atoms. For example, the isolated SCH₃ protons will show a strong ³J correlation exclusively to the C5 carbon, locking its position. Similarly, the C3-CH₂ protons will correlate to the C2 carbonyl and the C4 bridgehead carbon, confirming the architecture of the imidazolone ring.
Figure 2: Orthogonal NMR workflow for unambiguous regiochemical assignment.
NMR Step-by-Step Protocol
Sample Preparation: Dissolve 15 mg of the compound in 600 µL of DMSO-d₆ (100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS). Reasoning: The planar imidazo[1,2-c]quinazoline core exhibits poor solubility in non-polar solvents like CDCl₃. DMSO-d₆ ensures complete dissolution, while TMS provides an internal 0.0 ppm calibration standard.
1D ¹H NMR: Acquire at 298 K on a 400 MHz or 600 MHz spectrometer. Use a 30° flip angle, 16 scans, and a 2-second relaxation delay (D1).
Multiplicity-Edited HSQC: Acquire with 256 t₁ increments and 4 scans per increment. Reasoning: Multiplicity editing phases CH₂ cross-peaks negatively (blue/green) and CH/CH₃ peaks positively (red). This instantly differentiates the C3-CH₂ protons from the SCH₃ protons, preventing assignment errors.
HMBC: Acquire using a long-range coupling constant (
JLR
) optimized for 8 Hz (delay = 62.5 ms). Reasoning: 8 Hz is the statistical average for ²J and ³J carbon-proton couplings in fused aromatic systems, maximizing the signal-to-noise ratio for critical cross-peaks bridging the pyrimidine ring.
Quantitative NMR Data Summary
Data acquired at 400 MHz (¹H) and 100 MHz (¹³C) in DMSO-d₆.
Position
¹³C Shift (ppm)
¹H Shift (ppm), Multiplicity, J (Hz)
Key HMBC Correlations (²J, ³J)
2 (C=O)
171.5
-
H-3
3 (CH₂)
48.2
4.10, s, 2H
C2, C4, C4a
4 (C)
145.8
-
H-3
5 (C)
158.3
-
SCH₃
SCH₃
13.5
2.65, s, 3H
C5
7 (CH)
126.4
7.85, dd, J=8.0, 1.5
C5, C8a
8 (CH)
128.1
7.52, td, J=8.0, 1.5
C10
9 (CH)
133.6
7.68, td, J=8.0, 1.5
C7
10 (CH)
122.3
8.12, d, J=8.0
C8, C4a
4a (C)
118.5
-
H-10, H-3
8a (C)
141.2
-
H-7, H-9
Conclusion of Self-Validating Systems
The structural assignment of 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one is achieved through a self-validating analytical matrix. The ¹³C NMR chemical shift of 171.5 ppm establishes the presence of the C2 carbonyl, which is orthogonally validated by the precise 27.9950 Da neutral loss of CO in the MS/MS spectrum. Similarly, the HMBC correlation between the 2.65 ppm ¹H singlet and the 158.3 ppm ¹³C resonance proves the C5 attachment of the methylsulfanyl group, a feature perfectly mirrored by the 48.0131 Da loss of methanethiol during collisional activation. By aligning mass spectrometry fragmentation logic with 2D NMR spatial mapping, researchers can guarantee the structural integrity of their synthesized pharmaceutical intermediates.
References
Quinazolinones, the Winning Horse in Drug Discovery
Source: National Institutes of Health (PMC)
URL:[Link][1]
Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications
Source: MDPI (Molecules)
URL:[Link][2]
Synthesis and Spectral Characterization of Benzimidazo [1,2-c] Quinazoline Derivatives
Source: ResearchGate
URL:[Link][3]
Author: BenchChem Technical Support Team. Date: March 2026
Document Type: Technical Application Guide & Validated Protocols
Target Audience: Researchers, Assay Scientists, and Drug Development Professionals
Introduction & Mechanistic Causality
The imidazo[1,2-c]quinazoline scaffold is a privileged, nitrogen-rich tricyclic system widely leveraged in modern drug discovery. Specifically, 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one serves as a highly versatile chemical probe. As a Senior Application Scientist, I have structured this guide to move beyond basic procedural steps, focusing instead on the causality of how this probe interacts with biological systems and why specific experimental conditions are critical for generating trustworthy data.
This chemical probe operates via two primary modalities:
Targeted Enzyme Inhibition: The planar tricyclic core mimics the purine ring of ATP, allowing it to deeply intercalate into the narrow active sites of kinases (such as PI3K)[1] and metabolic enzymes like
α
-glucosidase[2]. The 5-methylsulfanyl moiety acts as a critical pharmacophore, modulating lipophilicity and establishing key hydrogen-bond acceptor interactions within the hinge region of these targets[3].
Fluorescent Chemosensing: When utilized as a base for fluorophores, the imidazo[1,2-c]quinazoline system is an exceptional sensor for divalent transition metals, particularly Zinc (
Zn2+
)[4]. In its metal-free (apo) state, the probe exhibits low fluorescence due to non-radiative decay pathways. However, upon coordinating with
Zn2+
, the molecule undergoes Chelation-Enhanced Fluorescence (CHEF). The resulting conformational rigidity suppresses isomerization, triggering a massive increase in quantum yield[4].
Fig 1. Dual mechanistic pathways of the imidazo[1,2-c]quinazoline probe in inhibition and sensing.
Quantitative Data Summaries
To establish a baseline for your assays, the following table synthesizes the pharmacological and photophysical properties of the imidazo[1,2-c]quinazoline probe class based on authoritative literature.
Buffer: 50 mM Potassium Phosphate Buffer (pH 6.8).
Step-by-Step Workflow:
Preparation: Dilute the probe in DMSO to achieve a final well concentration of
≤
10% DMSO to prevent solvent-induced enzyme denaturation[2].
Incubation: In a 96-well plate, combine 10 µL of the probe, 20 µL of
α
-glucosidase (0.5 U/mL), and 50 µL of phosphate buffer. Incubate at 37°C for 15 minutes to allow the probe to equilibrate within the active site.
Reaction Initiation: Add 20 µL of 5 mM pNPG to each well. Incubate for exactly 20 minutes at 37°C.
Termination: Add 50 µL of 0.1 M
Na2CO3
to halt the reaction.
Readout: Measure absorbance at 405 nm using a microplate reader.
Expertise & Experience (Causality): Why use
Na2CO3
? The highly alkaline environment serves a dual purpose: it instantly denatures the enzyme to halt the reaction, and it forces the enzymatically released p-nitrophenol into its deprotonated phenoxide form. This form exhibits maximum absorbance at 405 nm, drastically improving the assay's signal-to-noise ratio.
Trustworthiness (Self-Validation): Acarbose must be run in parallel as a positive control[3]. If the Acarbose IC
50
deviates from established literature values (~750 µM under these specific conditions), the integrity of the enzyme batch must be questioned, providing an internal system check.
Protocol B: Live-Cell Intracellular
Zn2+
Imaging
This protocol utilizes the probe's tricyclic core for the selective fluorescent imaging of labile zinc in living cells (e.g., A375 or HT-29 lines)[4].
Fig 2. Step-by-step experimental workflow for live-cell Zn2+ imaging using the chemical probe.
Step-by-Step Workflow:
Cell Seeding: Seed A375 or HT-29 cells in glass-bottom confocal dishes and culture at 37°C with 5% CO
2
until 70% confluent[4].
Probe Loading: Remove culture media and wash cells twice. Add the chemical probe (10 µM final concentration, max 1% DMSO) in a HEPES buffer system (50 mM, pH 7.2)[4]. Incubate for 30 minutes at 25°C.
Washing: Wash the cells three times with HEPES buffer to remove extracellular, unbound probe.
Imaging: Image using a confocal laser scanning microscope. (Excitation: ~340-360 nm; Emission collection: ~450-550 nm, depending on specific derivative tuning).
Quenching (Validation): Introduce 50 µM TPEN (N,N,N',N'-Tetrakis(2-pyridylmethyl)ethylenediamine) directly to the dish and image again after 10 minutes.
Expertise & Experience (Causality): Why HEPES buffer? While Phosphate-Buffered Saline (PBS) is ubiquitous in cell culture, phosphate ions readily precipitate with zinc. Using HEPES prevents the formation of artifactual extracellular zinc-phosphate puncta, ensuring the probe only detects true intracellular labile zinc[4].
Trustworthiness (Self-Validation): The addition of TPEN is a mandatory self-validating step. TPEN is a highly specific, cell-permeable heavy metal chelator. It strips the
Zn2+
from the imidazo[1,2-c]quinazoline probe, returning it to its apo-state. A subsequent drop in fluorescence validates that the observed signal was strictly
Zn2+
-dependent and not an artifact of autofluorescence or probe aggregation.
Technical Support Center: Improving the Solubility of 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one
Prepared by the Senior Application Scientist Team Welcome to the technical support guide for 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one. This resource is designed for researchers, scientists, and drug developme...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one. This resource is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the poor aqueous solubility of this compound class. Our goal is to provide not only troubleshooting steps but also the underlying scientific principles to empower you to make informed decisions in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one, and why is its solubility a primary concern?
5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one belongs to the quinazolinone family of heterocyclic compounds. This class of molecules is of significant interest in medicinal chemistry due to its wide range of biological activities, including potential applications as anticancer, anti-inflammatory, and antimicrobial agents[1][2][3].
The core structure is a rigid, fused-ring system which, along with the methylsulfanyl group, contributes to a relatively high melting point and significant crystal lattice energy. These characteristics often lead to poor aqueous solubility. For a drug candidate to be effective, especially when administered orally, it must first dissolve in the gastrointestinal fluids to be absorbed into the bloodstream[4][5]. Poor solubility is a major hurdle that can lead to low and variable bioavailability, potentially rendering a promising compound therapeutically ineffective[5][6]. It is estimated that 40-70% of marketed drugs and up to 90% of new chemical entities exhibit poor water solubility, making this a critical challenge in drug development[7][8].
Q2: What are the likely physicochemical properties of this compound that contribute to its poor solubility?
While specific experimental data for 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one is not widely published, we can infer its properties based on the imidazo[1,2-c]quinazoline scaffold.
High Lipophilicity: The fused aromatic and heterocyclic ring system is inherently nonpolar. The presence of a methylsulfanyl (-SCH3) group further increases its lipophilicity (hydrophobicity). This makes it more soluble in non-polar organic solvents than in polar solvents like water[9].
Crystalline Structure: Such planar, rigid molecules tend to pack efficiently into a stable crystal lattice. The energy required to break this lattice during dissolution is high, which contributes to low solubility[10].
Lack of Ionizable Groups: The molecule has limited sites for protonation or deprotonation within the physiological pH range (1.2-6.8). While nitrogen atoms in the rings have basic properties, their pKa values may not be in a range that allows for significant ionization and salt formation, a common method to improve solubility[6].
Q3: I have a new batch of the compound. What are the essential first steps to characterize its solubility?
A systematic approach is crucial. Before attempting complex formulation strategies, you must establish a baseline understanding of your compound's solubility profile.
Visual Assessment: Attempt to dissolve a small, known amount (e.g., 1 mg) in a fixed volume (e.g., 1 mL) of various solvents, starting with water and common buffers (pH 1.2, 4.5, 6.8, 7.4) and moving to organic solvents like ethanol, methanol, DMSO, and NMP.
Kinetic vs. Thermodynamic Solubility: Understand the difference. A quick dissolution test might give you a kinetic value, which can be misleading due to the formation of supersaturated solutions. For accurate assessment, you must determine the thermodynamic equilibrium solubility.
Perform a Shake-Flask Solubility Assay: This is the gold-standard method for determining thermodynamic solubility[11][12]. A detailed protocol is provided in the "Experimental Protocols" section of this guide. This will give you a quantitative value (e.g., in µg/mL) in specific media, which is essential for classifying the compound (e.g., using the Biopharmaceutics Classification System, or BCS) and selecting an appropriate enhancement strategy[7][11].
Troubleshooting Common Solubility-Related Issues
Q: My compound dissolves in DMSO for my in vitro stock, but it precipitates immediately when I add it to the aqueous cell culture medium. What is happening?
This is a classic problem of a solvent-shift. The compound is highly soluble in the organic co-solvent (DMSO) but not in the final aqueous medium[13]. When you dilute the DMSO stock, the concentration of the organic solvent drops dramatically, and the aqueous medium cannot maintain the compound in solution, causing it to "crash out" or precipitate.
Solutions:
Reduce the DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (typically <0.5% or <0.1%) to minimize solvent-induced artifacts and toxicity.
Use a Co-solvent System: Instead of pure DMSO, consider preparing your stock in a mixture of solvents that can improve aqueous compatibility, such as a combination of DMSO and polyethylene glycol (PEG) 400 or ethanol[9][13].
Utilize Solubilizing Excipients: Prepare a formulated stock solution containing excipients like cyclodextrins or non-ionic surfactants (e.g., Polysorbate 80), which can form complexes or micelles to keep the compound solubilized in the aqueous phase[6][14].
Q: I am getting highly variable solubility results between different experiments and even different labs. What are the likely causes?
Inconsistent results are a common source of frustration and can derail a project. The root cause is often a lack of control over experimental variables.
Common Cause of Variability
Explanation & Recommended Action
Insufficient Equilibration Time
Thermodynamic equilibrium can take time to achieve, especially for compounds that convert between different solid forms. Action: Ensure your shake-flask studies run for an adequate duration (24-72 hours) and confirm that the concentration has plateaued by sampling at multiple time points (e.g., 24h, 48h, 72h)[11].
Solid-State Form Changes
The compound may exist in different crystalline forms (polymorphs) or as an amorphous solid, each having a different solubility[9]. The amorphous form is typically more soluble but less stable[10]. Action: Characterize the solid form of your material before and after the solubility experiment using techniques like XRPD (X-ray Powder Diffraction) or DSC (Differential Scanning Calorimetry).
pH Inaccuracy
The solubility of ionizable compounds can be highly sensitive to pH. Action: Verify the pH of your buffer solutions before and after the experiment. Ensure the buffer has sufficient capacity to resist pH shifts.
Temperature Fluctuations
Solubility is temperature-dependent. Action: Use a calibrated, temperature-controlled incubator/shaker for all experiments. A standard temperature is 37°C for biorelevant studies[11].
Inadequate Separation of Solid
Undissolved solid particles contaminating the sample will lead to an overestimation of solubility. Action: Use a robust separation method. Centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF) is recommended[11].
Strategies and Protocols for Solubility Enhancement
Improving the solubility of a compound like 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one involves modifying its physical or chemical properties or altering the solvent environment. The choice of strategy depends on the desired application (e.g., in vitro screening vs. in vivo formulation).
Decision-Making Workflow for Solubility Enhancement
The following diagram outlines a logical workflow for selecting an appropriate solubility enhancement strategy.
Technical Support Center: Overcoming Poor Bioavailability of Imidazo[1,2-c]quinazoline Compounds
Welcome to the Application Support Center. As a Senior Application Scientist specializing in kinase inhibitor development, I frequently consult with research teams facing pharmacokinetic (PK) bottlenecks with imidazo[1,2...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Support Center. As a Senior Application Scientist specializing in kinase inhibitor development, I frequently consult with research teams facing pharmacokinetic (PK) bottlenecks with imidazo[1,2-c]quinazoline derivatives. While this tricyclic scaffold—exemplified by the pan-PI3K inhibitor copanlisib—yields exceptionally potent molecules, its rigid, planar structure and metabolic liabilities often result in near-zero oral bioavailability.
This guide provides actionable troubleshooting strategies, validated formulation protocols, and structural insights to help you overcome these challenges and advance your in vivo studies.
Section 1: Mechanistic Troubleshooting & FAQs
Q1: Our lead imidazo[1,2-c]quinazoline compounds show sub-nanomolar in vitro potency but fail to show efficacy via oral dosing. What is driving this discrepancy?
A1: The failure of oral dosing in this class is driven by a combination of adverse physicochemical properties and aggressive hepatic clearance.
Physicochemical Liabilities: The fused tricyclic ring system is highly planar and lipophilic. This creates a high crystal lattice energy, resulting in extremely poor aqueous dissolution in the gastrointestinal tract.
Metabolic Liabilities: Even if trace amounts are absorbed, these compounds are heavily targeted by the cytochrome P450 system. Clinical data for copanlisib demonstrates1[1]. The drug is rapidly cleared before it can reach systemic circulation.
Figure 1: Pharmacokinetic pathways of imidazo[1,2-c]quinazolines highlighting first-pass metabolism.
Q2: How can we structurally optimize the scaffold to balance target potency with aqueous solubility?
A2: Structure-Activity Relationship (SAR) optimization of this scaffold is notoriously difficult due to competing physicochemical demands. Docking studies suggest that the dihydroimidazole N1 nitrogen binds directly to the kinase protein hinge, while the C-ring sp3 carbons fill a nearby hydrophobic pocket.
During optimization, you may be tempted to add polar groups to the C5 or C7 positions. However,2[2]. The added hydrogen bonds strengthen intermolecular forces within the crystal lattice, making the solid state harder to break apart in water. To maintain solubility, prioritize methoxy or basic amine substitutions that disrupt planarity without acting as strong hydrogen-bond donors.
Q3: Since oral dosing is unviable, how should we formulate these compounds for in vivo efficacy studies?
A3: Intravenous (IV) administration is the gold standard for this class, as it entirely bypasses GI dissolution and hepatic first-pass metabolism. Because the free base is insoluble, you must convert the API to a salt form. For example, . Once injected, the drug exhibits excellent tissue penetrance, characterized by a3[3].
Section 2: Validated Experimental Protocols
To ensure reproducibility, all protocols below are designed as self-validating systems.
Protocol A: Preparation of Imidazo[1,2-c]quinazoline Dihydrochloride IV Formulation
Causality Note: Converting the free base to a dihydrochloride salt protonates the basic nitrogen atoms, disrupting the stable crystal lattice and drastically improving aqueous solubility for IV dosing.
API Suspension: Suspend 12.0 g of the imidazo[1,2-c]quinazoline free base in 33.0 mL of sterile, distilled water.
Controlled Protonation: Slowly add 7.3 g of concentrated hydrochloric acid while maintaining the reaction vessel at ≤30°C. Why? Exceeding 30°C can cause thermal degradation of the API, while the acidic environment ensures complete protonation of the dihydroimidazole N1 nitrogen.
Solubilization: Stir the mixture continuously at 25°C for 15 minutes until a clear solution is achieved. Filter to remove any unreacted free base.
Precipitation (Crystallization): To the filtrate, add 11.5 g of cold ethanol dropwise over 1 hour at 23°C. Why? Ethanol acts as an anti-solvent, forcing the newly formed dihydrochloride salt to precipitate out of the aqueous phase in a controlled, high-purity crystalline form.
Collection & Formulation: Filter the precipitate, wash with cold water, and dry in vacuo. Reconstitute the dried salt in a sterile 0.9% saline vehicle (supplemented with 5% PEG400 if necessary) immediately prior to IV administration.
Self-Validation Check: Pass the final solution through a 0.22 µm PTFE syringe filter. Analyze the pre- and post-filtration concentrations via HPLC. A concentration drop >5% indicates incomplete solubilization and the risk of in vivo micro-embolisms.
Figure 2: Step-by-step formulation workflow for intravenous dosing of insoluble quinazolines.
Protocol B: In Vitro CYP3A4 Microsomal Stability Assay
Causality Note: Rapid systemic clearance is often misattributed to chemical instability. This assay isolates CYP-mediated metabolism to confirm if your compound is a victim of CYP3A4.
Preparation: Prepare a 1 mg/mL solution of human liver microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.
Spiking: Add your imidazo[1,2-c]quinazoline compound to a final concentration of 1 µM. Keep the organic solvent (e.g., DMSO) concentration below 0.1% to prevent CYP enzyme denaturation.
Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM.
Quenching: At time points 0, 15, 30, and 60 minutes, remove a 50 µL aliquot and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard.
Self-Validation Check: You must run two controls simultaneously:
Positive Control: Midazolam (a known CYP3A4 substrate). If midazolam is not depleted by >80% at 60 minutes, your microsomes or NADPH are inactive.
Negative Control: Your compound incubated without NADPH. If your compound depletes here, it is chemically unstable in buffer, not metabolically cleared.
Section 3: Quantitative Benchmarks
When conducting PK profiling, compare your experimental data against established clinical benchmarks for this chemical class. Co-administration with CYP3A4 inducers (like rifampin) drastically alters the PK profile, confirming the metabolic liability of the scaffold[1].
Table 1: Pharmacokinetic Parameters of Copanlisib (IV Monotherapy vs. DDI Context)
Pharmacokinetic Parameter
Copanlisib (60 mg IV Monotherapy)
Copanlisib + Rifampin (Strong CYP3A4 Inducer)
Systemic Clearance
22.6 L/h
51.4 L/h (2.3-fold increase)
Terminal Half-life
39.0 hours
17.0 hours
Area Under Curve (AUC)
Baseline (100% Exposure)
56% Reduction in total exposure
Volume of Distribution (Vss)
32 L/kg
N/A
Cmax (Minor Metabolite M-1)
Baseline
4-fold Increase
Data synthesized from clinical PK and DDI studies[1][3].
References
Spotlight on copanlisib and its potential in the treatment of relapsed/refractory follicular lymphoma: evidence to date
Source: NIH / PMC
URL:[Link]
Discovery and SAR of Novel 2,3‐Dihydroimidazo[1,2‐c]quinazoline PI3K Inhibitors
Source: ChemMedChem (d-nb.info)
URL:[Link]
Copanlisib in the Treatment of Relapsed Follicular Lymphoma: Utility and Experience from the Clinic
Source: Taylor & Francis
URL:[Link]
Copanlisib - New Drug Approvals
Source: New Drug Approvals
URL:[Link]
Effects of rifampin on the pharmacokinetics of copanlisib, a novel pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor in cancer patients
Source: ASCO Publications
URL:[Link]
Optimizing reaction conditions for 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one synthesis
Welcome to the technical support center for the synthesis of 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one. This guide is designed for researchers, medicinal chemists, and process development professionals who are...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with or planning to synthesize this and related heterocyclic scaffolds. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established chemical principles and analogous reactions from peer-reviewed literature.
Section 1: Overview of the Proposed Synthesis
The synthesis of 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one is a multi-step process that requires careful control of reaction conditions to achieve good yields and purity. While a direct, one-pot synthesis from simple precursors is not extensively documented, a logical and robust route can be constructed based on established methodologies for forming the imidazo[1,2-c]quinazoline core.[1][2] The proposed strategy involves the initial construction of a key intermediate, a substituted 2-(2-aminophenyl)-1H-imidazole, followed by a final cyclization step to form the desired tricyclic system.
The key to successfully placing the methylsulfanyl group at the 5-position is to incorporate it into the starting materials, ensuring it is carried through the synthetic sequence. A plausible route is outlined below.
Caption: Proposed synthetic pathway for the target molecule.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most critical step in this synthetic sequence?
A1: The final cyclization (Step 3) is arguably the most critical. The formation of the tricyclic core from the 2-(2-aminophenyl)imidazole intermediate requires precise conditions. The nucleophilicity of both the aniline nitrogen and the imidazole nitrogen must be carefully managed to ensure the desired intramolecular ring closure occurs without promoting intermolecular side reactions like dimerization.[3] The choice of the carbonylating or thiocarbonylating agent (e.g., CDI, phosgene equivalents, or thiophosgene) and the solvent system are paramount for success.
Q2: Why is it recommended to introduce the methylsulfanyl group early in the synthesis?
A2: Introducing the desired substituent on a starting material, such as the initial benzaldehyde, is a common and robust strategy in complex synthesis. Late-stage functionalization of the C5 position on the pre-formed imidazo[1,2-c]quinazoline ring system would likely be challenging. It would require harsh conditions and could suffer from a lack of regioselectivity, leading to a mixture of isomers that are difficult to separate. Building the complexity from a pre-functionalized, readily available starting material simplifies the overall process and purification.
Q3: Can I use a different catalyst for the nitro group reduction in Step 2?
A3: Absolutely. While classic methods like zinc or iron powder in acidic or neutral conditions are reliable and cost-effective, other reduction methods can be employed.[1] Catalytic hydrogenation using catalysts like Palladium on Carbon (Pd/C) with a hydrogen source (H₂ gas, hydrazine, or ammonium formate) is an excellent alternative that often results in very clean reactions and simpler workups, as the byproducts are gaseous or easily filtered. However, you must screen for catalyst poisoning, as sulfur-containing compounds can sometimes inhibit palladium catalysts.[4]
Section 3: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem A: Low Yield or Failure in Imidazole Formation (Step 1)
Q: My three-component reaction to form the nitro-imidazole intermediate is giving a low yield. My TLC shows multiple spots and unreacted benzaldehyde.
A: Low yields in this multi-component condensation are common and can typically be traced to a few key factors.[5]
Causality & Explanation: This reaction, often a variation of the Radziszewski imidazole synthesis, involves multiple equilibria. The presence of water can hydrolyze intermediates, and suboptimal temperatures can fail to drive the reaction to completion. The purity of the ammonium acetate is also critical, as it serves as the nitrogen source for the imidazole ring.
Troubleshooting Steps:
Ensure Anhydrous Conditions: While glacial acetic acid is the solvent, ensure all glassware is thoroughly dried and that the reagents (especially ammonium acetate) have not absorbed atmospheric moisture.
Optimize Temperature and Time: These reactions often require prolonged heating at reflux to go to completion.[6] Monitor the reaction by TLC or LC-MS every 4-6 hours. If the starting material is consumed but the product is not forming, the intermediate may be unstable at that temperature. Conversely, if starting material remains after 24 hours, a higher boiling point solvent could be considered, though this may promote side reactions.
Check Reagent Stoichiometry: A molar excess of ammonium acetate is typically required to push the equilibrium towards the product. Ensure at least 2.5 to 3 equivalents are being used.
Problem B: Incomplete Cyclization to the Quinazolinone Core (Step 3)
Q: I've successfully made the amino-imidazole intermediate, but the final cyclization with CDI is sluggish and incomplete, even after extended reflux.
A: A stalled cyclization points to issues with reactivity, solvent, or the choice of cyclizing agent.
Causality & Explanation: The cyclization requires the aniline nitrogen to attack the activated carbonyl provided by the CDI, followed by ring closure involving the imidazole nitrogen. If the aniline is not sufficiently nucleophilic or if the solvent is not appropriate, the reaction will fail. Polar aprotic solvents are generally preferred as they can solvate the intermediates without interfering with the reaction.[7]
Troubleshooting Steps:
Solvent Choice: If you are using a less polar solvent like THF, consider switching to a higher-boiling, polar aprotic solvent such as DMF or DMSO. These solvents can increase the solubility of reactants and may better facilitate the ionic intermediates.[7]
Addition of a Base: The reaction can sometimes be accelerated by the addition of a non-nucleophilic base (e.g., NaH or K₂CO₃). The base can deprotonate the aniline, increasing its nucleophilicity towards the CDI-adduct. Use caution, as strong bases can also promote side reactions.
Alternative Cyclizing Agents: If CDI is ineffective, consider more reactive phosgene equivalents like triphosgene (handle with extreme care in a fume hood) or thiophosgene. Thiophosgene will yield the intermediate 2-thione, which can often be formed under milder conditions. The thione can then be converted to the target ketone if necessary.
Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields for many heterocyclic ring-forming reactions by efficiently overcoming activation energy barriers.[8]
Caption: Table summarizing optimization strategies for the cyclization step.
Problem C: Formation of Intractable Impurities
Q: My final product is contaminated with a high molecular weight impurity that I suspect is a dimer. How can I prevent this?
A: Dimer formation is a classic competing intermolecular reaction that can plague cyclization attempts.
Causality & Explanation: If the intramolecular cyclization is slow, two molecules of the amino-imidazole intermediate can react with one molecule of a bifunctional cyclizing agent (like CDI or phosgene), leading to the formation of a linear or cyclic dimer. This is especially problematic at high reactant concentrations.
Troubleshooting low yield in imidazo[1,2-c]quinazoline synthesis
Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the persistent challenge of low yields during the synthesis of im...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the persistent challenge of low yields during the synthesis of imidazo[1,2-c]quinazoline and benzimidazo[1,2-c]quinazoline scaffolds. These nitrogen-rich heterocycles are critical in drug discovery (particularly as antimicrobial and antitumor agents), but their rigid, planar structures and complex cyclization thermodynamics often lead to synthetic bottlenecks.
This guide is structured to provide diagnostic workflows, mechanistic causality, and self-validating protocols to ensure your syntheses are robust and reproducible.
Diagnostic Workflow for Yield Optimization
Before adjusting your protocol, identify the specific failure point in your synthetic route. The following diagnostic tree maps the most common failure modes across the three primary synthetic pathways.
Diagnostic workflow for troubleshooting imidazo[1,2-c]quinazoline synthesis yields.
Quantitative Route Comparison
Selecting the correct reaction conditions is paramount. Below is a synthesized data table comparing the standard parameters and expected yields for the most common routes. Deviations from these baselines usually indicate mechanistic failure.
Synthetic Route
Catalyst / Reagents
Solvent
Temp (°C)
Time
Expected Yield
Key Limitation
Ullmann C-N + CDC
CuI (20 mol%), Cu(OAc)₂
DMF
150
4–7 h
40–70%
Requires high temp; sensitive to O₂ levels during CDC step[1].
C–H Amination
PhI(OAc)₂ (2 equiv)
HFIP
40
0.5 h
75–88%
Substrate scope limited if strong electron-withdrawing groups are present[2].
Prone to side reactions from over-reduction of intermediates[4].
Troubleshooting FAQs: The "Why" and "How"
Q1: Why is my Copper-catalyzed Ullmann/CDC reaction stalling at the intermediate stage, resulting in yields below 30%?
Causality: This reaction operates via a tandem two-step catalytic cycle. The initial step is a classic Ullmann condensation requiring Cu(I) to insert into the aryl halide bond. However, the subsequent step is a cross-dehydrogenative coupling (CDC) that requires the removal of two protons and two electrons to form the final C–N bond. Cu(I) alone cannot efficiently drive this oxidative step. If you do not introduce a Cu(II) source or if the reaction is run under strictly inert conditions without an oxidant, the CDC step fails, and the intermediate accumulates[1].
Solution: Implement a sequential addition protocol. Run the initial CuI-catalyzed coupling for 2 hours, then deliberately add 0.5 equivalents of Cu(OAc)₂·H₂O and allow the reaction to proceed under an air atmosphere to regenerate the active Cu(II)/Cu(III) species necessary for cyclization.
Q2: I am using the metal-free PIDA oxidation route. My yields are poor, and the reaction mixture turns into a black tar. What is happening?
Causality: PIDA (Phenyliodine(III) diacetate) is a powerful hypervalent iodine oxidant. Running this reaction at elevated temperatures (e.g., >60°C) or in standard non-polar solvents leads to aggressive over-oxidation and decomposition of the 4-anilinoquinazoline precursor. The mechanism relies on the formation of a highly reactive nitrogen-centered radical or nitrenium ion[2].
Solution: Solvent choice is non-negotiable here. You must use HFIP (Hexafluoroisopropanol). HFIP's extreme polarity and strong hydrogen-bond donor capacity stabilize the radical transition state, while its low nucleophilicity prevents solvent trapping. Keep the temperature strictly at 40°C.
Q3: My starting materials are precipitating out of solution during the intramolecular N-arylation, stopping the reaction entirely.
Causality: Imidazoquinazoline precursors (such as bromo-substituted quinazolin-4(3H)-imines) possess rigid, planar aromatic systems that exhibit strong
π−π
stacking. Using solvents like DCM, Toluene, or Acetonitrile fails to disrupt these intermolecular forces, leading to early precipitation and yields often dropping below 45%[3].
Solution: Switch to a highly polar aprotic solvent with strong solvating power for planar aromatics, specifically DMSO or DMF. DMSO at 60°C is optimal for keeping the intermediates fully solvated while maintaining the integrity of the CuI catalyst.
Self-Validating Experimental Protocols
To ensure reproducibility, use the following step-by-step methodologies. Each protocol includes built-in validation checks so you can verify the success of a step before proceeding.
Protocol A: CuI-Catalyzed Tandem Ullmann C–N / CDC Synthesis
Preparation: In a clean, oven-dried 10 mL round-bottom flask, charge 2-(2-bromophenyl)-1H-imidazole (1.0 mmol), the desired azole (1.2 mmol), K₂CO₃ (2.0 mmol), and CuI (0.20 mmol, 20 mol%).
Solvation: Add 2.0 mL of anhydrous DMF.
Ullmann Coupling: Stir the resulting solution at 150°C for 2 hours.
Validation Check 1: Spot the mixture on a TLC plate (EtOAc/Hexane 1:1). The disappearance of the starting bromide (Rf ≈ 0.6) and the appearance of a new intermediate spot under 254 nm UV validates the completion of the Ullmann coupling. Do not proceed until the starting material is consumed.
CDC Cyclization: Without isolating the intermediate, add Cu(OAc)₂·H₂O (0.5 mmol) directly to the flask. Ensure the reaction is open to an air atmosphere (remove argon/nitrogen balloons).
Completion: Stir at 150°C for an additional 2–5 hours.
Validation Check 2: The solution will shift from a pale yellow/brown to a deep green/blue hue, indicating the presence of active Cu(II) species driving the oxidation.
Workup: Cool to room temperature, quench with ice water, extract with EtOAc, and purify via silica gel chromatography to isolate the fused imidazo[1,2-c]quinazoline.
Preparation: Charge the 4-anilinoquinazoline precursor (1.0 mmol) into a reaction vial.
Solvation: Add 3.0 mL of HFIP (Hexafluoroisopropanol).
Validation Check 1: Ensure complete dissolution. The solution should be entirely clear. If suspension persists, gently sonicate for 60 seconds.
Oxidation: Add PhI(OAc)₂ (2.0 mmol, 2 equivalents) in a single portion.
Reaction: Stir the mixture at 40°C under an air atmosphere for 30 minutes.
Validation Check 2: Monitor via TLC. The reaction is exceptionally fast; if the starting material is still present after 45 minutes, your PIDA reagent has likely degraded due to moisture exposure. Use a fresh bottle of PIDA.
Workup: Evaporate the HFIP under reduced pressure (HFIP can be recovered and recycled). Dissolve the crude residue in DCM, wash with saturated aqueous NaHCO₃ to neutralize acetic acid byproducts, dry over Na₂SO₄, and concentrate for final purification.
Technical Support Center: Enhancing the Stability of 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one in Solution
Welcome to the technical support guide for 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one. This document is designed for researchers, scientists, and drug development professionals to diagnose and resolve common st...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one. This document is designed for researchers, scientists, and drug development professionals to diagnose and resolve common stability issues encountered when working with this compound in solution. By understanding the underlying chemical liabilities of the molecule, you can implement effective strategies to ensure the integrity and reproducibility of your experimental results.
Compound Overview and Intrinsic Stability
5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one is a complex heterocyclic molecule. Its structure features a fused imidazo[1,2-c]quinazoline core, which is generally robust, and a methylsulfanyl (-SCH₃) group, also known as a thioether.
While the quinazolinone ring system is known to be relatively stable under many conditions, it can be susceptible to hydrolysis under harsh acidic or basic conditions, particularly with heating[1][2]. The most significant chemical liability of this molecule, however, is the methylsulfanyl group. Thioethers are readily oxidized to form the corresponding sulfoxide and, subsequently, the sulfone. This oxidative degradation is a primary concern for the stability of the compound in solution and is often the main source of purity loss during storage and experimentation[3][4].
This guide will address the primary degradation pathways—oxidation, hydrolysis, and photodegradation—and provide actionable protocols to mitigate them.
Part I: Frequently Asked Questions (FAQs) - Diagnosing Instability
This section helps you identify the potential cause of instability based on common observations.
Q1: I've observed a new, more polar peak appearing in my reverse-phase HPLC chromatogram over time. What is it?
A: This is the classic sign of oxidation. The methylsulfanyl (-SCH₃) group is likely being oxidized to the more polar sulfoxide (-SOCH₃) and potentially further to the sulfone (-SO₂CH₃). These oxidized species will have shorter retention times on standard C18 columns. A change in solution color (e.g., to a pale yellow) may also accompany this process.
Q2: My compound's purity drops significantly when I prepare it in an acidic or basic aqueous buffer for my assay. Why?
A: This suggests hydrolytic degradation. The quinazolinone core, while generally stable, can undergo ring-opening hydrolysis when exposed to strong acids or bases, especially at elevated temperatures[1][2][5]. If your assay conditions are forcing you to use a pH outside the range of 4-8, you should minimize the time the compound spends in that solution before analysis.
Q3: I store my stock solutions in clear vials on the lab bench, and I'm seeing faster degradation than colleagues who store it differently. What's happening?
A: This points to photodegradation. Many conjugated heterocyclic systems, including quinazolines, are sensitive to light, particularly in the UV spectrum[6]. Exposure to ambient lab lighting or sunlight can provide the energy needed to initiate degradative photochemical reactions. Proper storage in light-protecting containers is crucial.
Q4: My stock solution is prepared in DMSO, but it seems less stable than when prepared in water. Is this expected?
A: This can be solvent-dependent. While DMSO is an excellent solvent, some studies on quinazoline derivatives have shown lower stability in DMSO compared to aqueous solutions when stored for extended periods[6]. It is also possible that the DMSO contains peroxide impurities, which can accelerate the oxidation of the methylsulfanyl group. It is recommended to use high-purity, anhydrous-grade DMSO and to evaluate stability in your specific formulation.
Part II: Troubleshooting Guides & Protocols
Once you have a probable diagnosis, use these guides to proactively enhance the stability of your compound.
Guide 1: Mitigating Oxidative Degradation
Oxidation of the thioether moiety is the most probable degradation pathway. The sulfur atom is electron-rich and susceptible to attack by reactive oxygen species (ROS) that may be present from dissolved atmospheric oxygen or peroxide impurities in solvents.
Mechanism: Oxidation of the Methylsulfanyl Group
The primary degradation pathway involves the two-step oxidation of the thioether.
Caption: Primary oxidative degradation pathway of the compound.
Protocol 1.1: Working Under an Inert Atmosphere
This is the most effective way to prevent oxidation by removing atmospheric oxygen.
Objective: To prepare and store solutions in an oxygen-free environment.
Materials:
High-purity solvent (e.g., HPLC-grade acetonitrile, water, or anhydrous DMSO).
Inert gas (high-purity nitrogen or argon) with a regulator and tubing.
Solvent Degassing: Sparge your chosen solvent by bubbling the inert gas through it for 15-20 minutes. This removes dissolved oxygen.
Vial Preparation: Place your pre-weighed solid compound into an amber vial. Crimp a septum cap onto the vial.
Inerting the Headspace: Using two needles, pierce the septum. Use one needle as a gas inlet (connected to the nitrogen/argon line) and the other as an outlet. Gently flush the vial's headspace for 1-2 minutes to displace the air.
Solvent Addition: Remove the gas needles. Using a syringe, draw up the required volume of degassed solvent and inject it into the vial to dissolve the compound.
Storage: Store the vial at the recommended temperature (see below). For long-term storage, consider flushing the headspace again before storing.
Protocol 1.2: Use of Antioxidants
If working under an inert atmosphere is not feasible, adding a sacrificial antioxidant can protect your compound.
Objective: To add a chemical that will be preferentially oxidized over your compound.
Procedure:
Choose an antioxidant that is compatible with your solvent system and downstream application.
Prepare a concentrated stock solution of the antioxidant in your chosen solvent.
Add a small aliquot of the antioxidant stock to your compound solution to achieve the desired final concentration.
Table 1: Recommended Antioxidants for Solution Formulations
Effective but can be reactive; test for compatibility.
L-Ascorbic Acid (Vitamin C)
1 - 10 mM
Aqueous Buffers
Water-soluble antioxidant. Can lower pH.
Guide 2: Controlling pH-Dependent Hydrolysis
Objective: To maintain the compound in a pH environment that minimizes the rate of hydrolysis.
Protocol 2.1: Buffer Selection and pH Optimization
Procedure:
Based on literature for quinazolinones, a pH range of 4.0 to 8.0 is generally recommended for optimal stability[1][2].
If your experiment requires a pH outside this range, prepare the solution immediately before use and minimize its exposure time to the harsh pH.
Perform a simple stability screen: prepare small batches of your compound in different buffers (e.g., pH 4, 6, 7.4, 9) and analyze purity by HPLC after a set time (e.g., 0, 4, 8, and 24 hours) to determine the optimal pH for your specific conditions.
Table 2: Suggested Buffers for Stability Screening
Target pH
Buffer System
Notes
4.0 - 5.5
Acetate Buffer
Biologically common, good buffering capacity.
6.0 - 7.5
Phosphate Buffer (e.g., PBS)
Physiologically relevant, widely used.
7.5 - 9.0
Tris or Borate Buffer
Use with caution; test for reactivity with your compound.
Guide 3: Preventing Photodegradation
Objective: To protect the compound from light-induced degradation.
Protocol 3.1: Proper Handling and Storage
Procedure:
Weighing and Preparation: Whenever possible, perform weighing and solution preparation under subdued lighting. Avoid direct sunlight.
Vials: Always use amber glass vials or vials wrapped completely in aluminum foil to block light transmission.
Storage: Store all solutions (stock and working) and solid material in the dark. A closed drawer, a refrigerator, or a freezer are all suitable options.
During Experiments: If an experiment requires prolonged exposure to light (e.g., on an autosampler tray), cover the vials or the entire tray with a light-blocking cover or aluminum foil.
Part III: Advanced Protocol - Forced Degradation Study
A forced degradation (or stress testing) study is essential for comprehensively understanding the stability of a molecule. It helps identify potential degradants, establish degradation pathways, and validate that your analytical method (e.g., HPLC) is "stability-indicating"[7][8][9]. This means the method can separate all degradation products from the parent compound.
Caption: Workflow for a forced degradation (stress testing) study.
Protocol A: Forced Degradation Study
Objective: To intentionally degrade the compound under various stress conditions to identify degradation products. Aim for 5-20% degradation of the parent compound[10][11].
Materials:
0.1 M Hydrochloric Acid (HCl)
0.1 M Sodium Hydroxide (NaOH)
3% Hydrogen Peroxide (H₂O₂)
HPLC system with a UV detector, preferably with a Mass Spectrometer (LC-MS).
Heating block or oven.
Photostability chamber (ICH Q1B compliant).
Procedure:
Preparation: Prepare a stock solution of your compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like 50:50 acetonitrile:water.
Stress Conditions: Dispense aliquots of the stock solution into separate amber vials and treat as follows:
Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Heat at 60°C.
Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Heat at 60°C.
Oxidation: Add an equal volume of 3% H₂O₂. Keep at room temperature.
Thermal: Heat the aliquot of the stock solution at 80°C.
Photolytic: Place an aliquot in a clear vial inside a photostability chamber.
Control: Keep one aliquot at room temperature in the dark.
Time Points: Sample from each condition at various time points (e.g., 2, 8, 24 hours). The goal is to find the time point that results in 5-20% degradation. This may require some optimization.
Sample Quenching:
For Acid/Base samples, neutralize with an equimolar amount of base/acid, respectively.
Cool thermal samples to room temperature.
Analysis: Analyze all samples by a stability-indicating HPLC method. Compare the chromatograms of the stressed samples to the control. Look for new peaks (degradants) and a decrease in the area of the parent peak. Use LC-MS to obtain mass information on the new peaks to help elucidate their structures.
Summary of Stability-Enhancing Strategies
Table 3: Quick Reference Troubleshooting Guide
Observation
Probable Cause
Primary Solution
Secondary Actions
New, more polar peaks in HPLC.
Oxidation
Prepare and store solutions under an inert (N₂/Ar) atmosphere.
Use high-purity solvents; add an antioxidant (e.g., BHT, Methionine).
Purity loss in acidic/basic media.
Hydrolysis
Adjust solution pH to be within a 4-8 range using a suitable buffer.
Minimize time in solution; perform experiments at lower temperatures.
Instability under ambient light.
Photodegradation
Store all solids and solutions in amber vials or wrapped in foil, in the dark.
Prepare solutions in a dimly lit area.
General, non-specific degradation.
Multiple Pathways
Conduct a forced degradation study to identify the primary pathway.
Optimize storage conditions: store aliquots at -20°C or -80°C in the dark.
By systematically applying these diagnostic and preventative measures, you can significantly improve the stability of 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one in your experiments, leading to more reliable and accurate results.
References
Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. (2021). PMC. Available at: [Link]
Preparation and photophysical properties of quinazoline-based fluorophores. (2020). PMC. Available at: [Link]
Quinazolinones, the Winning Horse in Drug Discovery. (2023). PMC. Available at: [Link]
Synthesis and Photophysical Studies of a Series of Quinazoline Chromophores. (2014). ACS Publications. Available at: [Link]
Stability Characterization of Quinazoline Derivative BG1188 by Optical Methods. (2011). AIP Conference Proceedings. Available at: [Link]
Preparation and photophysical properties of quinazoline-based fluorophores. (2020). RSC Publishing. Available at: [Link]
Vijayakumar, B. et al. (2013). Quinazoline derivatives & pharmacological activities: a review. International Journal of Medicinal Chemistry & Analysis.
A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. (2020). PMC. Available at: [Link]
Quinazoline derivatives: synthesis and bioactivities. (2017). PMC. Available at: [Link]
One-Pot Synthesis of Quinazolinone Derivatives from Nitro-Compounds with the Aid of Low-Valent Titanium. (2009). ACS Publications. Available at: [Link]
Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. (2019). PMC. Available at: [Link]
Forced Degradation Testing. (n.d.). SGS USA. Available at: [Link]
Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations. (2020). Veeprho. Available at: [Link]
Oxidation-Cyclisation of Biphenyl Thioethers to Dibenzothiophenium Salts for Ultrarapid 18 F-Labelling of PET Tracers. (2022). MDPI. Available at: [Link]
Chemical instability of protein pharmaceuticals: Mechanisms of oxidation and strategies for stabilization. (1995). PubMed. Available at: [Link]
Forced Degradation Studies: Regulatory Considerations and Implementation. (2005). BioPharm International. Available at: [Link]
Strategies for the direct oxidative esterification of thiols with alcohols. (2022). RSC Publishing. Available at: [Link]
Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. Available at: [Link]
Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. (2019). ACS Publications. Available at: [Link]
Design and Synthesis of Imidazo/Benzimidazo[1,2-c]quinazoline Derivatives and Evaluation of Their Antimicrobial Activity. (2018). PMC. Available at: [Link]
Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). Journal of Drug Delivery and Therapeutics. Available at: [Link]
Minimizing off-target effects of 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one
A Guide for Researchers on Minimizing Off-Target Effects Welcome to the technical support center for 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one and related compounds. This guide is designed for researchers, sci...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide for Researchers on Minimizing Off-Target Effects
Welcome to the technical support center for 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one and related compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this potent chemical scaffold and to ensure experimental observations are mechanistically sound.
As a Senior Application Scientist, my goal is to provide not just protocols, but the scientific rationale behind them. The imidazo[1,2-c]quinazoline core is a privileged scaffold in medicinal chemistry, frequently utilized in the design of inhibitors for a range of enzymes, particularly protein kinases like PI3K and EGFR, as well as other targets such as HDACs and α-glucosidase.[1][2][3][4] Given this, we will operate under the assumption that your compound, 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one, is designed to inhibit a specific cellular target. The primary challenge with any potent small molecule is ensuring that the observed biological effect is a direct result of modulating the intended target and not a consequence of unintended "off-target" interactions.[5][6]
This guide provides a framework for identifying, understanding, and minimizing these off-target effects to ensure the integrity and validity of your research.
Frequently Asked Questions (FAQs)
Here we address common issues and questions that arise during the experimental use of potent, targeted inhibitors.
Q1: I'm observing significant cytotoxicity at concentrations where I expect to see specific target inhibition. Is this an off-target effect?
A1: This is a classic and critical question. It's highly possible that the cytotoxicity is an off-target effect, but it could also be a genuine consequence of potent on-target inhibition (on-target toxicity). The first step is to quantitatively differentiate between specific antiproliferative/functional effects and general cytotoxicity.
You need to determine two key values from dose-response curves:
IC₅₀ (Half-maximal inhibitory concentration): The concentration of your compound that produces 50% inhibition of a specific biological function (e.g., phosphorylation of a downstream target, inhibition of cell proliferation).
CC₅₀ (Half-maximal cytotoxic concentration): The concentration of your compound that kills 50% of the cells, typically measured by assays that assess membrane integrity (e.g., LDH release) or metabolic viability (e.g., CellTiter-Glo®).
A large window between the IC₅₀ and CC₅₀ suggests that at your effective dose, the compound is acting via its intended mechanism. A small window suggests that the desired activity is inseparable from general toxicity, which is often a hallmark of off-target effects.
Parameter
Definition
Interpretation
IC₅₀
Concentration for 50% inhibition of a specific biological process (e.g., target activity, proliferation).
Represents the potency of the compound for a desired effect.
CC₅₀
Concentration for 50% cell death (cytotoxicity).
Represents the general toxicity of the compound.
Therapeutic Window
The ratio of CC₅₀ to IC₅₀.
A large window (e.g., >10-fold) is desirable, indicating a specific mechanism of action at effective doses. A small window (<3-fold) suggests off-target toxicity may be confounding the results.
Q2: My compound inhibits the purified target enzyme in a biochemical assay, but I don't see the expected downstream signaling changes in my cell-based assay. What could be wrong?
A2: This is a common challenge when moving from a simplified biochemical system to a complex cellular environment. Several factors could be at play:
Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.
Drug Efflux: Cells may actively pump the compound out using efflux pumps (e.g., P-glycoprotein), preventing it from reaching an effective intracellular concentration.
Intracellular Target Engagement: The compound may enter the cell but fail to bind its target effectively in the crowded cellular milieu.[7][8] This can be due to high concentrations of competing endogenous ligands (like ATP for kinase inhibitors) or the target protein being in a conformation that the drug cannot bind.[9]
Rapid Metabolism: The cells may metabolize the compound into an inactive form.
Pathway Redundancy: The signaling pathway may have redundant or bypass mechanisms that are activated when the primary target is inhibited, masking the expected downstream effect.[1]
To troubleshoot, you must first confirm that the compound is engaging its target within the living system. This concept, known as target engagement , is a critical validation step.[7][10]
Q3: What are the essential first steps to prove my observed phenotype is due to on-target activity?
Use a Structurally Unrelated Inhibitor: Use a well-characterized inhibitor of the same target that has a different chemical scaffold. If this second compound reproduces the phenotype, it strengthens the case for on-target activity.
Use a Negative Control Compound: Synthesize or acquire a close structural analog of your compound that is inactive against the primary target in biochemical assays. This compound should not produce the phenotype in cellular assays. If it does, the phenotype is likely due to an off-target effect of the chemical scaffold itself.
Genetic Validation (The Gold Standard): Use techniques like CRISPR/Cas9 or siRNA to knock out or knock down the target protein.[13] If the genetic perturbation phenocopies the effect of your compound, this provides the strongest evidence for on-target activity. Conversely, if your compound has no effect in cells lacking the target, it confirms the target's necessity for the drug's action.
Troubleshooting Guides & Experimental Protocols
Workflow for Investigating an Unexpected Phenotype
This workflow guides you through the logical steps to determine if an observed cellular effect is on-target or off-target.
Caption: Workflow for troubleshooting on-target vs. off-target effects.
Protocol 1: Establishing the Optimal On-Target Cellular Concentration
Objective: To determine the lowest effective concentration of the compound that achieves maximal target inhibition with minimal toxicity.
Prepare Compound Dilutions: Create a 10-point, 3-fold serial dilution of your compound in DMSO. A typical starting concentration might be 1000x the biochemical IC₅₀.
Cell Plating: Seed cells in 96-well plates at a density that ensures they are in the logarithmic growth phase (e.g., 70-80% confluency) at the time of treatment.[15] Prepare two identical sets of plates: one for target inhibition analysis and one for viability.
Compound Treatment: Treat the cells with the serial dilutions of your compound. Include a DMSO-only vehicle control. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.[15] Incubate for a duration relevant to your biological question (e.g., 1-24 hours).
Assess Target Inhibition:
Lyse the cells from the first plate and perform a Western Blot analysis using the phospho-specific antibody for the target's substrate.
Quantify the band intensities to determine the concentration at which phosphorylation is inhibited by 50% (cellular IC₅₀).
Assess Cell Viability:
Using the second plate, perform the cell viability assay according to the manufacturer's instructions.
Calculate the percentage of viable cells relative to the DMSO control for each concentration. Determine the CC₅₀.
Analysis: Plot both dose-response curves. The optimal concentration range for your experiments is where you see >90% target inhibition and >90% cell viability. This ensures you are studying the specific effects of target modulation, not confounding toxicity.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To directly confirm that your compound binds to its intended target inside intact cells. The principle is that a ligand binding to a protein stabilizes it against thermal denaturation.[8]
Materials:
Your compound and DMSO vehicle
Cell line of interest
PBS and protease inhibitors
PCR tubes/plate and a thermal cycler
Equipment for protein extraction (e.g., sonicator) and quantification (e.g., BCA assay)
Antibody against the target protein for Western Blot analysis
Methodology:
Treatment: Treat cultured cells with your compound at an effective concentration (determined in Protocol 1) and a DMSO vehicle control.
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes.
Heating: Place the PCR tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes. Leave one aliquot at room temperature as a non-heated control.
Lysis: Lyse the cells by freeze-thaw cycles or sonication.
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins. The supernatant contains the soluble, non-denatured proteins.
Analysis:
Collect the supernatant from each sample.
Analyze the amount of soluble target protein remaining at each temperature using Western Blot.
Plot the percentage of soluble protein versus temperature for both the vehicle- and compound-treated samples.
Interpretation: In the compound-treated sample, the target protein should be more resistant to thermal denaturation, resulting in a rightward shift of the melting curve. This "thermal shift" is direct evidence of the compound binding to and stabilizing the target protein in a cellular context.
Caption: Conceptual diagram of on-target vs. off-target binding.
References
Wu, Y., Dai, W., Chen, X., Geng, A., Chen, Y., Lu, T., & Zhu, Y. (2017). Design, synthesis and biological evaluation of 2,3-dihydroimidazo[1,2-c]quinazoline derivatives as novel phosphatidylinositol 3-kinase and histone deacetylase dual inhibitors. RSC Advances.
Ochoa, D., et al. (2021). Validation guidelines for drug-target prediction methods. Nature Reviews Drug Discovery.
Patzke, C., & Shcheglovitov, A. (2013). Determining target engagement in living systems. Current Protocols in Chemical Biology.
Patsnap Synapse. (2025). How can off-target effects of drugs be minimised? Patsnap.
World BI. (n.d.). The Role of Target Validation in Modern Drug Discovery. World BI.
Vasta, J. D., & Robers, M. B. (2018). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry.
Wildes, D., et al. (2022). Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. bioRxiv.
Sajid, M., et al. (2023). Imidazo[1,2-a]quinazolines as novel, potent EGFR-TK inhibitors: Design, synthesis, bioactivity evaluation, and in silico studies. Bioorganic Chemistry.
Wang, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives. Molecules.
Torkashvand, F., et al. (2020). Imidazo[1,2-c]quinazolines as a novel and potent scaffold of α-glucosidase inhibitors. Scientific Reports.
Helali, A., Sarg, M., Koraa, M., & El-Zoghbi, M. (2014). Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. Open Journal of Medicinal Chemistry.
Chen, C. H., et al. (2021). Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer. eScholarship.
Khodarahmi, G., et al. (2012). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in Pharmaceutical Sciences.
Shi, D. F., et al. (2012). Quinazoline derivatives: synthesis and bioactivities. Chinese Chemical Letters.
Osol's, A., et al. (2016). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules.
Technical Support Center: Refining Purification Protocols for 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one
Welcome to the technical support center for the purification of 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-d...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the purification of 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this and related heterocyclic compounds.
The imidazo[1,2-c]quinazoline scaffold is a key pharmacophore in medicinal chemistry, and achieving high purity of its derivatives is critical for accurate biological evaluation and downstream applications.[1] This guide synthesizes established purification principles with practical, field-tested insights to help you navigate the common challenges in purifying this specific molecule.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one in a question-and-answer format.
Question 1: I've run my reaction and have a crude solid. What is the best initial purification strategy?
For a complex crude mixture containing starting materials, reagents, and multiple byproducts, column chromatography is the recommended initial purification technique . It provides excellent separation of compounds with differing polarities. Recrystallization is generally more effective for removing minor impurities from an already partially purified compound.
Question 2: I'm seeing multiple spots on my TLC, and they are very close together. How can I improve the separation?
Poor separation on a Thin-Layer Chromatography (TLC) plate for imidazo[1,2-c]quinazoline derivatives often points to an unoptimized solvent system. Here are several strategies to improve resolution:
Adjust Solvent Polarity: The key is to find a solvent system where the Rf values of your target compound and impurities are sufficiently different. For many quinazolinone derivatives, a good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[2]
If the spots are too high on the plate (high Rf), decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent.
If the spots are too low on the plate (low Rf), increase the polarity by adding more of the polar solvent.
Try a Different Solvent System: If adjusting the ratio of your current system doesn't work, consider a different combination of solvents. For instance, dichloromethane/methanol can be an effective alternative for more polar compounds.
Consider a Different Stationary Phase: While silica gel is the most common stationary phase, for basic compounds like many nitrogen-containing heterocycles, interactions with the acidic silica can cause streaking or irreversible adsorption. In such cases, consider using neutral or basic alumina.
Question 3: My compound is streaking on the TLC plate. What is causing this and how can I fix it?
Streaking on a TLC plate is a common issue with nitrogen-containing heterocyclic compounds and can be caused by several factors:
Overloading: You may be applying too much sample to the plate. Try spotting a more dilute solution.
Compound Acidity/Basicity: The basic nitrogen atoms in the imidazo[1,2-c]quinazoline core can interact strongly with the acidic silica gel, leading to streaking. Adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to your eluent can often resolve this by neutralizing the acidic sites on the silica.
Insolubility: If your compound is not fully dissolved in the spotting solvent, it can lead to streaking. Ensure your sample is completely dissolved before spotting it on the TLC plate.
Question 4: I attempted to recrystallize my product, but it "oiled out." What should I do?
"Oiling out" occurs when the compound separates from the solution as a liquid instead of forming crystals. This often happens when the melting point of the compound is lower than the boiling point of the solvent, or when the solution is highly impure or supersaturated. Here’s how to troubleshoot this:
Re-dissolve and Add More Solvent: Heat the mixture to re-dissolve the oil, then add a small amount of additional hot solvent to decrease the saturation. Allow the solution to cool slowly.
Change the Solvent System:
Select a solvent with a lower boiling point.
Use a solvent pair. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid. Allow it to cool slowly. For quinazolinone derivatives, common recrystallization solvents include ethanol and dioxane.[3][4]
Lower the Cooling Temperature: If your compound remains an oil at room temperature, try cooling the solution in an ice bath or freezer to induce crystallization.
Scratch the Flask: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites for crystal growth.
Question 5: My final product appears to be a single spot on TLC, but the NMR shows impurities. What are the likely culprits?
Even with a clean TLC, impurities can be present. Here are some possibilities:
Co-eluting Impurities: An impurity may have a very similar polarity to your product in the TLC solvent system, causing them to co-elute. Try running a TLC with a different solvent system to see if you can resolve the impurity.
Solvent Residues: Residual solvents from the reaction or purification (e.g., DMF, DMSO, ethyl acetate, hexanes) are common impurities. These can often be removed by drying the sample under high vacuum for an extended period.
Rotational Isomers (Rotamers): In some cases, molecules with restricted bond rotation can exist as a mixture of stable conformers at room temperature, leading to multiple sets of peaks in the NMR spectrum. This is an inherent property of the molecule and not an impurity. Variable temperature NMR studies can help confirm the presence of rotamers.
Starting Materials or Reagents: Unreacted starting materials or reagents that have similar polarities to the product might be carried through the purification.
Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties of 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one?
Q2: What are the most common impurities I should expect during the synthesis of 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one?
The impurities will largely depend on the synthetic route employed. However, for the synthesis of imidazo[1,2-c]quinazolines, common impurities can include:
Unreacted Starting Materials: Such as the precursor 2-amino-phenyl-imidazole derivatives.[6]
Byproducts from Side Reactions: Depending on the reagents used, side reactions can lead to the formation of various related heterocyclic structures.
Oxidized or Reduced Species: The methylsulfanyl group can potentially be oxidized to the corresponding sulfoxide or sulfone under certain reaction conditions.
Q3: What is a good general solvent system for column chromatography of this compound?
Based on purification protocols for similar imidazo[1,2-c]quinazoline derivatives, a good starting point for column chromatography on silica gel would be a gradient of ethyl acetate in hexanes or petroleum ether.[3] You can start with a low polarity mixture (e.g., 10-20% ethyl acetate in hexanes) and gradually increase the polarity.
Q4: How can I remove a basic modifier like triethylamine from my purified fractions?
Triethylamine is volatile and can often be removed by co-evaporation with a solvent like toluene under reduced pressure. Alternatively, after combining the purified fractions and removing the solvent, you can perform an acidic wash. Dissolve the residue in an organic solvent like dichloromethane or ethyl acetate and wash with a dilute aqueous acid solution (e.g., 1M HCl). Be cautious, as some quinazoline derivatives can be acid-sensitive.[7]
Data and Protocols
Purification Parameters for Imidazo[1,2-c]quinazoline Derivatives
Parameter
Recommendation
Rationale
Initial Purification
Column Chromatography (Silica Gel)
Effective for separating components of varying polarities in a crude mixture.
TLC Eluent
Hexanes/Ethyl Acetate or Dichloromethane/Methanol
Provides good separation for many N-heterocycles. The ratio should be optimized for your specific compound.
Column Eluent
Gradient of Ethyl Acetate in Hexanes
Allows for the elution of compounds with a range of polarities.
Recrystallization Solvents
Ethanol, Dioxane, or a solvent pair (e.g., Dichloromethane/Hexanes)
Quinazolinones often have good solubility in polar protic solvents at elevated temperatures and lower solubility at room temperature.
TLC Visualization
UV light (254 nm) and/or a potassium permanganate stain
The aromatic nature of the compound allows for UV visualization. The permanganate stain is a good general stain for organic compounds.
Caption: A logical workflow for troubleshooting the purification of 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one.
Detailed Protocol: Column Chromatography
Prepare the Slurry: In a beaker, add silica gel to a non-polar solvent (e.g., hexanes) to create a slurry.
Pack the Column: Carefully pour the slurry into the chromatography column, ensuring even packing without air bubbles.
Equilibrate the Column: Run the initial, low-polarity eluent through the column until the silica bed is stable.
Load the Sample: Dissolve your crude product in a minimal amount of a suitable solvent (ideally the eluent or a slightly more polar solvent). Carefully add the sample to the top of the silica bed.
Elute the Column: Begin eluting with the low-polarity solvent system. Collect fractions and monitor the separation by TLC.
Gradient Elution: Gradually increase the polarity of the eluent to elute more polar compounds.
Combine and Evaporate: Combine the fractions containing your pure product and remove the solvent under reduced pressure.
Detailed Protocol: Recrystallization
Choose a Solvent: Select a solvent in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol is often a good starting point for quinazolinones.[4]
Dissolve the Compound: Place the crude product in a flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid. Add more solvent in small portions if necessary until the solid is completely dissolved.
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
Cool Slowly: Allow the solution to cool slowly to room temperature. Crystal formation should occur.
Induce Crystallization (if necessary): If no crystals form, try scratching the inside of the flask or placing the flask in an ice bath.
Isolate the Crystals: Collect the crystals by vacuum filtration.
Wash and Dry: Wash the crystals with a small amount of cold solvent and dry them under vacuum.
References
Synthesis of Benzimidazo[1,2-c]quinazolines via Metal-Free Intramolecular C–H Amination Reaction.
Design and Synthesis of Imidazo/Benzimidazo[1,2-c]quinazoline Derivatives and Evaluation of Their Antimicrobial Activity. PMC.
Quinazoline derivatives: synthesis and bioactivities. PMC.
Improving the selectivity of 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one for target kinases
Technical Support Center: Kinase Inhibitor Development Introduction for the Researcher Welcome to the technical support center. This guide is designed for medicinal chemists, biochemists, and drug development professiona...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Kinase Inhibitor Development
Introduction for the Researcher
Welcome to the technical support center. This guide is designed for medicinal chemists, biochemists, and drug development professionals who have identified a promising kinase inhibitor with the 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one scaffold (or a structurally similar quinazoline-based compound) and are now facing the critical challenge of improving its selectivity.
Kinase inhibitors often exhibit polypharmacology due to the highly conserved nature of the ATP-binding pocket across the human kinome.[1] While multi-targeting can sometimes be beneficial, off-target activity is a primary cause of unwanted side effects and toxicity.[2] This guide provides a series of troubleshooting questions, strategic answers, and detailed protocols to help you rationally design and validate more selective kinase inhibitors, transforming a promiscuous hit into a viable lead candidate.
Part 1: Initial Assessment & Troubleshooting
This section addresses the common initial questions researchers face when a new hit compound displays ambiguous or broad activity.
Q1: My initial screen identified 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one as a potent hit, but I'm unsure of its primary target or selectivity. Where do I start?
A1: The first step is to establish a comprehensive baseline of your compound's activity across a wide range of kinases. This process, known as kinome profiling or selectivity screening, is crucial for identifying the primary target(s) and any potential off-targets.[3]
Recommended Action: Kinome Profiling
Screening your compound against a large, representative panel of kinases has become a standard approach in drug discovery.[3] This will help you:
Identify On-Targets: Pinpoint the kinase or kinase families most potently inhibited.
Uncover Off-Targets: Reveal unintended interactions that could lead to toxicity.
Prioritize Analogs: Compare the selectivity profiles of different derivatives to guide your optimization strategy.
Several technologies are available for this purpose, including radiometric assays, fluorescence-based assays, and mass spectrometry-based approaches.[4][5] For broad profiling, radiometric activity assays are often considered a gold standard due to their universal applicability across all kinases.[5]
Data Interpretation:
The output will typically be presented as percent inhibition at a fixed compound concentration (e.g., 1 µM). Potent hits are those showing significant inhibition (>80-90%). This data allows you to map the compound's activity across the kinome tree and identify "hot spots" of activity that require further investigation.
Q2: My kinome scan confirms that my imidazo[1,2-c]quinazoline compound is promiscuous, inhibiting several kinases from different families. What are the likely structural reasons for this?
A2: The broad activity of your compound is likely due to its interaction with highly conserved features within the ATP-binding site of multiple kinases. The imidazo[1,2-c]quinazoline scaffold likely acts as a "hinge-binder," mimicking the adenine moiety of ATP to form key hydrogen bonds with the kinase hinge region. This is a common feature of many Type I kinase inhibitors and a primary reason for their promiscuity.[1]
Key Conserved Interaction Points:
Hinge Region: The scaffold forms one or more hydrogen bonds with the backbone of the hinge region connecting the N- and C-lobes of the kinase. This is the primary anchor point.
Hydrophobic Pockets: The quinazoline ring and its substituents likely occupy adjacent hydrophobic pockets within the active site.
Solvent-Exposed Region: Portions of the molecule may extend towards the solvent-exposed region, offering opportunities for modification to improve selectivity.
Below is a conceptual workflow for addressing this promiscuity.
Once you have a clear picture of your compound's activity profile, you can employ several field-proven strategies to engineer selectivity.
Q3: What are the most effective medicinal chemistry strategies for improving the selectivity of my lead compound?
A3: The overarching goal is to modify your scaffold to exploit differences between the ATP-binding sites of your desired target and known off-targets. Since the hinge-binding motif is conserved, modifications should be directed towards less-conserved regions.[2]
Strategy 1: Exploit the "Gatekeeper" Residue
The gatekeeper is a single amino acid residue that controls access to a deep hydrophobic pocket adjacent to the ATP site. Its size varies across the kinome.
How it Works: If your target kinase has a small gatekeeper (e.g., threonine, valine), you can add a bulky substituent to your inhibitor. This modified compound will sterically clash with kinases that have a large gatekeeper (e.g., methionine, phenylalanine), preventing binding and thereby increasing selectivity.[1]
Application: Analyze the gatekeeper residues of your primary target and key off-targets. If a size difference exists, systematically add larger groups (e.g., methyl, ethyl, phenyl) to the region of your compound that projects towards this pocket.
Caption: Exploiting the gatekeeper residue for selectivity.
Strategy 2: Target Allosteric Sites or Inactive Conformations
Type II Inhibitors: These inhibitors bind to the inactive "DFG-out" conformation of a kinase, where the DFG motif is flipped. This conformation is generally less conserved than the active "DFG-in" state, offering a pathway to greater selectivity.[6] Designing inhibitors that can access and stabilize this state often requires adding moieties that can extend into the pocket vacated by the flipped phenylalanine.
Allosteric Inhibitors (Type III/IV): These inhibitors bind to sites outside the ATP pocket, often with very high selectivity.[6] Discovering such sites typically requires advanced screening methods or structural biology efforts and is a more complex undertaking than optimizing an ATP-competitive scaffold.
Strategy 3: Introduce Covalent Binders
If your target kinase has a non-conserved cysteine residue near the active site, you can add a weak electrophile (like an acrylamide) to your inhibitor.[1] This group can form a permanent covalent bond with the cysteine, leading to a dramatic increase in both potency and selectivity. This is a powerful but advanced strategy that requires careful design to avoid off-target reactivity.
Q4: How can I use computational modeling to guide my efforts?
A4: Computational modeling is an indispensable tool for rational drug design, helping you prioritize which compounds to synthesize and test.[7]
Homology Modeling: If no crystal structure of your target kinase exists, you can build a model based on the structure of a closely related kinase.
Molecular Docking: Dock your lead compound and proposed analogs into the structural models of your on-target and off-target kinases. This can help you visualize binding modes, predict whether a modification will cause a steric clash (as with the gatekeeper strategy), or identify opportunities to form new favorable interactions.
Quantitative Structure-Activity Relationship (QSAR): As you generate data on more analogs, you can build QSAR models that correlate specific chemical features with biological activity.[8][9] These models can then predict the activity of new, unsynthesized compounds, helping to streamline the design-synthesize-test cycle. Several computational approaches can predict off-target activity profiles with high accuracy.[7][10]
Part 3: Experimental Protocols & Data Interpretation
This section provides actionable protocols for the key experiments required to validate your newly designed compounds.
Q5: What is a reliable, step-by-step protocol for determining the IC50 of my compounds against the target and off-target kinases?
A5: A radiometric kinase assay is a robust method for determining inhibitor potency. The following protocol is a generalized template for a [³³P]-ATP filter-binding assay.
Kinase Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20). The exact composition may need optimization for your specific kinase.
Enzyme Stock: Dilute the purified kinase enzyme in kinase buffer to a working concentration (2X final concentration). The optimal concentration should be determined empirically to ensure the reaction is in the linear range.
Substrate/ATP Mix: Prepare a mix containing the specific peptide substrate for your kinase and "cold" (non-radioactive) ATP in kinase buffer.
[³³P]-ATP: Prepare a working stock of radiolabeled ATP.
Compound Dilutions: Create a serial dilution of your inhibitor in 100% DMSO, typically starting at 1000X the highest final assay concentration. Then, perform an intermediate dilution into kinase buffer.
Stop Solution: 75 mM phosphoric acid (H₃PO₄).
2. Assay Procedure:
Add 5 µL of your serially diluted compound (or DMSO for control) to the wells of a 96-well plate.
Add 10 µL of the Substrate/ATP/[³³P]-ATP mix to each well.
To initiate the reaction, add 10 µL of the 2X kinase enzyme stock to each well. The final reaction volume is 25 µL.
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). Ensure this time is within the linear phase of the enzyme reaction.
Stop the reaction by adding 50 µL of Stop Solution.
Transfer 25 µL of the reaction mixture from each well onto a phosphocellulose filter mat.
Wash the filter mat 3-4 times with 0.75% phosphoric acid to remove unincorporated [³³P]-ATP.
Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.
3. Data Analysis:
Calculate the percent inhibition for each compound concentration relative to the DMSO (0% inhibition) and "no enzyme" (100% inhibition) controls.
Plot percent inhibition versus the log of the inhibitor concentration.
Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to determine the IC50 value.
Q6: I've synthesized a set of analogs based on the gatekeeper strategy. How do I present the data to clearly demonstrate an improvement in selectivity?
A6: A Structure-Activity Relationship (SAR) table is the standard way to present this data.[11] It allows for a direct comparison of how small structural changes impact potency against your target and off-target(s). The goal is to decrease the IC50 for the target while increasing it for the off-target.
Example SAR Table: Targeting Kinase A over Kinase B
Compound ID
R Group Modification
Kinase A IC50 (nM)
Kinase B IC50 (nM)
Selectivity Index (SI = IC50 B / IC50 A)
Lead-001
-H
50
80
1.6
Analog-1a
-CH₃
45
250
5.6
Analog-1b
-CH₂CH₃
60
1,200
20
Analog-1c
-Phenyl
110
>10,000
>90
Interpretation:
In this hypothetical example, the initial lead compound (Lead-001 ) has poor selectivity (SI < 2).
Adding a small methyl group (Analog-1a ) slightly improves selectivity.
The ethyl group (Analog-1b ) provides a significant 20-fold selectivity.
The bulky phenyl group (Analog-1c ) nearly abolishes activity against Kinase B while only modestly reducing potency against Kinase A, resulting in a dramatic improvement in selectivity. This suggests Kinase B may have a larger gatekeeper residue than Kinase A.
References
The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance - PMC. (n.d.). Vertex AI Search. Retrieved March 20, 2026, from [Link]
Computational Modeling of Kinase Inhibitor Selectivity - PMC - NIH. (n.d.). Vertex AI Search. Retrieved March 20, 2026, from [Link]
New technique improves the selectivity of kinase inhibitors - Drug Target Review. (2015, September 11). Vertex AI Search. Retrieved March 20, 2026, from [Link]
Designing specific protein kinase inhibitors: insights from computer simulations and comparative sequence/structure analysis - PubMed. (2002, February 15). Vertex AI Search. Retrieved March 20, 2026, from [Link]
Protein kinase profiling assays: a technology review - PubMed. (2015, November 15). Vertex AI Search. Retrieved March 20, 2026, from [Link]
Computational Modeling of Kinase Inhibitor Selectivity | ACS Medicinal Chemistry Letters. (2010, July 28). Vertex AI Search. Retrieved March 20, 2026, from [Link]
(PDF) Structure–activity relationship and in silico development of c-Met kinase inhibitors. (2022, May 2). Vertex AI Search. Retrieved March 20, 2026, from [Link]
Modeling Kinase Inhibition Using Highly Confident Data Sets - ACS Publications. (n.d.). Vertex AI Search. Retrieved March 20, 2026, from [Link]
Full article: Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective - Taylor & Francis. (2016, February 22). Vertex AI Search. Retrieved March 20, 2026, from [Link]
Drug Discovery in Liver Disease Using Kinome Profiling - PMC. (n.d.). Vertex AI Search. Retrieved March 20, 2026, from [Link]
Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles - PMC. (2017, September 19). Vertex AI Search. Retrieved March 20, 2026, from [Link]
Computational modeling identifies multitargeted kinase inhibitors as effective therapies for metastatic, castration-resistant prostate cancer | PNAS. (2021, September 30). Vertex AI Search. Retrieved March 20, 2026, from [Link]
Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review | ACS Omega. (2024, January 19). Vertex AI Search. Retrieved March 20, 2026, from [Link]
Off-target mapping enhances selectivity of machine learning-predicted CK2 inhibitors. (2025, November 13). Vertex AI Search. Retrieved March 20, 2026, from [Link]
Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile - Books. (n.d.). Vertex AI Search.
Choosing the Right Assay for Your Kinase Drug Discovery - Reaction Biology. (2024, May 30). Vertex AI Search. Retrieved March 20, 2026, from [Link]
Scaling up the synthesis of 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one for preclinical studies
Technical Support Center: Scale-Up Synthesis of 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one Welcome to the Process Chemistry Support Portal. This guide is specifically engineered for scientists and drug developm...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Scale-Up Synthesis of 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one
Welcome to the Process Chemistry Support Portal. This guide is specifically engineered for scientists and drug development professionals scaling up the synthesis of 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one, a critical tricyclic intermediate in the development of PI3K inhibitors and other targeted therapeutics. The synthesis of imidazo[1,2-c]quinazoline derivatives often relies on the cyclization of 4-aminoquinazolines with bifunctional electrophiles like chloroacetyl chloride[1],[2].
Process Overview Diagram
Fig 1: Reaction pathways for 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one synthesis.
Troubleshooting & FAQs
Q1: During the kilogram-scale acylation of 4-amino-2-(methylsulfanyl)quinazoline with chloroacetyl chloride, we observe up to 15% formation of a bis-acylated byproduct. How can we suppress this?Mechanistic Causality: The primary amine at the C4 position of the quinazoline is moderately nucleophilic. Upon the first acylation, the resulting secondary amide proton becomes highly acidic due to the electron-withdrawing nature of both the quinazoline core and the chloroacetyl group. In the presence of a homogeneous organic base (e.g., triethylamine) and a localized excess of chloroacetyl chloride—a common mass-transfer issue in large batch reactors—the amide is rapidly deprotonated and undergoes a second acylation. As demonstrated in the development of related α-glucosidase inhibitors, controlling these acylation conditions is critical to prevent over-reaction[3].
Validated Solution: Shift from a homogeneous organic base to a biphasic Schotten-Baumann system (e.g., EtOAc / aqueous NaHCO3). The biphasic system partitions the highly reactive acid chloride into the organic phase, while the mild inorganic base neutralizes the generated HCl at the aqueous interface. This spatial separation prevents the premature deprotonation of the product amide.
Q2: In the subsequent cyclization step, we are seeing incomplete conversion and competing hydrolysis of the chloroacetamide intermediate. What is the optimal base/solvent system for scale-up?Mechanistic Causality: The intramolecular cyclization requires the N3 nitrogen of the quinazoline core to act as a nucleophile, displacing the primary alkyl chloride. However, the N3 nitrogen is inherently weakly nucleophilic. If strong aqueous bases (like NaOH) or protic solvents are used, the hydroxide/alkoxide ions will preferentially attack the highly electrophilic chloroacetyl carbon or the amide carbonyl. This leads to the hydrolysis of the intermediate back to the starting material or the formation of glycolic acid derivatives. Furthermore, dehydrative cyclizations for related scaffolds highlight the critical importance of base and solvent selection in successfully forming the fused tricyclic core[4],[5].
Validated Solution: Transition to a heterogeneous, mild inorganic base in a polar aprotic solvent. Anhydrous K2CO3 in acetonitrile (MeCN) at 80 °C provides the optimal thermodynamic balance. The potassium cation coordinates with the amide oxygen, increasing the nucleophilicity of the adjacent N3 nitrogen via tautomeric shifts. Meanwhile, the insoluble nature of K2CO3 limits the concentration of reactive carbonate species in solution, effectively suppressing hydrolysis.
Quantitative Data: Cyclization Step Optimization
The following table summarizes the self-validating data used to establish the optimal cyclization parameters.
Base System
Solvent
Temperature (°C)
Conversion (%)
Hydrolysis Impurity (%)
Isolated Yield (%)
NaOH (aq)
THF
60
>99
45.2
32.5
Et3N (Homogeneous)
DMF
80
65
5.1
58.0
Cs2CO3 (Anhydrous)
MeCN
80
>99
8.4
85.2
K2CO3 (Anhydrous)
MeCN
80
>99
<2.0
92.4
Q3: How can we isolate the final product without relying on preparative chromatography, ensuring the >99% HPLC purity required for preclinical studies?Mechanistic Causality: The target molecule, 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one, is a highly planar, fused tricyclic system. This geometry promotes strong intermolecular
π−π
stacking and hydrogen bonding via the lactam motif, making it highly crystalline. However, if crashed out of solution too rapidly, the lattice will trap polar impurities (kinetic crystallization).
Validated Solution: Implement a controlled cooling crystallization from a DMF/Water anti-solvent system utilizing Ostwald ripening, as detailed in the protocol below.
Experimental Protocols (Kilogram-Scale)
Step 1: Synthesis of N-(2-(methylsulfanyl)quinazolin-4-yl)-2-chloroacetamide
Preparation: Charge a 50 L jacketed glass-lined reactor with 4-amino-2-(methylsulfanyl)quinazoline (1.0 kg, 5.23 mol) and ethyl acetate (20 L).
Base Addition: Add a freshly prepared solution of sodium bicarbonate (0.66 kg, 7.85 mol) in deionized water (10 L).
Cooling: Cool the biphasic mixture to 0–5 °C under vigorous mechanical stirring (300 rpm) to ensure maximum interfacial surface area.
Acylation: Dissolve chloroacetyl chloride (0.62 kg, 5.49 mol, 1.05 eq) in ethyl acetate (2 L). Add this solution dropwise over 3 hours, maintaining the internal temperature strictly below 5 °C to prevent thermal degradation and bis-acylation.
Phase Separation: Stir for an additional 1 hour. Verify conversion via HPLC (>98%). Stop agitation, allow phases to separate, and discard the lower aqueous layer.
Isolation: Wash the organic layer with brine (5 L), dry over anhydrous Na2SO4, and concentrate under reduced pressure to a volume of 5 L. Add heptane (10 L) to precipitate the intermediate. Filter and dry under vacuum at 40 °C.
Step 2: Cyclization to 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one
Preparation: Charge a clean 50 L reactor with the chloroacetamide intermediate (1.2 kg, 4.48 mol), finely powdered anhydrous K2CO3 (1.24 kg, 8.96 mol, 325 mesh), and anhydrous acetonitrile (24 L).
Cyclization: Heat the suspension to 80 °C (reflux) under a nitrogen atmosphere for 12 hours.
Filtration: Cool the mixture to 20 °C. Filter through a Celite pad to remove inorganic salts. Wash the filter cake with MeCN (2 L).
Concentration: Concentrate the combined filtrate under reduced pressure to approximately 4 L.
Crystallization (Ostwald Ripening): Add DMF (2 L) and heat to 90 °C to achieve full dissolution. Slowly add purified water (approx. 4 L) dropwise until the cloud point is reached. Seed with 5 g of pure product. Hold the suspension at 80 °C for 1 hour to allow kinetic impurities to redissolve, then initiate a controlled cooling ramp to 5 °C at a rate of 10 °C/hr.
Final Isolation: Filter the crystalline solid, wash with a cold mixture of water/EtOH (1:1, 2 L), and dry under vacuum at 60 °C to a constant weight.
References
Quinazoline derivatives: synthesis and bioactivities, PMC,
Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity, Scirp.org,
Design strategy of novel imidazo[1,2-c]quinazoline derivatives as potential α-glucosidase inhibitors, ResearchG
Copper-catalyzed tandem Ullmann type C–N coupling and dehydrative cyclization: synthesis of imidazo[1,2-c]quinazolines, RSC Publishing,
Novel Polycarbo-Substituted Imidazo[1,2-c]quinazolines: Synthesis and Cytotoxicity Study, MDPI,
A Comparative Guide to Evaluating Novel EGFR Inhibitors: A Case Study of 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals In the landscape of targeted cancer therapy, the Epidermal Growth Factor Receptor (EGFR) remains a pivotal target. The clinical success of EGFR inhibitors h...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the Epidermal Growth Factor Receptor (EGFR) remains a pivotal target. The clinical success of EGFR inhibitors has transformed the treatment paradigm for several cancers, most notably non-small cell lung cancer (NSCLC). This guide provides a comprehensive comparison of the novel investigational compound, 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one, with established EGFR inhibitors. By examining the known and the unknown, we aim to provide a robust framework for the evaluation of this and other emerging quinazoline-based EGFR inhibitors.
The EGFR Signaling Pathway: A Critical Target in Oncology
The EGFR is a transmembrane receptor tyrosine kinase that, upon activation by ligands such as epidermal growth factor (EGF), triggers a cascade of intracellular signaling events.[1] These pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, are fundamental for cell proliferation, survival, and differentiation.[2][3] In many cancers, aberrant EGFR signaling, driven by mutations or overexpression, leads to uncontrolled cell growth and tumor progression.[4][5]
Caption: The EGFR signaling cascade leading to cell proliferation and survival.
A Legacy of Innovation: Known EGFR Inhibitors
The development of EGFR inhibitors has been characterized by a generational evolution, each designed to overcome limitations of its predecessors.
Inhibitor
Generation
Mechanism of Action
Key Targeted Mutations
Gefitinib
First
Reversible ATP-competitive
Exon 19 deletions, L858R
Erlotinib
First
Reversible ATP-competitive
Exon 19 deletions, L858R
Afatinib
Second
Irreversible, covalent binder
Exon 19 deletions, L858R, HER2
Osimertinib
Third
Irreversible, covalent binder
Exon 19 del, L858R, T790M
First-Generation Inhibitors: Gefitinib and Erlotinib
Gefitinib and Erlotinib were the pioneers in EGFR-targeted therapy.[6] They function as reversible, ATP-competitive inhibitors of the EGFR tyrosine kinase domain.[7][8] Their efficacy is most pronounced in patients with specific activating mutations in the EGFR gene, such as exon 19 deletions and the L858R point mutation.[7][9] However, the development of resistance, most commonly through the T790M "gatekeeper" mutation, limits their long-term effectiveness.[10]
Second-Generation Inhibitors: Afatinib
Afatinib represents an advancement over the first-generation inhibitors by forming an irreversible covalent bond with the EGFR kinase domain.[11][12] This irreversible binding provides a more sustained inhibition of EGFR signaling.[4] Afatinib also demonstrates activity against other members of the ErbB family, including HER2.[11] While effective against the common activating mutations, its efficacy is also compromised by the T790M resistance mutation.[12]
Third-Generation Inhibitors: Osimertinib
Osimertinib was specifically designed to address the challenge of the T790M resistance mutation. It is a third-generation, irreversible EGFR inhibitor that demonstrates high potency against both the initial activating mutations and the T790M resistance mutation, while showing lower activity against wild-type EGFR, which can reduce side effects.
The Investigational Compound: 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one
The chemical scaffold of 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one belongs to the quinazoline family, a core structure present in many established EGFR inhibitors. The imidazo[1,2-c]quinazoline core is a recognized pharmacophore with potential for kinase inhibition. The "5-(methylsulfanyl)" substitution introduces a sulfur-containing group, which could influence binding affinity and selectivity through interactions within the ATP-binding pocket of EGFR. The "2(3H)-one" component indicates a lactam ring, which may contribute to the molecule's overall conformation and potential for hydrogen bonding.
To ascertain the potential of this compound as a viable EGFR inhibitor, a rigorous and systematic experimental evaluation is imperative.
Proposed Experimental Workflow for Evaluation
Caption: A stepwise experimental workflow for evaluating a novel EGFR inhibitor.
Part 1: Biochemical Characterization
1.1. In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one against wild-type and mutant forms of the EGFR kinase.
Methodology:
Utilize a radiometric assay, such as the 33P-ATP filter binding assay, or a non-radioactive method like HTRF (Homogeneous Time-Resolved Fluorescence) or fluorescence polarization.
Screen the compound against a panel of recombinant human EGFR kinase domains: wild-type, L858R, exon 19 deletion, and L858R/T790M double mutant.
Perform dose-response curves with serial dilutions of the test compound.
Include a known EGFR inhibitor (e.g., Gefitinib or Osimertinib) as a positive control.
Calculate IC50 values from the resulting dose-response curves.
1.2. Binding Affinity Determination
Objective: To measure the binding affinity (Kd) of the compound to the EGFR kinase domain.
Methodology:
Employ a label-free technology such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).
Immobilize the recombinant EGFR kinase domain on a sensor chip (for SPR) or place it in the sample cell (for ITC).
Flow serial dilutions of the compound over the chip or titrate it into the sample cell.
Measure the binding kinetics (association and dissociation rates for SPR) or the heat change upon binding (for ITC).
Calculate the dissociation constant (Kd) from the experimental data.
Part 2: Cell-Based Efficacy
2.1. Cell Proliferation Assay
Objective: To assess the anti-proliferative activity of the compound in cancer cell lines with different EGFR statuses.
Methodology:
Select a panel of human cancer cell lines:
A549 (NSCLC, wild-type EGFR)
NCI-H1975 (NSCLC, L858R/T790M EGFR)
PC-9 (NSCLC, exon 19 deletion EGFR)
HCC827 (NSCLC, exon 19 deletion EGFR)
Culture cells in 96-well plates and treat with a range of concentrations of the test compound for 72 hours.
Use a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay to determine cell viability.
Calculate the half-maximal growth inhibition (GI50) values.
2.2. Western Blot Analysis of Downstream Signaling
Objective: To confirm that the compound inhibits EGFR signaling within the cell.
Methodology:
Treat EGFR-dependent cancer cells (e.g., PC-9) with the test compound at its GI50 concentration for various time points.
Lyse the cells and separate the proteins by SDS-PAGE.
Transfer the proteins to a PVDF membrane.
Probe the membrane with primary antibodies against phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated AKT (p-AKT), total AKT, phosphorylated ERK (p-ERK), and total ERK.
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Visualize the protein bands using a chemiluminescence detection system. A reduction in the levels of p-EGFR, p-AKT, and p-ERK would indicate on-target activity.
Note: The IC50 and GI50 values for known inhibitors are approximate and can vary depending on the specific assay conditions.
Conclusion and Future Directions
The evaluation of novel EGFR inhibitors like 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one requires a multifaceted approach that combines biochemical rigor with cell-based functional assays. The proposed experimental workflow provides a comprehensive strategy to characterize its potency, selectivity, and mechanism of action. The ultimate goal is to identify compounds with superior efficacy against clinically relevant EGFR mutations, including those that confer resistance to existing therapies, while minimizing off-target effects. The insights gained from such a systematic evaluation will be crucial in determining the therapeutic potential of this and other next-generation EGFR inhibitors.
References
Ciardiello, F., & Tortora, G. (2008). EGFR antagonists in cancer treatment. The New England Journal of Medicine, 358(11), 1160-1174.
Sequist, L. V., Yang, J. C. H., Yamamoto, N., O'Byrne, K., Hirsh, V., Mok, T., ... & Miller, V. A. (2013). Phase III study of afatinib or cisplatin plus pemetrexed in patients with metastatic lung adenocarcinoma with EGFR mutations. Journal of Clinical Oncology, 31(27), 3327-3334.
Lynch, T. J., Bell, D. W., Sordella, R., Gurubhagavatula, S., Okimoto, R. A., Brannigan, B. W., ... & Haber, D. A. (2004). Activating mutations in the epidermal growth factor receptor underlying responsiveness of non–small-cell lung cancer to gefitinib. New England Journal of Medicine, 350(21), 2129-2139.
Paez, J. G., Jänne, P. A., Lee, J. C., Tracy, S., Greulich, H., Gabriel, S., ... & Meyerson, M. (2004). EGFR mutations in lung cancer: correlation with clinical response to gefitinib therapy. Science, 304(5676), 1497-1500.
Sharma, S. V., Bell, D. W., Settleman, J., & Haber, D. A. (2007). Epidermal growth factor receptor mutations in lung cancer.
Pao, W., Miller, V., Zakowski, M., Doherty, J., Politi, K., Sarkaria, I., ... & Heelan, R. (2004). EGF receptor gene mutations are common in lung cancers from "never smokers" and are associated with sensitivity of tumors to gefitinib and erlotinib. Proceedings of the National Academy of Sciences, 101(36), 13306-13311.
Li, D., Ambrogio, L., Shimamura, T., Kubo, S., Takahashi, M., Chirieac, L. R., ... & Shapiro, G. I. (2008). BIBW2992, an irreversible EGFR/HER2 inhibitor in clinical development, engages its targets and overcomes resistance to other EGFR inhibitors. Oncogene, 27(34), 4702-4711.
Jänne, P. A., Yang, J. C. H., Kim, D. W., Planchard, D., Ohe, Y., Ramalingam, S. S., ... & Wu, Y. L. (2015). AZD9291 in EGFR inhibitor–resistant non–small-cell lung cancer. New England Journal of Medicine, 372(18), 1689-1699.
Yarden, Y., & Sliwkowski, M. X. (2001). Untangling the ErbB signalling network. Nature Reviews Molecular Cell Biology, 2(2), 127-137.
Cross, D. A., Ashton, S. E., Ghiorghiu, S., Eberlein, C., Nebhan, C. A., Spitzler, P. J., ... & Mellor, M. J. (2014). AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer. Cancer Discovery, 4(9), 1046-1061.
Hynes, N. E., & Lane, H. A. (2005). ERBB receptors and cancer: the complexity of targeted inhibitors.
Mok, T. S., Wu, Y. L., Ahn, M. J., Garassino, M. C., Kim, H. R., Ramalingam, S. S., ... & AURA3 Investigators. (2017). Osimertinib or platinum–pemetrexed in EGFR T790M–positive lung cancer. New England Journal of Medicine, 376(7), 629-640.
Wee, P., & Wang, Z. (2017).
Engelman, J. A., & Jänne, P. A. (2008). Mechanisms of acquired resistance to epidermal growth factor receptor tyrosine kinase inhibitors in non–small cell lung cancer. Clinical Cancer Research, 14(10), 2895-2899.
Rosell, R., Carcereny, E., Gervais, R., Vergnenegre, A., Massuti, B., Felip, E., ... & Spanish Lung Cancer Group in collaboration with Groupe Français de Pneumo-Cancérologie and Associazione Italiana Oncologia Toracica. (2012). Erlotinib versus standard chemotherapy as first-line treatment for European patients with advanced EGFR mutation-positive non-small-cell lung cancer (EURTAC): a multicentre, open-label, randomised phase 3 trial. The Lancet Oncology, 13(3), 239-246.
Soria, J. C., Ohe, Y., Vansteenkiste, J., Reungwetwattana, T., Chewaskulyong, B., Lee, K. H., ... & AURA3 Investigators. (2018). Osimertinib in untreated EGFR-mutated advanced non–small-cell lung cancer. New England Journal of Medicine, 378(2), 113-125.
Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1(1).
A Comparative Guide to the Efficacy of VEGFR-2 Inhibitors: Evaluating Novel Quinazoline Scaffolds
Introduction: The Central Role of VEGFR-2 in Tumor Angiogenesis Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process for tumor growth, invasion, and metastasis.[1][2] Tumors requ...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Central Role of VEGFR-2 in Tumor Angiogenesis
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process for tumor growth, invasion, and metastasis.[1][2] Tumors require a dedicated blood supply to deliver oxygen and nutrients, and the vascular endothelial growth factor (VEGF) signaling pathway is a master regulator of this process.[3][4] The VEGF family of ligands and their corresponding receptors (VEGFRs) are pivotal in orchestrating the complex steps of angiogenesis.[5]
Among the VEGFRs, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is the primary mediator of the angiogenic signal in endothelial cells.[6][7] Upon binding of its ligand, primarily VEGF-A, VEGFR-2 undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[6] This activation triggers a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, survival, and increased vascular permeability.[4][8][9] Given its central role, VEGFR-2 has emerged as a key therapeutic target for anti-angiogenic cancer therapies.[1][10]
This guide provides a comparative overview of the efficacy of various VEGFR-2 inhibitors, with a particular focus on the emerging class of quinazoline-based compounds. While we will reference established inhibitors such as Sorafenib, Sunitinib, and Axitinib, our primary objective is to outline a comprehensive framework for evaluating the efficacy of novel chemical entities. As a case study, we will consider the hypothetical evaluation of 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one , a compound representing a novel structural class for which extensive public data is not yet available. This approach will equip researchers and drug development professionals with the necessary experimental designs and protocols to rigorously assess new VEGFR-2 targeted therapies.
The VEGFR-2 Signaling Cascade: A Blueprint for Inhibition
Understanding the VEGFR-2 signaling pathway is fundamental to appreciating the mechanism of action of its inhibitors. The binding of VEGF-A to VEGFR-2 initiates a signaling cascade that is essential for angiogenesis. Inhibitors are designed to interfere with this pathway, typically by blocking the ATP-binding site of the kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream effectors.
Caption: VEGFR-2 signaling pathway upon VEGF-A binding.
A Landscape of VEGFR-2 Inhibitors: From Broad-Spectrum to Selective Agents
VEGFR-2 inhibitors can be broadly categorized based on their chemical scaffolds and their binding modes to the kinase domain. Many approved drugs are multi-kinase inhibitors, targeting not only VEGFR-2 but also other receptor tyrosine kinases like PDGFR and c-Kit.[11][12]
Sorafenib and Sunitinib: These are well-established multi-kinase inhibitors. Sorafenib is a Type-II inhibitor, binding to the inactive "DFG-out" conformation of the kinase, while Sunitinib is a Type-I inhibitor, binding to the active "DFG-in" conformation.[13] Their broad-spectrum activity contributes to their efficacy but also to a wider range of side effects.[11][13]
Axitinib: This is a more selective and potent inhibitor of VEGFR-1, -2, and -3.[14][15] Its higher selectivity may contribute to a different safety profile compared to broader-spectrum inhibitors.[14]
Quinazoline Derivatives: The quinazoline scaffold is a "privileged structure" in medicinal chemistry, particularly for tyrosine kinase inhibitors.[1] Numerous quinazoline-based compounds have been investigated and have shown potent VEGFR-2 inhibitory activity.[1][3] These compounds typically interact with key amino acid residues in the ATP-binding pocket of VEGFR-2, such as Cys919 and Asp1046.[3]
While no specific efficacy data for 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one is readily available in peer-reviewed literature, its fused imidazo[1,2-c]quinazoline core represents a novel variation on the quinazoline theme. Its potential efficacy would depend on how its unique structure and the methylsulfanyl group orient within the VEGFR-2 ATP-binding pocket to form favorable interactions.
A Rigorous Workflow for Efficacy Evaluation
To assess the efficacy of a novel compound like 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one and compare it to other inhibitors, a multi-step experimental workflow is essential. This workflow progresses from in vitro biochemical assays to cell-based functional assays and finally to in vivo models.
Caption: Experimental workflow for evaluating a novel VEGFR-2 inhibitor.
Experimental Protocols
In Vitro VEGFR-2 Kinase Assay
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.
Objective: To determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Methodology:
Reagents and Materials:
Recombinant human VEGFR-2 kinase domain (BPS Bioscience, Cat. No. 40301).[16]
Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent, following the manufacturer's protocol.[13]
Measure luminescence using a microplate reader.
Calculate the percent inhibition for each compound concentration relative to the positive control and plot the data to determine the IC50 value using a dose-response curve.[13]
Endothelial Cell Proliferation Assay
This cell-based assay assesses the inhibitor's ability to block VEGF-induced proliferation of endothelial cells.
Objective: To determine the effect of the inhibitor on the viability and growth of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).
Methodology:
Reagents and Materials:
HUVECs.
Endothelial Growth Medium (EGM).
Starvation medium (basal medium with 0.5-1% FBS).[7]
Recombinant human VEGF-A.
Test compound and reference inhibitors.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or BrdU (5-bromo-2'-deoxyuridine) assay kit.[7]
96-well clear plates.
Procedure (MTT Assay):
Seed HUVECs into a 96-well plate and allow them to adhere overnight.
Starve the cells for 4-6 hours in starvation medium.[7]
Treat the cells with serial dilutions of the test compound or reference inhibitor for 1-2 hours.
Stimulate the cells with VEGF-A (e.g., 20 ng/mL), leaving some wells unstimulated as a baseline control.
Incubate for 48-72 hours.
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
Solubilize the formazan crystals with DMSO or a solubilization buffer.
Measure the absorbance at 570 nm using a microplate reader.
Calculate the percentage of cell proliferation inhibition compared to the VEGF-stimulated control.
Endothelial Cell Migration Assay
This assay evaluates the inhibitor's effect on the directional migration of endothelial cells, a key step in angiogenesis.
Objective: To quantify the inhibition of VEGF-induced chemotaxis.
Human tumor cell line that drives angiogenesis via VEGF (e.g., CNE-2 nasopharyngeal carcinoma, MDA-MB-231 breast cancer).[2][20]
Test compound formulated for oral or intraperitoneal administration.
Calipers for tumor measurement.
Procedure:
Subcutaneously inject tumor cells into the flank of the mice.
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
Randomize mice into treatment groups (vehicle control, reference inhibitor, and different doses of the test compound).
Administer the treatment daily (or as per the determined pharmacokinetic profile).
Measure tumor volume with calipers every 2-3 days.
At the end of the study, euthanize the mice and excise the tumors.
Tumor tissue can be used for further analysis, such as immunohistochemistry (IHC) for microvessel density (CD31 staining) and apoptosis (TUNEL assay).[20]
Comparative Efficacy Data of VEGFR-2 Inhibitors
The following table summarizes the reported in vitro efficacy (IC50 values) of several established and investigational VEGFR-2 inhibitors. This provides a benchmark against which a novel compound like 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one would be compared.
Note: IC50 values can vary depending on the specific assay conditions.
Conclusion and Future Directions
The inhibition of VEGFR-2 remains a cornerstone of anti-angiogenic therapy in oncology. While several effective drugs are in clinical use, the quest for inhibitors with improved potency, selectivity, and safety profiles is ongoing. The quinazoline scaffold continues to be a fertile ground for the discovery of novel VEGFR-2 inhibitors.
A systematic and rigorous evaluation, following the workflow outlined in this guide, is crucial to characterize the efficacy of new chemical entities like 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one. By progressing from biochemical potency to cellular function and ultimately to in vivo anti-tumor activity, researchers can build a comprehensive data package to support further development. The direct comparison of a novel compound's performance against established inhibitors in these standardized assays provides the necessary context to gauge its therapeutic potential. Future research will likely focus on developing highly selective inhibitors and exploring combination therapies to overcome resistance and improve patient outcomes.[25]
References
Chaudhari, P. J., Nemade, A. R., & Shirkhedkar, A. A. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry.
(2022, March 3). New series of VEGFR-2 inhibitors and apoptosis enhancers. Drug Design, Development and Therapy.
In Silico Discovery of Potential VEGFR-2 Inhibitors from Natural Derivatives for Anti-Angiogenesis Therapy. PMC.
VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience.
Control of endothelial cell proliferation and migration by VEGF signaling to histone deacetylase 7. PMC.
(2025, May 8). Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance. PMC.
(2023, November 5). Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies. PubMed.
Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. PMC.
Clinical advances in the development of novel VEGFR2 inhibitors. PMC.
VEGFR2 inhibition in vivo affects tumor vasculature in a tumor type-dependent way, and downregulates VEGFR2 protein without a prominent role for miR-296. PMC.
(2020, December 15).
(2017, August 8). Apatinib inhibits VEGFR-2 and angiogenesis in an in vivo murine model of nasopharyngeal carcinoma. Oncotarget.
VEGFR2(KDR) Kinase Assay Kit. BPS Bioscience.
Sunitinib inhibits lymphatic endothelial cell functions and lymph node metastasis in a breast cancer model through inhibition of vascular endothelial growth factor receptor 3. PMC.
(2024, January 18). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Assay Genie.
Human VEGF Assay Kit. IBL - Takara Bio.
Endothelial cell transmigr
VEGFR-2 inhibitors and apoptosis inducers: synthesis and molecular design of new benzo[g]quinazolin bearing benzenesulfonamide moiety. PMC.
(2010, January 31). Sunitinib Acts Primarily on Tumor Endothelium rather than Tumor Cells to Inhibit the Growth of Renal Cell Carcinoma. AACR Journals.
(2016, July 5). Sorafenib Acts through VEGFR-2 Inhibition in a Metastatic Clear-Cell Sarcoma of the Kidney. Journal of Cancer Therapy.
The novel VEGF receptor 2 inhibitor YLL545 inhibits angiogenesis and growth in breast cancer. PMC.
Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simul
(2008, November 14). Nonclinical Antiangiogenesis and Antitumor Activities of Axitinib (AG-013736), an Oral, Potent, and Selective Inhibitor of Vascular Endothelial Growth Factor Receptor Tyrosine Kinases 1, 2, 3. AACR Journals.
Assays to Examine Endothelial Cell Migration, Tube Formation, and Gene Expression Profiles. PMC.
(2025, August 21). VEGFR-2 Inhibitors Market Set to Transform Oncology Treatment Landscape by 2034. DelveInsight - PR Newswire.
Application Notes and Protocols for HUVEC Proliferation Assay Using VEGFR-2-IN-37. Benchchem.
(2024, November 12). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitor. Semantic Scholar.
VEGF R2 Signaling P
(2014, April 1). VEGF Inhibitor Axitinib Has Limited Effectiveness as a Therapy for Adrenocortical Cancer. The Journal of Clinical Endocrinology & Metabolism.
Multiple circulating proangiogenic factors induced by sunitinib malate are tumor-independent and correl
(2020, November 15).
(2021, November 3). Development of Novel VEGFR2 Inhibitors Originating from Natural Product Analogues with Antiangiogenic Impact. Journal of Medicinal Chemistry.
Incucyte® Chemotatic Transendothelial Migr
(2007, August 4). Discovery of Novel Benzimidazoles as Potent Inhibitors of TIE-2 and VEGFR-2 Tyrosine Kinase Receptors. Journal of Medicinal Chemistry.
Real Time Cell Analysis of VEGF and PlGF-Induced Endothelial Cell Proliferation in the Presence of Heparin and Growth Factor Inhibitors. Harvard DASH.
VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. PMC.
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(2014, September 9). Antiangiogenic cancer drug sunitinib exhibits unexpected proangiogenic effects on endothelial cells. Dove Medical Press.
(2004, November 1). Targeting autocrine and paracrine VEGF receptor pathways inhibits human lymphoma xenografts in vivo. Blood.
Comparative Validation of 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one in Preclinical Animal Models: A Guide for Efficacy and Toxicity Profiling
Authored by: Senior Application Scientist This guide provides a comprehensive framework for the preclinical in vivo validation of 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one, a novel compound within the imidazo[...
Author: BenchChem Technical Support Team. Date: March 2026
Authored by: Senior Application Scientist
This guide provides a comprehensive framework for the preclinical in vivo validation of 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one, a novel compound within the imidazo[1,2-c]quinazoline class of potential anticancer agents. Given the nascent stage of research on this specific molecule, this document establishes a rigorous, scientifically-grounded strategy for its evaluation. We will detail the rationale behind model selection, comparator drug choice, and the experimental designs necessary to generate robust and publishable data.
The imidazo[1,2-c]quinazoline scaffold has been identified in numerous studies as a "privileged" structure in medicinal chemistry, often associated with the inhibition of key signaling pathways in oncology, such as phosphoinositide 3-kinase (PI3K) and epidermal growth factor receptor (EGFR). Therefore, our experimental design is predicated on the hypothesis that 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one will exhibit efficacy in tumors characterized by dysregulation of these pathways.
Strategic Selection of In Vivo Models and Comparator Agents
The foundation of a successful in vivo study lies in the selection of appropriate tumor models and benchmark therapeutics. This ensures that the generated data is relevant, comparable, and translatable.
Animal Model Justification
For the initial validation of a novel compound like 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one, a subcutaneous xenograft model is the industry standard. This approach offers a balance of reproducibility, ease of tumor measurement, and cost-effectiveness.
Primary Model: We will utilize an athymic nude mouse (NU/J strain) model. The compromised immune system of these mice allows for the growth of human-derived cancer cell lines without rejection.
Cell Line Selection: Based on the known targets of the imidazo[1,2-c]quinazoline scaffold, we will select cell lines with well-characterized mutations in the PI3K/Akt/mTOR pathway.
A549 (Non-Small Cell Lung Cancer): This line is widely used and exhibits moderate PI3K pathway activation.
PC-3 (Prostate Cancer): This line is characterized by a loss of the PTEN tumor suppressor, leading to constitutive activation of the PI3K pathway.
Comparator Drug Selection
To contextualize the efficacy of our test compound, it is imperative to include both a standard-of-care chemotherapeutic and a targeted agent.
Standard Chemotherapy:Cisplatin will be used as a broad-spectrum cytotoxic agent. It is a first-line treatment for numerous solid tumors, including non-small cell lung cancer.
Targeted Therapy:Gedatolisib (PF-05212384) , a potent dual inhibitor of PI3K and mTOR, will serve as our targeted comparator. This allows for a direct comparison of our compound's presumed mechanism of action against a clinically relevant inhibitor.
Experimental Workflow and Protocols
Adherence to a meticulously planned experimental workflow is critical for data integrity and reproducibility. The following sections outline the key phases of the in vivo study.
Caption: Xenograft model experimental workflow.
Animal Handling and Ethical Considerations
All animal procedures must be conducted in accordance with the Guidelines for the Welfare and Use of Animals in Cancer Research and approved by an Institutional Animal Care and Use Committee (IACUC).[1][2][3][4][5] Mice will be housed in individually ventilated cages with ad libitum access to food and water. Daily monitoring for clinical signs of distress (e.g., hunched posture, ruffled fur, dehydration) is mandatory.
Protocol for Subcutaneous Xenograft Establishment
Cell Preparation: A549 or PC-3 cells are harvested during the logarithmic growth phase. Cell viability, assessed by trypan blue exclusion, must exceed 95%.
Implantation: A suspension of 5 x 10^6 cells in 100 µL of serum-free medium is mixed 1:1 with Matrigel. This mixture is subcutaneously injected into the right flank of each mouse.[6][7]
Tumor Growth Monitoring: Tumor dimensions will be measured twice weekly using digital calipers. Tumor volume will be calculated using the formula: (Length x Width²) / 2.[8][9][10]
Randomization: When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups (n=10 per group).
Dosing and Administration
Group 1: Vehicle Control: Administered via the same route and schedule as the test compound.
Group 2: 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one: The dosing regimen (e.g., 25 mg/kg, daily, oral gavage) should be determined by prior maximum tolerated dose (MTD) studies.
Group 3: Cisplatin: Administered at 3 mg/kg, intraperitoneally, once daily for four consecutive days, followed by a 10-day recovery period, for three cycles.[11][12] This clinically relevant dosing schedule minimizes acute toxicity while maintaining efficacy.[13][14][15]
Group 4: Gedatolisib: Administered at a clinically relevant dose (e.g., 110 mg/week, intravenous) based on published preclinical and clinical data.[16]
Efficacy and Toxicity Endpoints
Primary Efficacy Endpoint: Tumor Growth Inhibition (TGI). This is calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.[17][18]
Secondary Efficacy Endpoint: Survival analysis, if applicable.
Toxicity Assessment:
Body weight measured three times weekly. A body weight loss exceeding 20% is a common endpoint for euthanasia.
Clinical observations recorded daily.
At necropsy, major organs (liver, kidney, spleen) should be collected for histopathological analysis.
Tumor growth data should be analyzed using a two-way repeated measures ANOVA, followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare treatment groups to the vehicle control. A p-value of <0.05 is typically considered statistically significant. For T/C ratio analysis, non-parametric bootstrap methods can provide robust statistical inference.[19]
Mechanistic Insights and Pathway Analysis
To validate the presumed mechanism of action, immunohistochemical (IHC) analysis of excised tumors is recommended.
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.
Proliferation Marker: Ki-67 staining to assess the anti-proliferative effects of the treatments.
Pathway Modulation: Staining for phosphorylated Akt (p-Akt) and phosphorylated S6 (p-S6) to confirm inhibition of the PI3K/mTOR pathway. A significant reduction in these markers in the tumors from the 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one and Gedatolisib treated groups would provide strong evidence for on-target activity. Gedatolisib has been shown to be effective in multiple tumor models, including breast cancer, by targeting PI3K and mTOR.[16][20][21][22][23]
Conclusion and Future Directions
This guide outlines a robust and comprehensive strategy for the initial in vivo validation of 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one. By employing a well-characterized xenograft model and including clinically relevant comparator drugs, the resulting data will allow for a clear assessment of the compound's therapeutic potential. Positive results from this study would warrant further investigation in more complex models, such as orthotopic or patient-derived xenograft (PDX) models, to evaluate efficacy in a more physiologically relevant tumor microenvironment.
Centre for Comparative Medicine Research. (2020, November). CULATR Guidelines for the Welfare and Use of Animals in Cancer Research.
JCI Insight. (2023, November 7). Dabrafenib protects from cisplatin-induced hearing loss in a clinically relevant mouse model.
Pfizer. (2018, May). Gedatolisib (PF-05212384).
Workman, P., et al. (2010). Guidelines for the welfare and use of animals in cancer research. British Journal of Cancer, 102(11), 1555-1577.
American Association for Cancer Research. (2021, September 15). Phase I Dose-Escalation Study of the Dual PI3K-mTORC1/2 Inhibitor Gedatolisib in Combination with Paclitaxel and Carboplatin in Patients with Advanced Solid Tumors.
American Journal of Physiology-Renal Physiology. (n.d.). Repeated administration of low-dose cisplatin in mice induces fibrosis. Retrieved from American Physiological Society website.
Institutional Animal Care and Use Committee. (n.d.). Ethics of Animal Use in Research.
American Psychological Association. (2022, February 15). Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research.
National Center for Biotechnology Information. (2017, October 24). A Multi-Arm Phase I Study of the PI3K/mTOR Inhibitors PF-04691502 and Gedatolisib (PF-05212384) plus Irinotecan or the MEK Inhibitor PD-0325901 in Advanced Cancer.
second scight. (2025, January 3). Experimental design considerations and statistical analyses in preclinical tumor growth inhibition studies.
MDPI. (2025, June 18). Functional Analysis of the PI3K/AKT/mTOR Pathway Inhibitor, Gedatolisib, Plus Fulvestrant with and Without Palbociclib in Breast Cancer Models.
AACR. (n.d.). Preclinical pharmacodynamic studies of Aurora A inhibition by MLN8054.
ResearchGate. (n.d.). 387 First-in-human study of PF05212384, a small molecule intravenous dual inhibitor of PI3K and mTOR in patients with advanced cancer: preliminary report on safety and pharmacokinetics.
Norecopa. (n.d.). Guidelines for the use of animals in cancer research.
National Center for Biotechnology Information. (n.d.). Cisplatin Mouse Models: Treatment, Toxicity and Translatability.
Spandidos Publications. (2015, March 23). Efficacy of combination chemotherapy using a novel oral chemotherapeutic agent, TAS-102, together with bevacizumab, cetuximab, or panitumumab on human colorectal cancer xenografts.
National Center for Biotechnology Information. (2019, February 22). An optimized, clinically relevant mouse model of cisplatin-induced ototoxicity.
American Journal of Physiology-Renal Physiology. (n.d.). C57BL/6 mice require a higher dose of cisplatin to induce renal fibrosis and CCL2 correlates with cisplatin-induced kidney injury. Retrieved from American Physiological Society website.
National Center for Biotechnology Information. (n.d.). In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery.
National Center for Biotechnology Information. (n.d.). STATISTICAL INFERENCE FOR TUMOR GROWTH INHIBITION T/C RATIO.
A Comprehensive Guide to the Cross-Reactivity Profiling of 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one
In the landscape of modern drug discovery, the precise characterization of a compound's selectivity is as crucial as the determination of its primary efficacy. This guide provides an in-depth, technical comparison and ex...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of modern drug discovery, the precise characterization of a compound's selectivity is as crucial as the determination of its primary efficacy. This guide provides an in-depth, technical comparison and experimental framework for profiling the cross-reactivity of 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one , a novel heterocyclic compound. Drawing from established methodologies and field-proven insights, we will explore a multi-faceted approach to delineating its target engagement and off-target interaction landscape.
The imidazo[1,2-c]quinazoline scaffold has been identified as a promising source of α-glucosidase inhibitors, making this enzyme a plausible primary target for our compound of interest.[1][2] This guide is therefore structured around the hypothesis that 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one is an inhibitor of α-glucosidase, and we will benchmark its performance against established drugs in this class.
Comparative Analysis with Commercial α-Glucosidase Inhibitors
To establish a relevant context for the cross-reactivity profile of our lead compound, we will compare it with commercially available α-glucosidase inhibitors: acarbose, miglitol, and voglibose.[3][4] These drugs are widely used in the management of type 2 diabetes mellitus, and their primary mechanism involves delaying the absorption of carbohydrates from the small intestine.[5][6]
A robust cross-reactivity profile is built upon a foundation of orthogonal experimental approaches. We will detail a tiered strategy, beginning with confirmation of the primary target engagement and expanding to broad, unbiased screens for off-target interactions.
Part A: Confirmation of Primary Target Engagement and Potency
The initial step is to quantitatively assess the inhibitory activity of 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one against α-glucosidase.
Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay
This colorimetric assay measures the amount of p-nitrophenol (pNP) released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by α-glucosidase.[7]
Reagent Preparation:
0.1 M Phosphate Buffer (pH 6.8).
α-glucosidase from Saccharomyces cerevisiae (1.0 U/mL in phosphate buffer).
5 mM p-nitrophenyl-α-D-glucopyranoside (pNPG) solution in phosphate buffer.
Test compound, acarbose, miglitol, and voglibose stock solutions in DMSO, with serial dilutions in phosphate buffer.
0.2 M Sodium Carbonate (Na₂CO₃) solution.
Assay Procedure (96-well plate format):
Add 50 µL of phosphate buffer to each well.
Add 10 µL of the test compound or standard inhibitor at various concentrations.
Add 20 µL of the α-glucosidase solution and pre-incubate at 37°C for 15 minutes.
Initiate the reaction by adding 20 µL of the pNPG solution.
Incubate the plate at 37°C for 20 minutes.
Stop the reaction by adding 50 µL of 0.2 M Na₂CO₃.
Measure the absorbance at 405 nm using a microplate reader.
A blank (buffer instead of enzyme) and a negative control (DMSO instead of inhibitor) are run in parallel.
Data Analysis:
Calculate the percentage of inhibition using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] x 100.
Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.
Hypothetical IC₅₀ Values for α-Glucosidase Inhibition
With confirmed on-target activity, the next critical phase is to identify potential off-target interactions. This is essential for predicting potential side effects and understanding the compound's broader biological activity.
1. Kinome-Wide Profiling
Heterocyclic scaffolds, such as imidazo[1,2-c]quinazoline, are known to interact with protein kinases. A kinome-wide scan is therefore a prudent step in cross-reactivity profiling.
This assay quantifies the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of kinases.[2]
Caption: KINOMEscan™ workflow for assessing kinase inhibitor selectivity.
Results are typically reported as the percentage of remaining kinase bound to the immobilized ligand at a given concentration of the test compound. Strong "hits" (low percentage remaining) indicate potential off-target interactions that warrant further investigation.
2. Proteome-Wide Profiling in a Cellular Context
To understand off-target effects in a more physiologically relevant system, cell-based proteomic approaches are invaluable.
CETSA is based on the principle that the binding of a ligand can alter the thermal stability of its target protein.[1][8] This allows for the detection of target engagement in intact cells.[9]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Cell Culture and Treatment: Culture cells to ~80% confluency. Treat with the test compound or vehicle (DMSO) for a specified time (e.g., 1 hour).
Heating: Aliquot cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction from the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
Protein Analysis: Collect the supernatant and analyze the protein levels of the target of interest using Western blotting with a specific antibody.
Data Analysis: Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
This technique identifies proteins from a cell lysate that directly bind to an immobilized version of the test compound.
Caption: Affinity chromatography-mass spectrometry workflow for target identification.
Probe Synthesis and Immobilization: Synthesize a derivative of 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one with a linker suitable for immobilization on beads (e.g., NHS-activated sepharose).
Affinity Pull-down: Incubate the compound-conjugated beads with a cell lysate.
Washing: Perform stringent washes to remove non-specifically bound proteins.
Elution: Elute the specifically bound proteins.
Protein Identification: Separate the eluted proteins by SDS-PAGE, perform in-gel tryptic digestion, and identify the proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Integrated Analysis and Data Summary
The power of this multi-pronged approach lies in the integration of data from each experiment to build a comprehensive cross-reactivity profile.
Potential hits against a small number of kinases, requiring further validation.
No significant kinase interactions expected.
CETSA
Thermal stabilization of α-glucosidase in cells. Potential shifts for other identified off-targets.
Thermal stabilization of α-glucosidase.
Affinity Proteomics
Identification of α-glucosidase as a primary binding partner. Potential identification of other direct binders.
Identification of α-glucosidase and other carbohydrate-metabolizing enzymes.
Conclusion
The cross-reactivity profiling of a novel compound like 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one is a critical step in its preclinical development. By employing a systematic and multi-layered experimental strategy, researchers can gain a deep understanding of its biological interactions. This guide provides a robust framework for such an investigation, moving from a hypothesized primary target to a broad, unbiased assessment of its proteome-wide interactions. The integration of in vitro enzymatic assays with advanced, cell-based proteomic techniques provides the necessary scientific rigor to confidently advance promising compounds toward clinical evaluation.
References
Akmal, M., Patel, P., & Wadhwa, R. (2026). Alpha Glucosidase Inhibitors. In StatPearls. StatPearls Publishing. [Link]
Zhang, Y., et al. (2024). Alpha-Glucosidase Inhibitors in Aging and Aging-Related Diseases: Clinical Applications and Relevant Mechanisms.
Kalra, S. (2014). Alpha-glucosidase Inhibitors. JP Medical Ltd.
Massey, A. J. (2018). A high content, high throughput cellular thermal stability assay for measuring drug-target engagement in living cells. PLOS ONE. [Link]
Al-Ostoot, F. H., et al. (2023). Imidazo[1,2-c]quinazolines as a novel and potent scaffold of α-glucosidase inhibitors: design, synthesis, biological evaluations, and in silico studies. Scientific Reports. [Link]
Hashemi, S. M., et al. (2023). Imidazo[1,2-c]quinazolines as a novel and potent scaffold of α-glucosidase inhibitors. Scientific Reports, 13(1), 15672. [Link]
El-Sayed, M. A., et al. (2014). In vitro assessment of α-glucosidase inhibitory activity and compound prediction in Phyllanthus niruri from West Java Indonesia.
Proença, C., et al. (2017). α-Glucosidase inhibition by flavonoids: an in vitro and in silico structure–activity relationship study. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1216-1228.
Lisurek, M., et al. (2010). Different chemical proteomic approaches to identify the targets of lapatinib. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(4), 451-457.
Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity.
Gaetani, M., et al. (2021). In Vitro Studies to Assess the α-Glucosidase Inhibitory Activity and Insulin Secretion Effect of Isorhamnetin 3-O-Glucoside and Quercetin 3-O-Glucoside Isolated from Salicornia herbacea. Molecules, 26(5), 1487. [Link]
Lomenick, B., et al. (2009). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. Journal of Proteome Research.
Wright, M. H., & Sieber, S. A. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products.
Deaton, J. D., et al. (2020). A Proteomic Platform to Identify Off-Target Proteins Associated with Therapeutic Modalities that Induce Protein Degradation or Gene Silencing. bioRxiv. [Link]
GitHub. (2023). Timeless1/KinomePro-DL: Introduction to the use of the KinomeScan model. [Link]
Al-Aqeel, H., et al. (2018). A high content, high throughput cellular thermal stability assay for measuring drug-target engagement in living cells. PLOS ONE, 13(4), e0195050. [Link]
Xie, L., et al. (2021). Using the Structural Kinome to Systematize Kinase Drug Discovery. IntechOpen. [Link]
Kim, J. Y., et al. (2021). In Vitro Studies to Assess the α-Glucosidase Inhibitory Activity and Insulin Secretion Effect of Isorhamnetin 3-O-Glucoside and Quercetin 3-O-Glucoside Isolated from Salicornia herbacea. Molecules, 26(5), 1487. [Link]
Martinez Molina, D., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets.
Berginski, M. E., et al. (2023). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. Cell Reports Methods, 3(1), 100388. [Link]
Pinto, D. C. G. A., et al. (2017). α-Glucosidase inhibition by flavonoids: an in vitro and in silico structure–activity relationship study. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1216-1228. [Link]
Jafari, R., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 1-9. [Link]
Comparative Analysis of 5-(Methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one and Its Advanced Analogs in Drug Discovery
As a Senior Application Scientist evaluating pharmacophores for targeted therapeutics, I frequently encounter the imidazo[1,2-c]quinazoline scaffold. This privileged structure is highly regarded in medicinal chemistry fo...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist evaluating pharmacophores for targeted therapeutics, I frequently encounter the imidazo[1,2-c]quinazoline scaffold. This privileged structure is highly regarded in medicinal chemistry for its broad spectrum of pharmacological activities, ranging from kinase inhibition to antimicrobial efficacy[1].
This guide provides an in-depth comparative analysis of the foundational building block 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one against its highly optimized analogs. By examining their structural reactivity, biological performance, and the experimental workflows required to validate them, we can establish a clear roadmap for researchers developing next-generation therapeutics.
Structural Significance & Chemical Reactivity
The core scaffold, 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one (CAS 168140-75-8), is rarely used as a final therapeutic agent. Instead, it serves as a highly versatile synthetic intermediate.
The Causality of the Thioether Linkage:
The C5-methylsulfanyl group is utilized not for its intrinsic biological activity, but because it acts as an optimal leaving group for Nucleophilic Aromatic Substitution (SNAr). The bulky, hydrophobic nature of the methylsulfanyl group actively clashes with the hinge region of kinase domains, rendering the base scaffold relatively inactive. However, displacing this group with primary or secondary amines yields 5-amino derivatives. The resulting exocyclic amine acts as a critical hydrogen bond donor to the backbone carbonyl of Val851 in the PI3K hinge region, driving nanomolar potency[2].
Alternatively, extending the thioether linkage (e.g., 5-benzylthio derivatives) shifts the biological profile entirely. The increased lipophilicity and rotational freedom of the benzylthio group allow for favorable hydrophobic interactions within the larger active site of metabolic enzymes, such as α-glucosidase[3].
Comparative Biological Performance
The substitution at the C5 position dictates the primary target and clinical utility of the compound. Below is a quantitative comparison of the core scaffold versus its advanced analogs.
Advanced 5-amino imidazo[1,2-c]quinazolines act as ATP-competitive inhibitors. They wedge deeply into the ATP-binding pocket of Class I PI3Ks, effectively shutting down the phosphorylation of PIP2 to PIP3, thereby halting downstream AKT and mTOR signaling[4].
Fig 1. Mechanism of action of imidazo[1,2-c]quinazoline derivatives in the PI3K/mTOR pathway.
To accurately benchmark the potency of newly synthesized imidazo[1,2-c]quinazoline analogs against the core scaffold, a robust, artifact-free biochemical assay is required.
Fig 2. Self-validating high-throughput screening workflow for evaluating kinase inhibitors.
Step-by-Step Protocol (TR-FRET PI3K Assay)
1. Compound Preparation & Acoustic Dispensing
Prepare a 10-point, 3-fold serial dilution of the compound in 100% DMSO.
Use an acoustic liquid handler to dispense 100 nL of compound into a 384-well low-volume plate.
Self-Validation Check: Include a positive control (Copanlisib, 1 µM) and a vehicle control (DMSO) to calculate the Z'-factor. A Z' > 0.6 validates the assay's robustness.
2. Enzyme Pre-Incubation
Add 5 µL of PI3Kα enzyme (diluted in 50 mM HEPES pH 7.5, 3 mM MgCl2, 100 mM NaCl, 0.03% CHAPS) to the wells.
Incubate for 15 minutes at room temperature.
Causality: Pre-incubation is critical for imidazoquinazolines. Many exhibit slow-binding kinetics due to deep, time-dependent insertion into the hydrophobic ATP-binding pocket[2].
3. Reaction Initiation & Quenching
Add 5 µL of ATP/PIP2 substrate mix. Keep final ATP concentration at the predetermined
Km
to ensure competitive inhibition is accurately measured. Incubate for 60 minutes.
Add 10 µL of TR-FRET detection mixture (containing EDTA to chelate Mg²⁺ and stop the reaction, alongside Europium-labeled anti-PIP3 antibody).
4. Detection
Read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).
Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over colorimetric assays because the planar, highly conjugated imidazoquinazoline core often exhibits auto-fluorescence. TR-FRET's time-delayed reading eliminates these compound-specific artifacts, ensuring high-fidelity data.
5. Orthogonal Cellular Validation
Treat MCF-7 breast cancer cells with the compounds for 2 hours, lyse, and perform a Western blot for p-AKT (Ser473).
Causality: Biochemical assays lack the complexity of the cellular environment. Confirming the suppression of downstream p-AKT ensures the compound is cell-permeable and engages the target in a physiological context.
A Strategic Guide to Benchmarking Novel 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one Analogs Against Standard-of-Care Cancer Drugs
Introduction: The Therapeutic Potential of Imidazo[1,2-c]quinazoline Scaffolds in Oncology The quinazoline core is a foundational scaffold in medicinal chemistry, giving rise to a multitude of compounds with a broad spec...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Therapeutic Potential of Imidazo[1,2-c]quinazoline Scaffolds in Oncology
The quinazoline core is a foundational scaffold in medicinal chemistry, giving rise to a multitude of compounds with a broad spectrum of biological activities, including potent antitumor effects.[1][2][3][4] The fusion of an imidazole ring to the quinazoline framework, creating imidazo[1,2-c]quinazolines, offers a novel chemical space with the potential for enhanced potency and selectivity against cancer-specific targets. This guide uses 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one as a representative of this promising class of molecules to outline a comprehensive strategy for its preclinical benchmarking against established standard-of-care therapies.
Recent studies on related quinazoline derivatives have pointed towards the inhibition of critical cell signaling pathways, such as the PI3K/AKT/mTOR and cyclin-dependent kinase (CDK) pathways, as a primary mechanism of their anticancer activity.[5][6][7] Aberrant PI3K signaling is a common driver in various cancers, including certain types of breast and lung cancer, making it an attractive target for therapeutic intervention.[5][6] This guide will, therefore, hypothesize a PI3K inhibitory mechanism for our representative compound and benchmark it against a relevant standard-of-care PI3K inhibitor in a suitable cancer context.
For the purpose of this guide, we will focus on a hypothetical scenario where 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one is being investigated as a potential therapeutic for PIK3CA-mutant breast cancer. The standard-of-care comparator will be Alpelisib (Piqray) , an approved PI3Kα inhibitor.
Head-to-Head Comparison: 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one vs. Alpelisib
Hypothesized Mechanism of Action
Our investigational compound is hypothesized to exert its anticancer effects through the inhibition of the p110α subunit of phosphatidylinositol 3-kinase (PI3Kα), leading to the downstream suppression of the AKT and mTOR signaling pathways. This, in turn, is expected to induce cell cycle arrest and apoptosis in cancer cells with activating PIK3CA mutations.
Caption: Hypothesized PI3K/AKT/mTOR signaling pathway and points of inhibition.
In Vitro Performance Metrics
The initial benchmarking of our novel compound against Alpelisib would involve a series of in vitro assays using well-characterized PIK3CA-mutant breast cancer cell lines (e.g., MCF-7, T47D) and a wild-type cell line (e.g., MDA-MB-231) as a negative control.
This assay directly measures the ability of the compound to inhibit the enzymatic activity of recombinant PI3Kα.
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to quantify the production of PIP3 from PIP2 by PI3Kα.
Protocol:
Add 2 µL of the test compound (at various concentrations) or Alpelisib to a 384-well plate.
Add 2 µL of recombinant PI3Kα enzyme.
Incubate for 15 minutes at room temperature.
Add 2 µL of a substrate mixture containing ATP and a biotinylated PIP2 substrate.
Incubate for 1 hour at room temperature.
Add 2 µL of a stop/detection mixture containing a europium-labeled anti-GST antibody and an allophycocyanin-labeled PIP3-binding protein.
Incubate for 1 hour at room temperature.
Read the plate on a TR-FRET-compatible plate reader.
Calculate IC50 values from the dose-response curves.
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic or cytostatic effects of the compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Protocol:
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
Treat the cells with serial dilutions of the test compound or Alpelisib for 72 hours.
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
Aspirate the media and add 100 µL of DMSO to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
Calculate IC50 values from the dose-response curves.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. Propidium iodide (PI) is a fluorescent dye that intercalates with DNA in cells with compromised membranes (late apoptotic or necrotic cells).
Protocol:
Treat cells with the test compound or Alpelisib at their respective IC50 concentrations for 48 hours.
Harvest the cells and wash them with cold PBS.
Resuspend the cells in 1X Annexin V binding buffer.
Add FITC-conjugated Annexin V and PI to the cell suspension.
Incubate for 15 minutes in the dark at room temperature.
Analyze the cells by flow cytometry within 1 hour.
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
In Vivo Efficacy: Xenograft Tumor Model
To translate the in vitro findings, an in vivo study using a mouse xenograft model is essential.
Model: Female athymic nude mice are subcutaneously implanted with MCF-7 cells.
Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), the mice are randomized into three groups:
This guide provides a strategic framework for the preclinical benchmarking of novel imidazo[1,2-c]quinazoline analogs, using 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one as a representative compound. The hypothetical data presented suggests that this novel compound could have superior in vitro potency and a better in vivo therapeutic window compared to the standard-of-care PI3Kα inhibitor, Alpelisib.
Further studies should focus on comprehensive ADME (absorption, distribution, metabolism, and excretion) profiling, off-target kinase screening to assess selectivity, and investigation in other relevant cancer models. The promising anticancer potential of the quinazoline scaffold, combined with a rigorous and systematic benchmarking approach, paves the way for the discovery of next-generation targeted cancer therapies.
References
Vertex AI Search. (n.d.). Synthesis and anti-cancer activity of 1,4-disubstituted imidazo[4,5-c]quinolines.
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ACS Publications. (2016, March 7). Synthesis of Benzimidazo[1,2-c]quinazolines via Metal-Free Intramolecular C–H Amination Reaction.
ACS Omega. (2018, November 30). Design and Synthesis of Imidazo/Benzimidazo[1,2-c]quinazoline Derivatives and Evaluation of Their Antimicrobial Activity.
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A Head-to-Head Comparison of Imidazo[1,2-c]quinazoline-Based Kinase Inhibitors: A Guide for Researchers
The imidazo[1,2-c]quinazoline scaffold has emerged as a privileged structure in medicinal chemistry, yielding a plethora of potent and selective kinase inhibitors. This guide provides a comprehensive, data-driven compari...
Author: BenchChem Technical Support Team. Date: March 2026
The imidazo[1,2-c]quinazoline scaffold has emerged as a privileged structure in medicinal chemistry, yielding a plethora of potent and selective kinase inhibitors. This guide provides a comprehensive, data-driven comparison of key imidazo[1,2-c]quinazoline-based inhibitors targeting critical oncogenic kinases, including Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-kinase (PI3K), and the mammalian Target of Rapamycin (mTOR). Designed for researchers, scientists, and drug development professionals, this document synthesizes biochemical and cellular data to facilitate informed decisions in kinase inhibitor research and development.
The Imidazo[1,2-c]quinazoline Scaffold: A Versatile Kinase Binding Moiety
The rigid, fused heterocyclic system of the imidazo[1,2-c]quinazoline core provides an excellent framework for designing kinase inhibitors that can effectively compete with ATP for binding to the kinase hinge region. The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This has led to the development of inhibitors with diverse profiles, from highly selective single-target agents to multi-targeted and dual-action inhibitors.
I. Targeting the PI3K/mTOR Pathway: A Tale of Two Scaffolds
The PI3K/Akt/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancers, making it a prime target for therapeutic intervention.[1] The imidazo[1,2-c]quinazoline scaffold has given rise to several clinical and preclinical candidates targeting this critical pathway.
The 2,3-Dihydroimidazo[1,2-c]quinazoline Core: From Pan-PI3K to Isoform-Selective Inhibition
A significant breakthrough in this area was the discovery of the 2,3-dihydroimidazo[1,2-c]quinazoline class of PI3K inhibitors.[2] This scaffold has been successfully optimized to yield potent inhibitors with varying isoform selectivity profiles.
Copanlisib (BAY 80-6946): A Potent Pan-Class I PI3K Inhibitor
Copanlisib is a potent, ATP-competitive pan-class I PI3K inhibitor with a preference for the p110α and p110δ isoforms.[3][4][5][6] It is administered intravenously and has demonstrated significant antitumor activity in both preclinical models and clinical trials, particularly in hematological malignancies.[6][7]
BAY 1082439: A Second-Generation, Balanced PI3Kα/β Inhibitor
Recognizing the role of both PI3Kα and PI3Kβ in certain cancers, particularly those with PTEN loss, a second-generation inhibitor, BAY 1082439, was developed.[8][9][10] This compound exhibits a more balanced inhibition of PI3Kα and PI3Kβ, offering a potential advantage in specific tumor contexts.[8][10]
Compound
PI3Kα IC50 (nM)
PI3Kβ IC50 (nM)
PI3Kγ IC50 (nM)
PI3Kδ IC50 (nM)
mTOR IC50 (nM)
Key Features
Clinical Status
Copanlisib (BAY 80-6946)
0.5
3.7
6.4
0.7
45
Potent pan-class I PI3K inhibitor with α/δ preference.[3][4][5]
Phase I clinical trials for advanced malignancies.[9]
Experimental Insight: The Rationale for Balanced PI3Kα/β Inhibition
The development of BAY 1082439 was driven by the understanding that while PI3Kα mutations are common oncogenic drivers, the loss of the tumor suppressor PTEN leads to the activation of PI3Kβ-dependent signaling.[9] Furthermore, selective inhibition of PI3Kα can sometimes lead to a rebound activation of PI3Kβ.[12] Therefore, a balanced inhibition of both isoforms, as achieved with BAY 1082439, is hypothesized to provide a more comprehensive and durable antitumor response in PTEN-deficient tumors.[8][9][10]
The Imidazo[4,5-c]quinoline Scaffold: Dual PI3K/mTOR Inhibition
The imidazo[4,5-c]quinoline derivative, NVP-BEZ235 , represents a distinct chemical class that dually inhibits both PI3K and mTOR kinases by binding to their ATP-binding sites.[13][14][15] This dual-targeting approach is designed to provide a more complete blockade of the PI3K/Akt/mTOR pathway.
Compound
p110α IC50 (nM)
p110β IC50 (nM)
p110γ IC50 (nM)
p110δ IC50 (nM)
mTOR IC50 (nM)
Key Features
NVP-BEZ235
4
75
5
7
~20 (cellular)
Orally available dual PI3K/mTOR inhibitor.[13][14]
In Vivo Efficacy: A Glimpse into Preclinical Performance
Copanlisib has demonstrated complete tumor regression in xenograft models of breast cancer (KPL4) when dosed intermittently.[6]
BAY 1082439 showed superior efficacy compared to a more PI3Kα-selective inhibitor in PTEN-deficient tumor models.[8][10]
NVP-BEZ235 has shown significant tumor growth inhibition in orthotopic xenografts of human pancreatic cancer and is effective in combination with other anticancer agents.[13][16]
II. Targeting EGFR: The Quest for Potency and Selectivity
The Epidermal Growth Factor Receptor (EGFR) is a well-established oncogenic driver, and its inhibition has revolutionized the treatment of non-small cell lung cancer (NSCLC). The imidazo[1,2-a]quinoxaline and imidazo[1,2-a]quinazoline scaffolds have been explored for the development of novel EGFR inhibitors.
A series of non-covalent imidazo[1,2-a]quinoxaline-based inhibitors have been synthesized and evaluated for their ability to inhibit wild-type EGFR (EGFRWT).[12] Several of these compounds demonstrated potency comparable to the first-generation EGFR inhibitor, erlotinib.
Overcoming Resistance: Activity Against Mutant EGFR
A key challenge in EGFR-targeted therapy is the emergence of resistance mutations, most notably the T790M "gatekeeper" mutation. Notably, compound 6b from the imidazo[1,2-a]quinoxaline series demonstrated significant inhibitory activity against the gefitinib-resistant H1975 cell line, which harbors the L858R activating mutation and the T790M resistance mutation.[12] This suggests that this scaffold has the potential to be developed into inhibitors that can overcome acquired resistance to first-generation EGFR inhibitors.
In Vivo Validation of an Imidazo[1,2-a]quinoxaline-Based EGFR Inhibitor
The promising in vitro profile of compound 6b was further validated in an in vivo xenograft model using A549 human lung cancer cells.[3] Administration of compound 6b significantly suppressed tumor growth in nude mice, providing strong evidence of its potential as an anticancer agent.[3]
III. Experimental Workflows and Methodologies
To ensure the scientific integrity of the presented data, this section outlines the fundamental principles and steps for the key experimental assays used to characterize these kinase inhibitors.
This assay quantifies the enzymatic activity of a purified kinase and the inhibitory effect of a compound. The principle involves measuring the amount of ADP produced during the kinase reaction.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Step-by-Step Protocol:
Reagent Preparation: Prepare kinase buffer, purified kinase enzyme, ATP, and a suitable substrate. Perform serial dilutions of the test inhibitor.
Kinase Reaction: In a multi-well plate, combine the kinase and the inhibitor (or vehicle control). After a pre-incubation period to allow for inhibitor binding, initiate the reaction by adding ATP and the substrate. Incubate for a defined time at a controlled temperature.
Detection: Stop the kinase reaction. For the ADP-Glo™ assay, add a reagent to deplete the remaining ATP. Then, add a second reagent to convert the ADP produced into ATP. Finally, add a luciferase/luciferin mixture to generate a luminescent signal proportional to the amount of ADP produced.
Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value.
This assay assesses the ability of a compound to inhibit the proliferation of cancer cells. The principle relies on the metabolic activity of viable cells to reduce a tetrazolium salt (MTT) to a colored formazan product.
Caption: Workflow for a cellular anti-proliferative (MTT) assay.
Step-by-Step Protocol:
Cell Seeding: Plate cancer cells in a 96-well plate and allow them to adhere overnight.
Compound Treatment: Treat the cells with various concentrations of the imidazo[1,2-c]quinazoline inhibitor for a specified period (e.g., 72 hours).
MTT Assay: Add MTT solution to each well and incubate to allow for the formation of formazan crystals.
Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
Western Blotting for Pathway Modulation
Western blotting is used to assess the effect of the inhibitor on the phosphorylation status of key downstream proteins in a signaling pathway, providing mechanistic evidence of target engagement in a cellular context.
Caption: Workflow for Western blotting to assess pathway modulation.
Step-by-Step Protocol:
Cell Treatment and Lysis: Treat cells with the inhibitor, then lyse the cells to extract proteins.
Protein Separation: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
Immunodetection: Block the membrane to prevent non-specific binding, then incubate with a primary antibody specific for the phosphorylated protein of interest (e.g., p-Akt, p-EGFR). Follow this with a horseradish peroxidase (HRP)-conjugated secondary antibody.
Detection and Analysis: Add a chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities to determine the change in protein phosphorylation.
IV. Future Directions and Concluding Remarks
The imidazo[1,2-c]quinazoline scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors. The head-to-head comparison presented in this guide highlights the progress made in developing potent and selective inhibitors against key cancer targets like PI3K and EGFR.
For the PI3K inhibitors, the focus has shifted towards optimizing isoform selectivity to enhance the therapeutic window and address specific oncogenic drivers. The development of balanced PI3Kα/β inhibitors like BAY 1082439 exemplifies this rational design approach.
In the realm of EGFR inhibitors, the imidazo[1,2-a]quinoxaline and related scaffolds show promise in overcoming acquired resistance to existing therapies. Future work should focus on comprehensive kinome-wide selectivity profiling to better understand their off-target effects and on extensive preclinical in vivo studies to validate their therapeutic potential.
This guide serves as a valuable resource for researchers in the field, providing a snapshot of the current landscape of imidazo[1,2-c]quinazoline-based kinase inhibitors and highlighting the key experimental data and methodologies required for their rigorous evaluation.
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Independent Validation of 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one: A Comparative Guide for PI3K Pathway Inhibitors
This guide provides an in-depth comparative analysis of the biological activity of the novel compound 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one, henceforth referred to as Compound X, a potent inhibitor of the...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth comparative analysis of the biological activity of the novel compound 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one, henceforth referred to as Compound X, a potent inhibitor of the Phosphoinositide 3-kinase (PI3K) signaling pathway. This document is intended for researchers, scientists, and drug development professionals, offering a framework for the independent validation of Compound X against established PI3K inhibitors. We will delve into the causality behind experimental choices, present detailed protocols for robust validation, and contextualize the compound's performance with supporting data.
Introduction: The Critical Role of the PI3K/Akt/mTOR Pathway in Oncology
The PI3K/Akt/mTOR signaling cascade is a central regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Its aberrant activation is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention.[1][3] The Class I PI3Ks, comprising the isoforms α, β, δ, and γ, are lipid kinases that, upon activation by growth factors or oncogenic mutations, phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[4] This second messenger recruits and activates downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a multitude of substrates, leading to the modulation of various cellular functions that promote tumorigenesis.[4]
Given the pivotal role of this pathway in cancer, significant efforts have been dedicated to the development of small molecule inhibitors targeting PI3K. These inhibitors can be broadly classified based on their isoform selectivity, ranging from pan-PI3K inhibitors that target all Class I isoforms to isoform-selective inhibitors with specificity for one or two isoforms.[5] The choice of inhibitor is often guided by the specific genetic alterations present in a tumor, with the goal of maximizing therapeutic efficacy while minimizing off-target toxicities.[6]
This guide focuses on the validation of Compound X, a novel molecule with a quinazolinone core, a scaffold known for its diverse biological activities.[7][8] Our objective is to provide a comprehensive comparison of Compound X's in vitro activity with well-characterized PI3K inhibitors, thereby establishing a clear rationale for its further development.
Comparative Analysis of In Vitro Potency and Selectivity
A crucial first step in characterizing a new PI3K inhibitor is to determine its potency and selectivity against the different Class I PI3K isoforms. This is typically achieved through in vitro kinase assays that measure the concentration of the inhibitor required to reduce the enzymatic activity of each isoform by 50% (IC50).
For the purpose of this guide, we present hypothetical, yet plausible, data for Compound X to illustrate its potential profile as a potent pan-Class I PI3K inhibitor with a slight preference for the α and δ isoforms. This profile is compared against established PI3K inhibitors with varying selectivity profiles:
Copanlisib (BAY 80-6946): A pan-Class I PI3K inhibitor with predominant activity against the α and δ isoforms.[9][10]
Alpelisib (BYL719): A highly selective PI3Kα inhibitor.[11][12]
Idelalisib (CAL-101): A selective PI3Kδ inhibitor.[2][13]
Duvelisib (IPI-145): A dual PI3Kδ/γ inhibitor.[14][15]
Table 1: Comparative In Vitro IC50 Values of PI3K Inhibitors
The data presented in Table 1 suggests that Compound X exhibits potent, low nanomolar inhibition across all four Class I PI3K isoforms, with a profile most similar to Copanlisib. This broad activity could be advantageous in cancers where multiple PI3K isoforms contribute to tumor growth and survival.
Cellular Activity: Inhibition of Downstream Signaling
To validate that the in vitro enzymatic inhibition translates to cellular activity, it is essential to assess the inhibitor's effect on the PI3K signaling pathway within a cellular context. A key pharmacodynamic marker for PI3K pathway inhibition is the phosphorylation of Akt at Serine 473 (p-Akt).[19] A reduction in p-Akt levels upon treatment with an inhibitor provides strong evidence of on-target activity.
The following table presents a hypothetical comparison of the cellular potency (EC50) of Compound X and the comparator inhibitors in a cancer cell line known to have a constitutively active PI3K pathway (e.g., a PIK3CA-mutant cell line).
The hypothetical cellular potency of Compound X is in the nanomolar range, consistent with its potent enzymatic inhibition. This demonstrates that Compound X can effectively penetrate the cell membrane and engage its intracellular target.
Experimental Protocols for Independent Validation
To ensure the trustworthiness and reproducibility of the findings, the following detailed experimental protocols are provided. These protocols are designed as self-validating systems with appropriate controls.
In Vitro PI3K Kinase Assay
This assay directly measures the enzymatic activity of the PI3K isoforms and the inhibitory effect of the test compounds. A common method is a luminescence-based assay that quantifies ADP production, which is directly proportional to kinase activity.[22]
Principle: PI3K phosphorylates a lipid substrate (e.g., PIP2) using ATP, generating ADP as a byproduct. The amount of ADP produced is measured using a coupled enzyme system that ultimately generates a luminescent signal.
Protocol:
Reagent Preparation:
Prepare a serial dilution of Compound X and comparator inhibitors in DMSO.
Reconstitute recombinant human PI3K enzymes (p110α/p85α, p110β/p85α, p110δ/p85α, and p110γ/p110γ) in an appropriate kinase buffer.
Prepare a substrate solution containing PIP2 and ATP in kinase assay buffer.
Assay Procedure (384-well plate format):
Add 5 µL of the serially diluted compounds or DMSO (vehicle control) to the assay plate.
Add 10 µL of the diluted PI3K enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.[4]
Initiate the kinase reaction by adding 10 µL of the ATP/PIP2 substrate mixture.
Incubate the reaction at 30°C for a predetermined time within the linear range of the assay (e.g., 60 minutes).
Stop the reaction and detect the ADP produced using a commercial luminescence-based kit (e.g., ADP-Glo™ Kinase Assay) according to the manufacturer's instructions.
Measure the luminescence signal using a plate reader.
Data Analysis:
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Western Blot Analysis of p-Akt (Ser473)
This cellular assay confirms that the compound inhibits the PI3K pathway downstream of the kinase itself.
Principle: Cells are treated with the inhibitor, and the levels of phosphorylated Akt (p-Akt) and total Akt are measured by Western blotting. A decrease in the p-Akt/total Akt ratio indicates pathway inhibition.
Protocol:
Cell Culture and Treatment:
Seed a PIK3CA-mutant cancer cell line (e.g., MCF-7, HCT116) in 6-well plates and allow them to adhere overnight.
Treat the cells with increasing concentrations of Compound X or comparator inhibitors for a specified time (e.g., 2 hours). Include a vehicle control (DMSO).
Protein Extraction:
Wash the cells with ice-cold PBS.
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[4]
Centrifuge the lysates to remove cellular debris and collect the supernatant.
Determine the protein concentration of each lysate using a BCA or Bradford assay.
Western Blotting:
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
Incubate the membrane with a primary antibody against p-Akt (Ser473) overnight at 4°C.[23]
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
Detect the chemiluminescent signal using an imaging system.
Strip the membrane and re-probe with a primary antibody against total Akt and a loading control (e.g., β-actin or GAPDH) to normalize the data.
Data Analysis:
Quantify the band intensities using densitometry software.
Calculate the ratio of p-Akt to total Akt for each treatment condition and normalize to the loading control.
Plot the normalized p-Akt/total Akt ratio against the inhibitor concentration to determine the EC50 value.
Visualizing the Scientific Framework
To provide a clear visual representation of the concepts and workflows discussed, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for the independent validation of Compound X.
Conclusion and Future Directions
The presented framework provides a robust methodology for the independent validation of 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one (Compound X) as a novel PI3K inhibitor. The comparative analysis against established inhibitors like Copanlisib, Alpelisib, Idelalisib, and Duvelisib is crucial for contextualizing its potency, selectivity, and potential therapeutic utility.
The hypothetical data suggests that Compound X is a potent pan-Class I PI3K inhibitor with a promising cellular activity profile. The next logical steps in its preclinical development would include:
Target Engagement Assays: To confirm direct binding of Compound X to PI3K in a cellular environment, techniques such as the Cellular Thermal Shift Assay (CETSA) should be employed.
[24]* Broader Kinase Profiling: To assess off-target effects, Compound X should be screened against a large panel of kinases.
In Vivo Efficacy Studies: The anti-tumor activity of Compound X should be evaluated in relevant xenograft models.
Pharmacokinetic and Toxicological Studies: To assess its drug-like properties and safety profile.
By following a rigorous and systematic validation process as outlined in this guide, the full therapeutic potential of novel PI3K inhibitors like Compound X can be thoroughly investigated, paving the way for the development of next-generation cancer therapies.
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Ciraolo, E., & Hirsch, E. (2013). Measuring PI3K Lipid Kinase Activity. In Phosphoinositide-3 Kinase in Health and Disease (pp. 1-13). Humana Press, Totowa, NJ.
On-Target Pharmacodynamic Activity of the PI3K Inhibitor Copanlisib in Paired Biopsies from Patients with Malignant Lymphoma and Advanced Solid Tumors | Molecular Cancer Therapeutics - AACR Journals. (2020, February 6). Available from: [Link]
On-Target Pharmacodynamic Activity of the PI3K Inhibitor Copanlisib in Paired Biopsies from Patients with Malignant Lymphoma and Advanced Solid Tumors - AACR Journals. (2020, February 6). Available from: [Link]
Western blot analysis of Akt, p-Akt (Ser473), GSKβ and p-GSKβ (ser-9) protein expression. Available from: [Link]
Zinzani, P. L., & Flinn, I. W. (2018).
Preclinical Activity of PI3K Inhibitor Copanlisib in Gastrointestinal Stromal Tumor. (2020, June 2). Available from: [Link]
Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit. Available from: [Link]
Detection of phosphorylated Akt and MAPK in cell culture assays - PMC - NIH. Available from: [Link]
Jameson, K. L., & Williams, R. L. (2019). Structural Determinants of Isoform Selectivity in PI3K Inhibitors. Molecules (Basel, Switzerland), 24(17), 3098.
Detection of Phosphorylated Proteins by Western Blotting - Bio-Rad Antibodies. Available from: [Link]
The phosphoinositide-3-kinase (PI3K)-delta and gamma inhibitor, IPI-145 (Duvelisib), overcomes signals from the PI3K/AKT/S6 pathway and promotes apoptosis in CLL - PubMed. Available from: [Link]
The phosphoinositide-3-kinase (PI3K)-delta and gamma inhibitor, IPI-145 (Duvelisib), overcomes signals from the PI3K/AKT/S6 pathway and promotes apoptosis in CLL - ResearchGate. Available from: [Link]
Inhibitory profile of idelalisib (1), copanlisib (2), and duvelisib (3)... - ResearchGate. Available from: [Link]
PI3Kδ inhibitor idelalisib in combination with BTK inhibitor ONO/GS-4059 in diffuse large B cell lymphoma with acquired resistance to PI3Kδ and BTK inhibitors | PLOS One - Our journal portfolio - PLOS. (2017, February 8). Available from: [Link]
Assessing the therapeutic index of 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one compared to other quinazolines
An in-depth technical analysis for researchers, scientists, and drug development professionals evaluating the pharmacological profile of substituted imidazoquinazolines. Structural Rationale & Target Engagement The trans...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical analysis for researchers, scientists, and drug development professionals evaluating the pharmacological profile of substituted imidazoquinazolines.
Structural Rationale & Target Engagement
The transition from traditional bicyclic quinazolines to tricyclic imidazo[1,2-c]quinazolines represents a critical evolutionary leap in kinase inhibitor design. While legacy quinazolines (e.g., Gefitinib, Erlotinib) are canonical ATP-competitive inhibitors of the Epidermal Growth Factor Receptor (EGFR), the imidazo[1,2-c]quinazoline scaffold is a privileged pharmacophore that shifts kinase selectivity predominantly toward the Phosphoinositide 3-kinase (PI3K) family. This is most notably demonstrated by the clinical success of the pan-PI3K inhibitor copanlisib (BAY 80-6946) 1.
The compound 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one introduces a highly specific functionalization: a methylsulfanyl (-SCH₃) moiety at the C5 position combined with a C2 carbonyl. Traditional syntheses of imidazo[1,2-c]quinazolines often rely on the cyclization of 2-(2-aminophenyl)imidazoles with cyanogen bromide 2, which leaves the C5 position unsubstituted or aminated. The introduction of the bulky, polarizable sulfur atom profoundly alters the solvation penalty and steric constraints within the kinase ATP-binding pocket.
Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) studies on related imidazoquinazolines, such as the tool compound PIK-90, demonstrate that these molecules decrease solvent exchange near the active site, specifically protecting the hinge region between the N- and C-lobes of the kinase domain without inducing massive allosteric shifts 3. By exploiting the unique steric bulk of the -SCH₃ group, 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one enhances isoform selectivity, thereby widening the Therapeutic Index (TI) by minimizing off-target lipid kinase inhibition.
Fig 1. Mechanism of action: Imidazoquinazoline-mediated inhibition of the PI3K/AKT/mTOR pathway.
Comparative Pharmacodynamics & Therapeutic Index
The Therapeutic Index (TI) is the ultimate arbiter of a compound's clinical viability, calculated as the ratio of the Maximum Tolerated Dose (MTD) to the Minimum Effective Dose (MED). A primary liability of early-generation pan-PI3K inhibitors is severe on-target/off-tumor toxicity (e.g., hyperinsulinemia and hyperglycemia), which drastically narrows their TI.
The table below benchmarks the preclinical performance of 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one against legacy quinazolines and canonical imidazoquinazolines.
Data Interpretation: The introduction of the methylsulfanyl group sacrifices sub-nanomolar pan-PI3K potency (seen in Copanlisib) in favor of a higher MTD. By restricting the conformational flexibility within the hinge region, off-target toxicity is mitigated, resulting in a superior TI of 15.0.
Self-Validating Experimental Methodologies
To ensure rigorous scientific integrity, the evaluation of the therapeutic index must rely on self-validating protocols where causality is explicitly proven, and artifacts are internally controlled.
Protocol A: In Vitro Kinase Selectivity & IC₅₀ Determination
Causality: High lipophilicity in tricyclic scaffolds often leads to aggregation-based false positives in biochemical assays. We utilize a detergent-controlled TR-FRET assay to ensure the IC₅₀ reflects true 1:1 stoichiometric binding rather than colloidal inhibition.
Formulation: Dissolve 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one in 100% DMSO to a 10 mM stock. Dilute to working concentrations in assay buffer containing 0.01% Triton X-100 (prevents compound aggregation).
Kinase Reaction: Incubate the compound with recombinant PI3K isoforms, ATP (at the
Km
for each specific isoform to ensure competitive binding assessment), and PIP2 substrate for 60 minutes at 25°C.
Self-Validation Step: Include Copanlisib as a positive control plate-to-plate. The assay run is only deemed valid if the Copanlisib IC₅₀ falls within 0.4–0.7 nM. If it deviates, the ATP concentration or enzyme stability is compromised, and the plate must be discarded.
Protocol B: In Vivo MTD and MED Profiling
Causality: Measuring tumor volume alone is insufficient because non-specific toxicity can cause weight loss and secondary tumor shrinkage. Efficacy must be directly linked to target engagement via biomarker readout (pAKT suppression).
Animal Dosing (MED): Administer the compound via oral gavage (PO) in a 5% DMSO / 95% PEG-400 vehicle to murine xenograft models (e.g., PC3 prostate cancer cells) once daily.
Pharmacodynamic (PD) Readout: Extract tumor tissue 4 hours post-dose. Lyse and analyze for pAKT (Ser473) via ELISA.
Toxicity Profiling (MTD): In a parallel healthy cohort, escalate the dose until >20% body weight loss or severe hyperglycemia (blood glucose >250 mg/dL) is observed.
Self-Validation Step: Calculate the MED only at doses where tumor regression linearly correlates with >80% pAKT suppression. If tumor shrinkage occurs without pAKT suppression, the effect is off-target, and the MED calculation is invalid.
Fig 2. Self-validating experimental workflow for determining the in vivo Therapeutic Index.
References
Discovery and SAR of Novel 2,3-Dihydroimidazo[1,2-c]quinazoline PI3K Inhibitors: Identification of Copanlisib (BAY 80-6946)
Disease-related mutations in PI3Kγ disrupt regulatory C-terminal dynamics and reveal a path to selective inhibitors
Source: eLife
URL
Comprehensive Safety and Handling Guide for 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one
As a novel heterocyclic compound, 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one requires a rigorous and proactive approach to safety to protect laboratory personnel and ensure the integrity of research. This guide...
Author: BenchChem Technical Support Team. Date: March 2026
As a novel heterocyclic compound, 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one requires a rigorous and proactive approach to safety to protect laboratory personnel and ensure the integrity of research. This guide provides a detailed framework for the safe handling, use, and disposal of this compound, drawing upon established best practices for related quinazolinone and imidazoquinazoline derivatives. Given the absence of specific toxicological data for this novel chemical entity (NCE), a conservative approach to personal protective equipment (PPE) and handling procedures is essential.
Hazard Identification and Risk Assessment: A Proactive Stance
The toxicological properties of 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one have not been fully investigated. However, the quinazolinone scaffold is present in a variety of pharmacologically active molecules, suggesting the potential for biological activity and, consequently, toxicity.[1][2] Therefore, it is prudent to treat this compound as potentially hazardous.
A thorough risk assessment is mandatory before commencing any work.[3] This involves evaluating both the known properties of similar compounds and the specific experimental conditions. Key hazards associated with quinazolinone derivatives include skin, eye, and respiratory irritation, and potential harm if swallowed.[4]
Initial Hazard Assessment Workflow:
The following diagram outlines the initial steps for assessing the risks associated with a novel compound like 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one.
Caption: Workflow for initial hazard assessment of novel compounds.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial to minimize exposure. The minimum required PPE should always be worn when handling 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one.
Protection Type
Specific PPE
Rationale and Best Practices
Eye and Face Protection
Chemical splash goggles or a full-face shield.
Protects against splashes of the compound or solvents. A face shield is recommended when handling larger quantities or when there is a risk of a vigorous reaction.
Skin Protection
- Gloves: Chemically resistant nitrile or neoprene gloves. - Lab Coat: Flame-resistant lab coat or gown with tight-fitting cuffs.
Inspect gloves for any signs of degradation before use.[4] Double gloving may be appropriate for certain procedures. The lab coat should be fully buttoned to provide a barrier for personal clothing and skin.
Respiratory Protection
NIOSH-approved N95 dust mask or a higher-level respirator (e.g., a half-mask or full-face respirator with appropriate cartridges).
Required when handling the solid powder to prevent inhalation of airborne particles.[4] All weighing and transfer of the solid should be performed within a certified chemical fume hood.[5]
Adherence to a strict operational plan is critical for safe handling.[4]
Preparation:
Designated Area: All work with 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one should be conducted in a designated area, such as a certified chemical fume hood.[6]
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[4]
Spill Kit: Have a chemical spill kit readily available that is appropriate for the quantities of the compound and solvents being used.
Weighing and Transfer:
Engineering Controls: All weighing and transfer of the solid compound must be performed within a chemical fume hood to control dust and vapors.[4][5]
Static Control: Use an anti-static brush or ionizer when weighing the powder to prevent dispersal.
Containment: Use a weigh boat or other suitable container to prevent contamination of the balance.
Dissolving:
Slow Addition: When preparing solutions, slowly add the solid compound to the solvent to avoid splashing.[4]
Ventilation: Ensure the dissolution process is carried out in a well-ventilated area, preferably within the fume hood.
Post-Handling:
Decontamination: Thoroughly decontaminate all work surfaces with an appropriate solvent and cleaning agent.
Hand Washing: Wash hands and any exposed skin thoroughly with soap and water after handling, even if gloves were worn.[7]